molecular formula C3H5N3O B512044 Cyanoacetohydrazide CAS No. 140-87-4

Cyanoacetohydrazide

Cat. No.: B512044
CAS No.: 140-87-4
M. Wt: 99.09 g/mol
InChI Key: HPHBOJANXDKUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanoacetohydrazide is a high-value chemical scaffold for drug discovery and analytical method development. Its structure, featuring active methylene, nitrile, and hydrazide functional groups, allows it to act as a versatile precursor for synthesizing diverse heterocyclic compounds with significant pharmacological potential . Research applications highlight its role as a key intermediate in developing novel candidates with anticancer activity against cell lines including hepatocellular carcinoma (HePG-2), colon cancer (HCT-116), prostate cancer (PC3), and breast cancer (MCF-7) . Furthermore, its derivatives have demonstrated potent anti-α-glucosidase activity , showing promise as investigational agents for Type 2 Diabetes Mellitus with efficacy significantly surpassing the standard drug acarbose in vitro . The core hydrazide-hydrazone structure of 2-Cyanoacetohydrazide is also widely utilized to synthesize libraries of pyrazole, pyridine, pyrane, and pyrrole derivatives for antimicrobial research . Beyond therapeutic development, 2-Cyanoacetohydrazide serves as a novel derivatization agent in LC-MS analysis , enhancing the ionization efficiency and detection of steroid hormones like testosterone and cortisol for improved analytical sensitivity in steroidomics . This compound provides researchers with a multifunctional tool for advancing projects in medicinal chemistry and bioanalytical sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyanoacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5/h1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHBOJANXDKUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046572
Record name Cyacetacide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN ALCOHOL; VERY SOL IN WATER; PRACTICALLY INSOL IN ETHER
Record name ACETIC ACID, CYANO-, HYDRAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

STOUT PRISMS FROM ALCOHOL

CAS No.

140-87-4
Record name Cyanoacetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyacetacide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanoacetohydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyacetacide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyacetacide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYACETACIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40H59YCS67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACETIC ACID, CYANO-, HYDRAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

114.5-115 °C
Record name ACETIC ACID, CYANO-, HYDRAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyanoacetohydrazide from Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyanoacetohydrazide from ethyl cyanoacetate. This compound is a versatile precursor in the synthesis of various heterocyclic compounds, making it a valuable building block in medicinal chemistry and drug development.[1][2][3][4][5][6] This document details the reaction, experimental protocols, and key data associated with this synthesis.

Reaction Overview

The synthesis of this compound from ethyl cyanoacetate is a straightforward nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ethyl cyanoacetate. This is followed by the elimination of an ethanol molecule to yield the final product, this compound. The reaction is typically carried out in an alcohol-based solvent at reduced temperatures to control the reaction rate and minimize side products.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₃H₅N₃O[7][8]
Molecular Weight 99.09 g/mol [7][8]
Melting Point 108-110 °C[9][10]
Typical Yield ~90%[1]
Appearance White to light yellow crystalline powder[8]
Purity >97.0%[8][9]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on established literature procedures.[1][2][11]

3.1. Materials and Equipment

  • Ethyl cyanoacetate

  • Hydrazine hydrate (99%)

  • Ethanol or Methanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

  • Beakers

  • Recrystallization apparatus

3.2. Synthesis Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl cyanoacetate (1 equivalent) in ethanol (or methanol) at a concentration of approximately 0.5 M.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1 equivalent) dropwise to the cooled solution of ethyl cyanoacetate using a dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. A white precipitate of this compound will form.

  • Isolation of Product: Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product in a desiccator or under vacuum to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from ethanol or methanol. Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry thoroughly.

Visualizations

4.1. Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the synthesis of this compound.

Reaction Mechanism for this compound Synthesis

4.2. Experimental Workflow

The diagram below outlines the general workflow for the laboratory synthesis of this compound.

ExperimentalWorkflow Start Start Dissolve Dissolve Ethyl Cyanoacetate in Ethanol Start->Dissolve Cool Cool to 0-5 °C in Ice Bath Dissolve->Cool AddHydrazine Slowly Add Hydrazine Hydrate Cool->AddHydrazine Stir Stir at 0-5 °C for 1-2 hours AddHydrazine->Stir Filter Filter Crude Product Stir->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallize from Ethanol (Optional) Dry->Recrystallize PureProduct Pure this compound Recrystallize->PureProduct Yes End End Recrystallize->End No PureProduct->End

Experimental Workflow for this compound Synthesis

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyanoacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacetohydrazide is a versatile bifunctional reagent that serves as a cornerstone in synthetic organic chemistry, particularly in the construction of a diverse array of heterocyclic compounds. Its unique molecular architecture, featuring a reactive hydrazide moiety, an active methylene group, and a nitrile function, makes it a valuable precursor for the synthesis of novel molecules with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its role in the development of compounds with biological activity.

Physicochemical Properties of this compound

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory applications.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₃H₅N₃O[1]
Molecular Weight 99.09 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 114-116 °C[3]
Boiling Point Decomposes upon strong heating[1]
Solubility Soluble in water and alcohols; sparingly soluble in ether.[1]
pKa pKa1: 2.34 (hydrazinium ion), pKa2: 11.17 (amide proton)[2]
Spectroscopic Data
SpectrumKey Peaks/SignalsReference(s)
¹H NMR δ (ppm): ~3.4 (s, 2H, CH₂), ~4.2 (br s, 2H, NH₂), ~9.1 (br s, 1H, NH)[4]
¹³C NMR δ (ppm): ~25 (CH₂), ~117 (CN), ~165 (C=O)[5][6][7]
IR (KBr, cm⁻¹) ~3300-3400 (N-H stretching), ~2260 (C≡N stretching), ~1650 (C=O stretching, Amide I)[1][4]
Mass Spectrometry Molecular Ion (M⁺): m/z 99. Key fragments may include loss of NH₂NH₂ (m/z 67) and loss of CONHNH₂ (m/z 58).[1][8]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in common synthetic transformations are provided below. These protocols are foundational for the use of this reagent in research and development.

Synthesis and Purification of this compound

Reaction: The synthesis of this compound is typically achieved through the hydrazinolysis of ethyl cyanoacetate.[3][9]

Materials:

  • Ethyl cyanoacetate

  • Hydrazine hydrate (80-99%)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add ethyl cyanoacetate.

  • Slowly add an equimolar amount of hydrazine hydrate dropwise to the cooled and stirring ethyl cyanoacetate.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The product will precipitate out of the solution as a white solid.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified crystals under vacuum.

G ethyl_cyanoacetate Ethyl Cyanoacetate reaction_mixture Reaction Mixture (Ethanol, 0-5 °C) ethyl_cyanoacetate->reaction_mixture hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reaction_mixture This compound This compound (Precipitate) reaction_mixture->this compound Stirring purification Filtration & Recrystallization (Ethanol) This compound->purification pure_product Pure this compound purification->pure_product

Synthesis of this compound.
Knoevenagel Condensation with Aldehydes

Reaction: this compound readily undergoes Knoevenagel condensation with various aldehydes in the presence of a basic catalyst to yield α,β-unsaturated cyanoacrylohydrazide derivatives.[10][11][12]

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde

  • Ethanol or water

  • Basic catalyst (e.g., piperidine, DBU)

Procedure:

  • Dissolve this compound and an equimolar amount of the aldehyde in ethanol or water in a round-bottom flask.

  • Add a catalytic amount of a suitable base (e.g., a few drops of piperidine).

  • Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • The product can be further purified by recrystallization if necessary.

G This compound This compound reaction_mixture Reaction (Ethanol/Water, Base) This compound->reaction_mixture aldehyde Aldehyde (R-CHO) aldehyde->reaction_mixture condensation_product α,β-Unsaturated Cyanoacrylohydrazide reaction_mixture->condensation_product Condensation

Knoevenagel Condensation Workflow.
Synthesis of Pyrazole Derivatives

Reaction: this compound is a key building block for the synthesis of pyrazole heterocycles, often through reaction with 1,3-dicarbonyl compounds.[13][14][15]

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Ethanol or acetic acid

  • Acid or base catalyst (optional, depending on the substrate)

Procedure:

  • In a round-bottom flask, dissolve this compound and an equimolar amount of the 1,3-dicarbonyl compound in a suitable solvent like ethanol or glacial acetic acid.

  • The reaction may be catalyzed by a few drops of a mineral acid (e.g., HCl) or a base (e.g., piperidine).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, the solvent may be removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from an appropriate solvent.

G This compound This compound reaction_mixture Reaction (Ethanol/AcOH, Reflux) This compound->reaction_mixture dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->reaction_mixture pyrazole Substituted Pyrazole reaction_mixture->pyrazole Cyclocondensation

Pyrazole Synthesis Workflow.

Role in Drug Development and Biological Activity

This compound itself is not a therapeutic agent, but it is a critical starting material for the synthesis of a wide range of heterocyclic compounds that have demonstrated promising biological activities. The resulting molecules, particularly pyrazole and hydrazide-hydrazone derivatives, have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[16][17][18][19]

Anticancer Activity of Derivatives

Numerous studies have reported the synthesis of novel compounds derived from this compound with significant in vitro cytotoxicity against various cancer cell lines.[4][20][21] The mechanisms of action for these derivatives are diverse and appear to be dependent on the specific heterocyclic scaffold and its substitutions.

Some hydrazide-hydrazone derivatives have been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway.[17][22] This can involve the inhibition of anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c and subsequent activation of caspases.[17][22]

Pyrazole derivatives synthesized from this compound have been identified as inhibitors of various kinases and other crucial cellular targets.[16] These targets can include tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs), all of which are pivotal in cancer cell proliferation and survival.[16]

While specific signaling pathways directly modulated by this compound are not extensively documented, the activities of its derivatives suggest that they can interfere with key cancer-related pathways such as:

  • Apoptosis Pathways: Through modulation of Bcl-2 family proteins and caspase activation.

  • Cell Cycle Regulation: By inhibiting CDKs, leading to cell cycle arrest.

  • Proliferation Signaling: Through inhibition of receptor tyrosine kinases like EGFR.

It is important to note that the precise signaling pathways affected are highly dependent on the final structure of the synthesized molecule. Further research is required to elucidate the specific molecular targets of simpler this compound derivatives.

Conclusion

This compound is a reagent of considerable importance in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool for the construction of complex molecular architectures. The straightforward experimental protocols for its synthesis and derivatization allow for the accessible production of a wide range of heterocyclic compounds. The demonstrated biological activities of these derivatives, particularly in the realm of anticancer research, underscore the continued relevance of this compound as a key building block in the quest for novel therapeutic agents. Future investigations into the specific mechanisms of action and signaling pathways modulated by its simpler derivatives will undoubtedly open new avenues for drug discovery and development.

References

A Technical Guide to Cyanoacetohydrazide: Properties, Synthesis, and Applications in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacetohydrazide (CAS No. 140-87-4) is a versatile organic compound that serves as a crucial building block in synthetic and medicinal chemistry.[1] Characterized by the presence of a hydrazide and a cyano group, it exhibits a unique reactivity profile that makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds.[2] These synthesized heterocycles often display significant biological activities, positioning this compound as a molecule of interest in drug discovery and development.[3][4] This guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and its utility in the construction of pharmacologically relevant scaffolds.

Physicochemical and Structural Data

This compound is typically a white to off-white crystalline solid.[1] Its key properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 140-87-4[1][5][6]
Molecular Formula C3H5N3O[1][5][6]
Molecular Weight 99.09 g/mol [5][6][7]
Melting Point 108-110 °C[6][8]
Boiling Point 185.55°C (estimate)[6][8]
Solubility Soluble in water and alcohols. DMSO: 150 mg/mL[1][6]
pKa pK1: 2.34; pK2: 11.17 (at 25°C)[6][8]
Appearance White to light orange powder/crystal[1][6]
Molecular Structure

The molecular structure of this compound is presented below, along with various representations.

  • Linear Formula : NCCH2CONHNH2

  • SMILES : C(C#N)C(=O)NN[7]

  • InChI : InChI=1S/C3H5N3O/c4-2-1-3(7)6-5/h1,5H2,(H,6,7)[7]

  • InChIKey : HPHBOJANXDKUQD-UHFFFAOYSA-N[1][7]

Applications in Drug Development and Heterocyclic Synthesis

This compound's significance in drug development stems from its role as a versatile precursor for synthesizing diverse heterocyclic compounds.[2] Heterocyclic scaffolds are core components of many approved drugs. The reactivity of this compound, with its multiple nucleophilic and electrophilic centers, allows for the construction of five-, six-, seven-, and even eight-membered rings, as well as fused heterocyclic systems.[2][4]

The resulting heterocyclic compounds, such as pyrazoles, pyridines, thiazoles, oxadiazoles, and thiophenes, have demonstrated a broad spectrum of biological activities, including:

  • Antitumor[3][9]

  • Antimicrobial[10]

  • Anti-inflammatory[3]

  • Antitubercular[8]

  • Antiviral[11]

Notably, this compound itself has been investigated as an anti-tuberculosis drug.[8]

Experimental Protocols

The following sections detail common experimental procedures involving this compound.

Synthesis of this compound

A standard method for the synthesis of this compound involves the reaction of an alkyl cyanoacetate with hydrazine hydrate.[3]

Methodology:

  • Ethyl cyanoacetate is dissolved in a suitable solvent, such as methanol, and the solution is cooled in an ice bath.[3]

  • Hydrazine hydrate is added dropwise to the cooled solution while maintaining the temperature.[3]

  • After the addition is complete, the reaction mixture is stirred for a specified period, allowing the reaction to proceed to completion.

  • The resulting solid product, this compound, is then collected by filtration, washed, and can be further purified by recrystallization from a solvent like ethanol.[6]

Synthesis of a Pyrazole Derivative using this compound

This protocol illustrates the use of this compound in the synthesis of a pyrazole derivative, a common heterocyclic core in medicinal chemistry.[9]

Synthesis of 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone:

  • Cyanoacetylhydrazine (1) is reacted with chloroacetyl chloride (2) in a solvent like 1,4-dioxane to produce N'-(2-chloroacetyl)-2-cyanoacetohydrazide (3).[9]

  • This intermediate (3) then undergoes cyclization to yield 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone.[9]

  • The reaction mixture is cooled and then poured onto crushed ice, often with the addition of a few drops of hydrochloric acid.[9]

  • The solid product that forms is collected by filtration and can be purified by crystallization from ethanol.[9]

Visualizing Synthetic Pathways

The following diagrams illustrate the general reactivity of this compound and a typical experimental workflow for its use in heterocyclic synthesis.

Cyanoacetohydrazide_Reactivity cluster_reactivity Reactive Sites of this compound start_node This compound N_nucleophile Hydrazine NH2 (Nucleophilic) start_node->N_nucleophile Attacks Electrophiles C_nucleophile Active Methylene CH2 (Nucleophilic) start_node->C_nucleophile Attacks Electrophiles C_electrophile1 Carbonyl Carbon (Electrophilic) start_node->C_electrophile1 Attacked by Nucleophiles C_electrophile2 Cyano Carbon (Electrophilic) start_node->C_electrophile2 Attacked by Nucleophiles reagent_node reagent_node product_node product_node

Caption: Reactivity map of this compound's functional groups.

Caption: A generalized workflow for synthesizing heterocycles.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Cyanoacetohydrazide in Common Organic Solvents

Introduction

This compound is a versatile organic compound characterized by a hydrazide and a cyano group. This small, polar molecule is a valuable building block in the synthesis of various heterocyclic compounds, some of which have shown potential as antitumor and antimicrobial agents. A thorough understanding of its solubility in common organic solvents is crucial for its application in chemical synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including quantitative data where available, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound (NH₂NHC(O)CH₂C≡N) is a polar molecule due to the presence of the cyano (-C≡N) and hydrazide (-CONHNH₂) functional groups, which are capable of hydrogen bonding. Its solubility is therefore expected to be higher in polar solvents.

Quantitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, the following table summarizes the available quantitative and qualitative information.

SolventSolvent TypeSolubility (at ambient temperature unless specified)Citation
WaterPolar ProticVery Soluble; 100 mg/mL (with ultrasonic and warming to 60°C)[1]
Dimethyl Sulfoxide (DMSO)Polar Aprotic150 mg/mL; 100 mg/mL (with ultrasonic)[1]
Alcohol (general)Polar ProticSoluble[2][3]
Ether (general)Non-polarPractically Insoluble[2][3]
MethanolPolar ProticNoted to have exceptional solubility[4]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineMixed≥ 2.5 mg/mL[5]
10% DMSO / 90% (20% SBE-β-CD in Saline)Mixed≥ 2.5 mg/mL[5]
10% DMSO / 90% Corn OilMixed≥ 2.5 mg/mL[5]

Note: The mixed solvent systems are complex and represent specific formulation conditions rather than intrinsic solubility in a single solvent.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the equilibrium solubility of this compound in a given organic solvent. This method, known as the shake-flask method, is a standard approach for generating reliable solubility data.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Thermostatically controlled water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a validated spectrophotometric method for quantification.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in a thermostatically controlled water bath at the same temperature for at least 24 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any microscopic, undissolved particles.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow start Start: Solubility Determination prep 1. Preparation of Supersaturated Solution start->prep equil 2. Equilibration (e.g., 24-72h at 25°C) prep->equil phase_sep 3. Phase Separation (Settling of excess solid) equil->phase_sep sampling 4. Sample Collection & Filtration phase_sep->sampling quant 5. Quantification (e.g., HPLC-UV) sampling->quant calc 6. Calculation of Solubility quant->calc end End: Solubility Data calc->end

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This compound exhibits solubility characteristics typical of a small, polar organic molecule, showing high solubility in polar solvents like water and alcohols, and poor solubility in non-polar solvents such as ether. While detailed quantitative data is limited, the provided information and experimental protocol offer a solid foundation for researchers and drug development professionals working with this compound. The described shake-flask method is a reliable approach to generate precise solubility data in any solvent of interest, which is essential for optimizing reaction conditions, purification processes, and formulation strategies.

References

Spectroscopic Profile of Cyanoacetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyanoacetohydrazide (CAS No: 140-87-4), a versatile building block in the synthesis of various heterocyclic compounds with significant pharmacological potential. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₃H₅N₃O, with a molecular weight of approximately 99.09 g/mol .[1][2] The spectroscopic data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4Singlet2HCH₂ (Methylene protons)
~4.2Broad Singlet2HNH₂ (Hydrazide protons)
~9.2Broad Singlet1HNH (Hydrazide proton)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmCarbon Assignment
~25.0CH₂ (Methylene carbon)
~116.0CN (Nitrile carbon)
~165.0C=O (Carbonyl carbon)
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups. The data below corresponds to analysis performed using the KBr pellet method.[1]

Significant IR Absorption Peaks

Wavenumber (cm⁻¹)BondFunctional Group
~3300 - 3400N-H stretchAmine (NH₂)
~3200N-H stretchAmide (NH)
~2260C≡N stretchNitrile
~1670C=O stretchAmide I
~1600N-H bendAmine
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in fragmentation of the molecule, providing a characteristic fingerprint.

Key Mass Spectrometry Data

m/z (mass-to-charge ratio)Relative IntensityPossible Fragment
99Moderate[M]⁺ (Molecular Ion)
68Moderate[M - NH₂NH]⁺
41High[CH₂CN]⁺
32High[NH₂NH₂]⁺
31High[NH₂NH]⁺

Note: The NIST Mass Spectrometry Data Center provides fragmentation patterns where the top peaks are observed at m/z 31, 32, and 40.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Instrumentation: A standard NMR spectrometer, such as a 400 MHz instrument, is suitable for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for hydrazides due to the exchangeable nature of the NH and NH₂ protons.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Temperature: Ambient probe temperature (e.g., 298 K).

  • Sweep Width: Typically -2 to 12 ppm.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Temperature: Ambient probe temperature (e.g., 298 K).

  • Sweep Width: Typically 0 to 200 ppm.

  • Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Reference: TMS at 0 ppm or the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

IR Spectroscopy Protocol (KBr Pellet Method)

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any moisture, which can interfere with the spectrum.

  • In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr powder.[3][4] The mixture should be homogenous.

  • Transfer the powdered mixture to a pellet-forming die.

  • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.[4][5]

FTIR Acquisition Parameters:

  • Spectral Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of a pure KBr pellet or an empty sample chamber should be collected prior to sample analysis.

Mass Spectrometry Protocol (Electron Ionization)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

  • For analysis via a direct insertion probe, a small amount of the solid this compound is placed in a capillary tube.

  • If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

EI-MS Acquisition Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV is the standard energy used to generate reproducible fragmentation patterns for library matching.[6][7]

  • Ion Source Temperature: Typically 200-250 °C to ensure volatilization of the sample.

  • Mass Range: Scan from m/z 30 to 200 to cover the molecular ion and expected fragments.

  • Vacuum: The analysis is performed under high vacuum to prevent ion-molecule reactions.[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_analysis Data Interpretation Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep ~5-10 mg IR_Prep Prepare KBr Pellet Sample->IR_Prep ~1-2 mg MS_Prep Prepare for EI-MS (Direct Probe or Solution) Sample->MS_Prep <1 mg NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Spectral Data NMR_Acq->NMR_Data Analysis Structural Elucidation & Characterization NMR_Data->Analysis IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Data IR Spectral Data IR_Acq->IR_Data IR_Data->Analysis MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq MS_Data MS Spectral Data MS_Acq->MS_Data MS_Data->Analysis

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Thermal Stability and Decomposition of Cyanoacetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanoacetohydrazide (C₃H₅N₃O) is a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential pharmacological activities. Understanding its thermal stability and decomposition characteristics is paramount for safe handling, storage, and application in drug development and other chemical processes. This technical guide provides an in-depth analysis of the thermal behavior of this compound, including its decomposition pathway and the identification of volatile products. The information presented herein is compiled from existing literature on this compound and related hydrazide derivatives, offering a comprehensive overview for researchers and professionals in the field.

Introduction

This compound is a white to off-white crystalline solid that is soluble in polar solvents like water and alcohols. Its reactivity, stemming from the presence of a hydrazide and a cyano group, makes it a valuable building block in organic synthesis. However, literature suggests that this compound is thermally sensitive and can decompose rapidly upon heating, potentially leading to the release of toxic gases. This guide aims to provide a detailed understanding of its thermal properties to ensure safe laboratory and industrial practices.

Physicochemical and Hazardous Properties

A summary of the key physicochemical and hazardous properties of this compound is presented in Table 1. It is classified as toxic if swallowed and can cause skin and eye irritation.[1][2][3][4][5] Upon heating to decomposition, it is known to emit toxic fumes of nitrogen oxides and cyanides.[2]

Table 1: Physicochemical and Hazard Information for this compound

PropertyValueReference
Molecular Formula C₃H₅N₃O[2]
Molecular Weight 99.09 g/mol [2]
Appearance White to off-white crystalline solid[6]
Melting Point 114.5-115 °C[2]
Solubility Soluble in water and alcohol; practically insoluble in ether.[2]
Hazard Statements Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][3][4][5]
Decomposition Rapidly decomposes by heat, emitting toxic fumes of nitrogen oxides and cyanides.[2]

Thermal Analysis

Expected Thermal Decomposition Profile

Based on studies of similar acetohydrazide derivatives, the thermal decomposition of this compound in an inert atmosphere is expected to be a multi-stage process.[1] An initial endothermic event corresponding to melting would be observed, followed by exothermic decomposition at higher temperatures.

Table 2: Expected Thermal Decomposition Data for this compound (Illustrative)

ParameterExpected Value RangeTechnique
Melting Point (T_onset) 110 - 115 °CDSC
Decomposition Onset (T_onset) > 120 °CDSC/TGA
Decomposition Peak (T_peak) 150 - 250 °CDSC
Mass Loss (Total) > 95%TGA
Enthalpy of Decomposition (ΔH_d) Highly ExothermicDSC

Note: The values in this table are illustrative and based on general knowledge of similar compounds. Actual experimental values may vary.

Experimental Protocols

The following are detailed, generalized methodologies for conducting DSC and TGA analyses on organic compounds like this compound.

3.2.1. Differential Scanning Calorimetry (DSC) Protocol

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at a temperature below its melting point (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 300 °C).

  • Data Analysis: Record the heat flow as a function of temperature. Determine the onset and peak temperatures for melting and decomposition events, and calculate the enthalpy changes (ΔH) by integrating the peak areas.

3.2.2. Thermogravimetric Analysis (TGA) Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a stable starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis: Record the sample mass as a function of temperature. Determine the onset and completion temperatures of decomposition stages and the corresponding percentage mass loss.

Decomposition Pathway and Products

The thermal decomposition of this compound is anticipated to proceed through a complex radical mechanism. Analysis of related fused triazinylacetohydrazides by TG-FTIR suggests that under inert conditions, the decomposition involves the cleavage of C-N and N-N bonds.[1]

Proposed Decomposition Mechanism

The decomposition is likely initiated by the cleavage of the weakest bond in the molecule, the N-N bond, to form radical intermediates. These highly reactive species can then undergo a series of subsequent reactions, leading to the formation of stable volatile products.

Identification of Volatile Decomposition Products

Based on TG-FTIR studies of analogous compounds, the primary volatile products expected from the thermal decomposition of this compound in an inert atmosphere are summarized in Table 3.[1]

Table 3: Expected Volatile Decomposition Products of this compound

ProductChemical Formula
AmmoniaNH₃
Hydrogen CyanideHCN
Isocyanic AcidHNCO
Carbon DioxideCO₂
Carbon MonoxideCO
WaterH₂O

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal analysis of this compound using DSC and TGA.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis weigh Weigh this compound seal Seal in DSC/TGA Pan weigh->seal dsc DSC Analysis (Inert Atmosphere) seal->dsc tga TGA Analysis (Inert Atmosphere) seal->tga dsc_data Heat Flow vs. Temperature (Melting & Decomposition Data) dsc->dsc_data tga_data Mass Loss vs. Temperature (Decomposition Stages) tga->tga_data final_report Comprehensive Thermal Stability Report dsc_data->final_report Quantitative Data tga_data->final_report Quantitative Data

Workflow for DSC and TGA Analysis.
Proposed High-Level Decomposition Pathway

This diagram illustrates a simplified, high-level proposed decomposition pathway for this compound.

G CAH This compound (Solid) Melted This compound (Liquid) CAH->Melted Melting (Endothermic) Radicals Radical Intermediates Melted->Radicals Decomposition (Exothermic) Volatiles Volatile Products (NH3, HCN, HNCO, CO2, etc.) Radicals->Volatiles Rearrangement & Fragmentation

Proposed Decomposition Pathway.

Safety and Handling Recommendations

Given its thermal instability and the toxic nature of its decomposition products, the following safety precautions are recommended when handling this compound, especially at elevated temperatures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize exposure to dust and potential decomposition gases.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Avoid Ignition Sources: Keep away from heat, sparks, and open flames.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

  • Thermal Analysis: When performing thermal analysis, ensure the instrumentation is properly vented and that the experiment is conducted on a small scale.

Conclusion

This compound is a thermally sensitive compound that requires careful handling. While specific quantitative thermal analysis data is not widely published, this guide provides a comprehensive overview of its expected thermal behavior, decomposition pathway, and the nature of its volatile decomposition products based on the analysis of structurally similar compounds. The detailed experimental protocols and safety recommendations provided herein are intended to assist researchers, scientists, and drug development professionals in the safe and effective use of this important chemical intermediate. Further experimental studies are warranted to precisely quantify the thermal stability and decomposition kinetics of this compound.

References

The Versatile Chemistry of Cyanoacetohydrazide: A Technical Guide to its Reactive Sites and Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanoacetohydrazide is a highly versatile and reactive organic compound that serves as a pivotal building block in the synthesis of a wide array of heterocyclic compounds with significant applications in medicinal chemistry and drug development.[1][2] Its unique molecular architecture, featuring multiple functional groups with distinct electronic properties, provides a rich landscape for chemical transformations. This technical guide offers an in-depth exploration of the reactive sites and functional groups of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its reaction pathways.

Core Functional Groups and Reactive Centers

This compound possesses five key reactive sites that dictate its chemical behavior: the cyano group (-C≡N), the active methylene group (-CH₂-), the carbonyl group (C=O), the amido group (-NH-), and the hydrazino group (-NH₂).[3] The molecule's ability to act as both a nucleophile and an electrophile makes it a valuable precursor for constructing diverse molecular scaffolds.[1][4]

The nucleophilic character is primarily attributed to the terminal nitrogen of the hydrazino group and the carbanion generated from the active methylene group in the presence of a base.[1][5] Conversely, the electrophilic sites are the carbonyl carbon and the carbon atom of the nitrile group.[1] The interplay of these reactive centers allows for a variety of cyclization and condensation reactions.

Spectroscopic Characterization

The structural features of this compound can be unequivocally identified through spectroscopic techniques. The following tables summarize the characteristic infrared (IR) absorption frequencies, and ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts for its principal functional groups.

Table 1: Infrared (IR) Spectral Data of this compound [6][7]

Functional GroupVibration ModeWavenumber (cm⁻¹)Intensity
N-H (Amide & Hydrazine)Stretching3200 - 3400Medium-Strong, Broad
C-H (Methylene)Stretching2850 - 3000Medium
C≡N (Nitrile)Stretching2240 - 2260Medium
C=O (Amide I)Stretching1640 - 1680Strong
N-H (Amide II)Bending1530 - 1570Medium

Table 2: ¹H NMR Spectral Data of this compound (in DMSO-d₆) [8][9]

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
-NH₂ (Hydrazine)~4.3Broad Singlet2H
-CH₂- (Methylene)~3.4Singlet2H
-NH- (Amide)~9.5Broad Singlet1H

Table 3: ¹³C NMR Spectral Data of this compound (in DMSO-d₆) [10][11][12]

Carbon AtomChemical Shift (δ, ppm)
C=O (Carbonyl)~165
C≡N (Nitrile)~117
-CH₂- (Methylene)~25

Key Reactions and Experimental Protocols

The multifunctionality of this compound enables its participation in a variety of synthetic transformations, most notably in the construction of five- and six-membered heterocyclic rings. Two of the most important reactions are the synthesis of pyrazoles and the Knoevenagel condensation.

Synthesis of Pyrazole Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of highly functionalized pyrazoles. The hydrazino group of this compound acts as a binucleophile, reacting with the two carbonyl groups of the dicarbonyl compound to form the pyrazole ring.

Experimental Protocol: Synthesis of 1-Cyanoacetyl-3,5-dimethylpyrazole [3]

  • Reaction Setup: In a suitable flask, dissolve this compound (1 mmol) in water.

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid.

  • Reagent Addition: To this solution, add acetylacetone (1 mmol) slowly at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the product precipitates out of the solution. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 1-cyanoacetyl-3,5-dimethylpyrazole.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product CAH This compound Hydrazone Hydrazone Intermediate CAH->Hydrazone Initial Condensation (-H₂O) Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Hydrazone Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Pyrazole Pyrazole Derivative Cyclized->Pyrazole Dehydration (-H₂O)

Knorr Pyrazole Synthesis from this compound.
Knoevenagel Condensation

The active methylene group of this compound is sufficiently acidic to participate in Knoevenagel condensation reactions with aldehydes and ketones.[6] This reaction is a powerful tool for carbon-carbon bond formation and leads to the synthesis of α,β-unsaturated cyanoacrylohydrazides, which are versatile intermediates for further synthetic elaborations.

Experimental Protocol: General Procedure for Knoevenagel Condensation [13][14]

  • Reaction Setup: Dissolve this compound (1 equivalent) and the carbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • Reaction Conditions: Stir the mixture at room temperature or under reflux, depending on the reactivity of the substrates.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash the solid with a cold solvent and purify by recrystallization.

Knoevenagel_Condensation CAH This compound (Active Methylene) Carbanion Carbanion Intermediate CAH->Carbanion Base Base (e.g., Piperidine) Base->CAH Deprotonation Carbonyl Aldehyde or Ketone Carbanion->Carbonyl Nucleophilic Attack Alkoxide Alkoxide Intermediate Carbonyl->Alkoxide Adduct Aldol-type Adduct Alkoxide->Adduct Protonation Product α,β-Unsaturated Product Adduct->Product Dehydration (-H₂O)

Mechanism of the Knoevenagel Condensation.

General Workflow for Heterocyclic Synthesis

The versatility of this compound allows for a general and adaptable workflow for the synthesis of a multitude of heterocyclic systems. The specific reaction pathway is dictated by the choice of co-reactants and reaction conditions.

General_Workflow cluster_start Starting Material cluster_reactions Reaction Pathways cluster_products Heterocyclic Products CAH This compound Reaction1 Reaction with 1,3-Dicarbonyls CAH->Reaction1 Reaction2 Reaction with Aldehydes/Ketones CAH->Reaction2 Reaction3 Reaction with Carbon Disulfide CAH->Reaction3 Reaction4 Other Electrophiles CAH->Reaction4 Product1 Pyrazoles Reaction1->Product1 Product2 Pyridines/ Pyrimidines Reaction2->Product2 Product3 Thiazoles/ Thiadiazoles Reaction3->Product3 Product4 Various Heterocycles Reaction4->Product4

General Synthetic Pathways using this compound.

Conclusion

This compound is a cornerstone reagent in synthetic organic and medicinal chemistry. Its multiple, readily accessible reactive sites provide a powerful platform for the efficient construction of complex heterocyclic molecules. A thorough understanding of the reactivity of its functional groups, supported by robust spectroscopic characterization and well-defined experimental protocols, is essential for leveraging its full synthetic potential in the discovery and development of new therapeutic agents.

References

The Synthesis of Cyanoacetohydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanoacetohydrazide is a versatile and highly reactive intermediate of significant interest in medicinal chemistry and drug development. Its unique molecular structure, featuring a cyano group, an active methylene group, and a hydrazide moiety, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds with diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, with a focus on the prevalent and historically significant method of reacting ethyl cyanoacetate with hydrazine hydrate. Detailed experimental protocols, a comparative analysis of reaction conditions, and a mechanistic elucidation are presented to serve as a comprehensive resource for researchers in the field.

Discovery and Historical Perspective

The first synthesis of this compound is credited to Rothenburg in 1894 , who reported its formation from the reaction of ethyl cyanoacetate and hydrazine hydrate. This initial discovery laid the groundwork for the utilization of this compound as a key building block in organic synthesis. Subsequent work by Darapsky and Hillers in 1915 further solidified the understanding of this compound and its reactivity. Historically, the synthesis has been achieved by boiling ethyl or methyl cyanoacetate with hydrazine hydrate in an alcohol-based solvent. Over the decades, this fundamental method has been refined, but the core reaction remains the most common and efficient route to obtaining this important chemical intermediate.

Core Synthesis Methodology

The primary and most widely employed method for the synthesis of this compound is the reaction of ethyl cyanoacetate with hydrazine hydrate . This reaction is a classic example of a nucleophilic acyl substitution at the ester carbonyl group.

Reaction Mechanism

The synthesis of this compound from ethyl cyanoacetate and hydrazine hydrate proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the terminal nitrogen atom of hydrazine hydrate on the electrophilic carbonyl carbon of ethyl cyanoacetate. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of an ethoxide ion (a good leaving group) and the formation of the stable this compound product.

Diagram 1: Reaction mechanism of this compound synthesis.

Quantitative Data on Synthesis

The yield of this compound is influenced by several factors, including the choice of solvent, reaction temperature, and reaction time. While ethanol is the most commonly reported solvent, other alcohols and polar aprotic solvents have also been utilized. The reaction is typically conducted at low temperatures to control its exothermic nature.

SolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
Ethanol0189.91[1]
MethanolIce-cooledNot specifiedNot specified[2]
Ethanol5Not specifiedNot specified[1]
DioxaneReflux2Not specified
EthanolNot specifiedNot specifiedGood[3]

Note: The table is compiled from various sources. "Not specified" indicates that the specific parameter was not mentioned in the cited literature.

Detailed Experimental Protocol

This section provides a detailed methodology for a high-yield synthesis of this compound.

Materials and Equipment:

  • Ethyl cyanoacetate (1 equivalent)

  • Hydrazine hydrate (99%, 1 equivalent)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter paper

  • Beaker

  • Methanol (for washing)

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve Ethyl Cyanoacetate in Ethanol in a Flask B Cool the Solution in an Ice Bath A->B D Add Hydrazine Hydrate Dropwise to the Stirred Solution at 0°C B->D C Place Hydrazine Hydrate in a Dropping Funnel C->D E Stir the Reaction Mixture for 1 Hour at 0°C D->E F Filter the Crystalline Product using a Büchner Funnel E->F G Wash the Crystals with Cold Methanol F->G H Dry the Product G->H

Diagram 2: Experimental workflow for this compound synthesis.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl cyanoacetate in anhydrous ethanol.

  • Cool the flask in an ice bath to bring the temperature of the solution to 0°C.

  • Carefully add hydrazine hydrate dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature does not rise above 5°C.[1]

  • After the addition is complete, continue to stir the reaction mixture at 0°C for 1 hour.[1]

  • A white crystalline precipitate of this compound will form.

  • Collect the product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the product in a desiccator or under vacuum to obtain pure this compound.

Expected Yield: Approximately 89.91%.[1]

Applications in Drug Development

This compound is a cornerstone in the synthesis of a multitude of heterocyclic compounds, many of which exhibit significant biological activities. Its ability to undergo cyclization and condensation reactions makes it a valuable starting material for the preparation of:

  • Pyrazoles: Known for their anti-inflammatory, analgesic, and antimicrobial properties.

  • Pyridines: A fundamental scaffold in many approved drugs.

  • Thiadiazoles and Oxadiazoles: Investigated for their anticancer and antimicrobial potential.

  • Fused Heterocyclic Systems: Leading to the development of novel compounds with complex pharmacological profiles.

The versatility of this compound continues to be explored by medicinal chemists for the discovery of new therapeutic agents.

Conclusion

The synthesis of this compound, a process with a rich history dating back to the late 19th century, remains a fundamental and highly efficient reaction in organic and medicinal chemistry. The reaction of ethyl cyanoacetate with hydrazine hydrate provides a reliable and high-yielding route to this invaluable chemical intermediate. This guide has provided a comprehensive overview of its history, a detailed experimental protocol, and an analysis of the reaction mechanism, intended to equip researchers with the necessary knowledge to effectively synthesize and utilize this versatile compound in their drug discovery and development endeavors.

References

The Versatility of Cyanoacetohydrazide: A Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyanoacetohydrazide, a seemingly simple organic molecule, has emerged as a powerhouse in the field of medicinal chemistry. Its unique trifecta of reactive sites—an active methylene group, a cyano group, and a hydrazide moiety—renders it an exceptionally versatile building block for the synthesis of a diverse array of heterocyclic compounds. These resulting scaffolds have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Synthetic Powerhouse: A Hub for Heterocyclic Chemistry

The true strength of this compound lies in its ability to serve as a precursor for a multitude of heterocyclic systems.[1][2] The reactive centers within the molecule can participate in a variety of cyclization and condensation reactions, leading to the formation of pyridines, pyrazoles, thiazoles, coumarins, and many other pharmacologically relevant scaffolds.[1][3] This synthetic accessibility allows for the rapid generation of compound libraries for high-throughput screening and lead optimization.

A general workflow for the utilization of this compound in drug discovery begins with its reaction with various electrophiles and nucleophiles to generate an intermediate, which then undergoes cyclization to form the desired heterocyclic core. Subsequent functionalization and derivatization can then be performed to fine-tune the compound's biological activity.

G A This compound B Reaction with Electrophiles/Nucleophiles A->B C Intermediate Formation B->C D Cyclization/ Condensation C->D E Heterocyclic Scaffold D->E F Biological Screening (e.g., Anticancer, Antimicrobial) E->F G Lead Compound F->G

General workflow from this compound to a lead compound.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

A significant body of research has focused on the development of this compound-based compounds as anticancer agents. These derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The pyrazole scaffold, in particular, has been a frequent focus of these efforts.

Compound IDTarget/Cell LineIC50 (µM)Reference
12a (a pyrano[2,3-d]pyrimidine derivative)MCF-7 (Breast)>50[4]
NCI-H460 (Lung)35.1[4]
SF-268 (CNS)44.2[4]
18a (a thiazole derivative)MCF-7 (Breast)25.3[4]
NCI-H460 (Lung)28.1[4]
SF-268 (CNS)31.2[4]
18c (a thiazole derivative)MCF-7 (Breast)33.1[4]
NCI-H460 (Lung)41.2[4]
SF-268 (CNS)39.8[4]
b17 (a pyrazoline derivative)HepG-2 (Liver)3.57[5]
Experimental Protocols

Synthesis of N'-(2-chloroacetyl)-2-cyanoacetohydrazide (Intermediate for Anticancer Pyrazoles) [4]

  • A solution of chloroacetyl chloride (1.12 g, 0.01 mol) in 1,4-dioxane (20 mL) is added dropwise to a solution of this compound (0.99 g, 0.01 mol) in 1,4-dioxane (50 mL) with continuous stirring.

  • The reaction mixture is then heated under reflux for 3 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting solid is triturated with ethanol, collected by filtration, and recrystallized from ethanol to yield the pure product.

In Vitro Cytotoxicity MTT Assay [4][5][6]

  • Human cancer cell lines (e.g., MCF-7, HepG-2) are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Applications: Combating Infectious Agents

Derivatives of this compound have also shown promise as antimicrobial agents, with activity against both bacteria and fungi. The ability to readily synthesize a variety of heterocyclic structures from this starting material allows for the exploration of a wide chemical space in the search for new antimicrobial drugs.

Compound IDMicroorganismMIC (µg/mL)Reference
Coumarin derivative 3 Escherichia coli250[3]
Bacillus cereus250[3]
Bacillus subtilis500[3]
Candida albicans500[3]
Thiazole derivative 10 Escherichia coli250[3]
Bacillus cereus250[3]
Bacillus subtilis250[3]
Candida albicans500[3]
Pyridine derivative G-ve and G+ve bacteria100-500[7]
Fungi100-500[7]
Experimental Protocols

Synthesis of a Hydrazide-hydrazone Derivative (Precursor for Antimicrobial Heterocycles) [3]

  • A mixture of this compound (0.01 mol) and 2-acetylfuran (0.01 mol) in ethanol (30 mL) is heated under reflux for 2 hours.

  • The reaction mixture is then concentrated and left to cool.

  • The solid product that forms is collected by filtration and recrystallized from ethanol.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

The anti-inflammatory potential of this compound derivatives has been demonstrated, with a notable example being the compound N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19).[8][9] Studies have shown that its anti-inflammatory effects are mediated through the nitric oxide (NO) and cytokine signaling pathways.[8][9]

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Pro-inflammatory Cytokine Production A Activation of Immune Cells B TNF-α A->B C IL-6 A->C D IL-17 A->D E IFN-γ A->E F iNOS Activation B->F C->F D->F E->F G Increased NO Production F->G H Inflammation G->H I JR19 (this compound Derivative) I->B Inhibition I->C Inhibition I->D Inhibition I->E Inhibition I->F Inhibition

References

The Versatility of Cyanoacetohydrazide: A Precursor in Modern Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyanoacetohydrazide has emerged as a highly versatile and valuable building block in the field of organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its unique molecular architecture, featuring multiple reactive centers, allows for a wide range of chemical transformations, making it a powerful tool in the development of novel therapeutic agents and other functional organic molecules. This technical guide provides a comprehensive overview of the utility of this compound as a precursor, detailing key synthetic methodologies, presenting quantitative data, and illustrating reaction pathways.

Core Reactivity and Synthetic Potential

This compound (NCCH₂CONHNH₂) is a bifunctional molecule possessing a highly reactive methylene group activated by the adjacent electron-withdrawing nitrile and carbonyl groups, as well as a nucleophilic hydrazide moiety. This combination of functionalities allows it to participate in a variety of cyclization and condensation reactions, serving as a scaffold for the synthesis of numerous five- and six-membered heterocyclic systems, including pyrazoles, pyridines, thiazoles, and pyrans. The reactions of this compound are often characterized by their high efficiency and the ability to generate molecular complexity in a single step, aligning with the principles of modern synthetic chemistry.[1][2]

Synthesis of Key Heterocyclic Scaffolds

The strategic application of this compound has led to the development of robust protocols for the synthesis of several important classes of heterocyclic compounds.

Pyrazole Derivatives

Pyrazole moieties are a cornerstone in medicinal chemistry, with many derivatives exhibiting a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1] this compound serves as a key precursor for the synthesis of functionalized pyrazoles.

One common approach involves the reaction of this compound with β-dicarbonyl compounds or their equivalents. For instance, the reaction with chloroacetyl chloride initially yields N'-(2-chloroacetyl)-2-cyanoacetohydrazide, which can then be cyclized to form a pyrazole ring. This intermediate can be further elaborated to introduce additional functional groups and build molecular diversity.[3]

Pyridine Derivatives

The pyridine ring is another privileged scaffold in drug discovery. This compound can be utilized in multi-component reactions to construct highly substituted pyridine derivatives. A notable example is the one-pot, three-component reaction of this compound, an aldehyde, and a compound containing an active methylene group (e.g., malononitrile or ethyl cyanoacetate).[2] This convergent approach allows for the rapid assembly of complex pyridone structures.[2]

Thiazole and Thiophene Derivatives

Sulfur-containing heterocycles, such as thiazoles and thiophenes, are also readily accessible from this compound. The synthesis of thiazole derivatives can be achieved by reacting a this compound-derived intermediate with a source of sulfur, such as phenylisothiocyanate. Similarly, thiophene synthesis can be accomplished through Gewald-type reactions, where this compound, an aldehyde or ketone, and elemental sulfur are condensed together.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of various heterocyclic compounds using this compound as a precursor.

Product ClassReagentsConditionsYield (%)M.P. (°C)Reference
PyrazoleChloroacetyl chloride, then cyclizationDioxane, reflux88188-191[3]
PyridineAromatic aldehyde, malononitrile, piperidineWater, rt85-95>300[2]
ThiopheneCyclohexanone, sulfur, triethylamineEthanol, reflux72166-169[3]
PyranBenzaldehyde, malononitrile, piperidineEthanol, reflux60193-195[3]
ThiazolePhenylisothiocyanate, then cyclizationDMF, reflux80188-191[3]

Experimental Protocols

General Procedure for the Synthesis of 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone

To a solution of cyanoacetylhydrazine (1.0 g, 0.01 mol) in 1,4-dioxane (20 mL), chloroacetyl chloride (1.12 g, 0.01 mol) was added dropwise with stirring. The reaction mixture was then heated to reflux for 2 hours. After cooling, the solvent was evaporated under reduced pressure. The resulting solid was triturated with ethanol, filtered, and crystallized from ethanol to afford the cyclized pyrazole product.

  • Yield: 88%

  • Melting Point: 188–191 °C

  • IR (KBr, cm⁻¹): 3583–3305 (OH, NH₂), 1693 (C=O), 1655 (C=N)

  • ¹H-NMR (DMSO-d₆, ppm): δ 4.51 (s, 2H, CH₂), 4.88 (s, 2H, NH₂), 6.89 (s, 1H, pyrazole H-4), 10.36 (s, 1H, OH)

  • ¹³C-NMR (DMSO-d₆, ppm): δ 41.3 (CH₂), 105.2, 150.1, 152.3 (pyrazole C), 170.3 (C=O)[3]

General Procedure for the One-Pot Synthesis of N-Amino-3-cyano-2-pyridone Derivatives

A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in water (10 mL) was treated with piperidine (0.02 mmol). The reaction mixture was stirred at room temperature for the appropriate time (typically 1-2 hours). The resulting solid precipitate was collected by filtration, washed with water, and recrystallized from ethanol/DMF to give the pure pyridone product.

  • Yield: 92% (for the derivative from benzaldehyde)

  • Melting Point: 320 °C (decomposed)

  • IR (KBr, cm⁻¹): 3421, 3317 (NH₂), 2210 (CN), 1650 (C=O)

  • ¹H-NMR (DMSO-d₆, ppm): δ 7.25-7.45 (m, 5H, Ar-H), 7.55 (s, 2H, NH₂), 8.21 (s, 1H, NH)[2]

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic processes described.

G cluster_pyrazole Synthesis of Pyrazole Derivative reactant reactant intermediate intermediate product product CAH This compound Intermediate1 N'-(2-chloroacetyl)-2- This compound CAH->Intermediate1 Dioxane CAC Chloroacetyl chloride CAC->Intermediate1 Pyrazole 1-(5-amino-3-hydroxy- 1H-pyrazol-1-yl)-2-chloroethanone Intermediate1->Pyrazole Reflux (Cyclization)

Diagram 1: Synthesis of a pyrazole derivative.

G cluster_pyridone One-Pot Synthesis of Pyridone Derivative reactant reactant catalyst catalyst product product CAH This compound Pyridone N-Amino-3-cyano- 2-pyridone CAH->Pyridone Aldehyde Aromatic Aldehyde Aldehyde->Pyridone Malononitrile Malononitrile Malononitrile->Pyridone Piperidine Piperidine Piperidine->Pyridone catalyst

Diagram 2: One-pot synthesis of a pyridone derivative.

Biological Significance and Future Directions

Many of the heterocyclic compounds synthesized from this compound have demonstrated significant biological activity. For instance, certain pyrazole derivatives have shown potent antitumor activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460).[3] The mechanism of action for some of these compounds is believed to involve the inhibition of critical cellular processes like tubulin polymerization.[4] The antimicrobial properties of these heterocycles are also of great interest, with derivatives showing activity against both bacteria and fungi.

The continued exploration of this compound as a synthetic precursor holds great promise for the discovery of new drug candidates. Its versatility, coupled with the efficiency of the synthetic routes it enables, makes it an invaluable tool for medicinal chemists and drug development professionals. Future research will likely focus on the development of new multi-component reactions, the synthesis of more complex and diverse heterocyclic systems, and the detailed elucidation of the mechanisms of action of the resulting biologically active molecules.

G cluster_relationship This compound in Drug Discovery precursor precursor scaffold scaffold activity activity application application CAH This compound Heterocycles Diverse Heterocyclic Scaffolds (Pyrazoles, Pyridines, etc.) CAH->Heterocycles Organic Synthesis Bioactivity Biological Activity Heterocycles->Bioactivity Screening & Evaluation DrugDiscovery Drug Discovery & Development Bioactivity->DrugDiscovery Lead Optimization

Diagram 3: Role in drug discovery workflow.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using Cyanoacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacetohydrazide is a versatile and highly valuable starting material in heterocyclic chemistry, particularly for the synthesis of a wide array of pyrazole derivatives.[1][2][3] Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] The reactivity of this compound, stemming from its multiple functional groups—a cyano group, an active methylene group, a carbonyl group, and a hydrazide moiety—allows for diverse cyclization and condensation reactions, making it an ideal precursor for constructing the pyrazole ring and further functionalizing it to create novel bioactive molecules.[2][3]

These application notes provide detailed protocols for the synthesis of pyrazole derivatives from this compound, focusing on the preparation of key intermediates and their subsequent transformation into more complex heterocyclic systems. The methodologies described herein are established procedures that offer reliable routes to obtaining these valuable compounds for further research and development.

General Workflow for Pyrazole Synthesis from this compound

The synthesis of diverse pyrazole derivatives from this compound often proceeds through a common workflow. This typically involves the initial formation of a pyrazole-containing intermediate, which is then utilized as a building block for the synthesis of more complex molecules. A generalized workflow is depicted below.

workflow cluster_0 Preparation of Key Intermediate cluster_1 Synthesis of Pyrazole Derivatives This compound This compound Intermediate Intermediate This compound->Intermediate Reaction Reagent Reagent Reagent->Intermediate Reaction Derivative_1 Derivative_1 Intermediate->Derivative_1 Cyclization/ Condensation Derivative_2 Derivative_2 Intermediate->Derivative_2 Substitution Derivative_3 Derivative_3 Intermediate->Derivative_3 Multicomponent Reaction Biological_Screening Biological_Screening Derivative_1->Biological_Screening Derivative_2->Biological_Screening Derivative_3->Biological_Screening

Caption: Generalized workflow for the synthesis and screening of pyrazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone (4)

This protocol describes the synthesis of a key pyrazole intermediate, 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone, from this compound. This intermediate serves as a versatile synthon for the preparation of various heterocyclic compounds.[7][8]

Materials:

  • This compound

  • Chloroacetyl chloride

  • Appropriate solvent (e.g., dioxane)

  • Ethanol for crystallization

Procedure:

  • Preparation of N'-(2-chloroacetyl)-2-cyanoacetohydrazide (3): React this compound with chloroacetyl chloride.

  • Cyclization to 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone (4): The resulting N'-(2-chloroacetyl)-2-cyanoacetohydrazide (3) undergoes cyclization to yield the target compound.[7]

  • Work-up and Purification: The reaction mixture is cooled and poured onto crushed ice containing a few drops of hydrochloric acid. The formed solid product is collected by filtration and crystallized from ethanol.[7]

Quantitative Data:

CompoundMolecular FormulaYield (%)Melting Point (°C)Reference
4 C₅H₆ClN₃O₂88188-191[7]
Protocol 2: Synthesis of 3-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxopropanenitrile (5)

This protocol details the nucleophilic substitution reaction of the chloro group in compound 4 to introduce a cyano group, yielding another important intermediate.[7][8]

Materials:

  • 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone (4)

  • Potassium cyanide

  • Appropriate solvent

  • Ethanol for crystallization

Procedure:

  • Nucleophilic Substitution: React compound 4 with potassium cyanide in a suitable solvent.

  • Work-up and Purification: The solid product formed is collected by filtration and crystallized from ethanol to give pale yellow crystals.[7]

Quantitative Data:

CompoundMolecular FormulaYield (%)Melting Point (°C)Reference
5 C₆H₆N₄O₂68140-142[7]
Protocol 3: Synthesis of Fused Pyrazole Derivatives via Multicomponent Reactions

This compound is an excellent substrate for multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of complex molecules.[9][10][11] This protocol provides a general outline for the synthesis of pyrano[2,3-c]pyrazoles.

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile or ethyl cyanoacetate

  • A catalyst (e.g., piperidine, triethylamine)

  • A suitable solvent (e.g., ethanol, dioxane)

Procedure:

  • One-Pot Reaction: In a single reaction vessel, combine the aromatic aldehyde, malononitrile (or ethyl cyanoacetate), and this compound in a suitable solvent containing a catalytic amount of a base.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period.[12]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, often followed by recrystallization from a suitable solvent like ethanol.

Representative Reaction Scheme:

MCR This compound This compound Pyrano[2,3-c]pyrazole Pyrano[2,3-c]pyrazole This compound->Pyrano[2,3-c]pyrazole One-pot Aldehyde Aldehyde Aldehyde->Pyrano[2,3-c]pyrazole One-pot Malononitrile Malononitrile Malononitrile->Pyrano[2,3-c]pyrazole One-pot

Caption: Multicomponent synthesis of pyrano[2,3-c]pyrazoles.

Quantitative Data for a Representative Pyrano[2,3-c]pyrazole Derivative (11a):

CompoundMolecular FormulaYield (%)Melting Point (°C)Reference
11a C₁₆H₁₂N₆O₂60193-195[7]

Applications and Biological Significance

The pyrazole derivatives synthesized from this compound have demonstrated significant potential in drug discovery. For instance, several novel pyrazole derivatives have been synthesized and evaluated for their anti-tumor activities against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268).[7][8][13] Some of these compounds have exhibited inhibitory effects comparable to or even greater than the standard chemotherapeutic agent doxorubicin.[7][13] The diverse biological activities reported for pyrazole derivatives underscore the importance of this compound as a key starting material in medicinal chemistry.[4][6][14]

Summary of Quantitative Data

The following table summarizes the quantitative data for the synthesis of key intermediates and a representative final product derived from this compound.

Compound NameMolecular FormulaYield (%)Melting Point (°C)
1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone (4)C₅H₆ClN₃O₂88188-191
3-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxopropanenitrile (5)C₆H₆N₄O₂68140-142
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a)C₁₆H₁₂N₆O₂60193-195

Conclusion

This compound is a readily available and highly versatile precursor for the synthesis of a wide range of pyrazole derivatives. The protocols outlined in these application notes provide robust and reproducible methods for obtaining key pyrazole intermediates and their subsequent conversion into more complex, biologically active molecules. The ability to generate diverse molecular scaffolds from a single starting material highlights the efficiency and utility of this compound in modern drug discovery and development programs. Further exploration of the synthetic potential of this compound is likely to yield novel heterocyclic compounds with significant therapeutic promise.

References

One-Pot Synthesis of Pyridines with Cyanoacetohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of highly functionalized pyridines and pyridones using cyanoacetohydrazide as a key precursor. This method offers a streamlined and efficient approach to synthesizing diverse pyridine scaffolds, which are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous pharmaceuticals.[1][2]

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The development of efficient and environmentally benign synthetic methodologies for these compounds is a key area of research. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in this regard, offering advantages such as procedural simplicity, reduced reaction times, and higher atom economy.[1] This protocol focuses on the versatile use of this compound in a one-pot, three-component reaction with various aldehydes and active methylene compounds to afford a range of substituted pyridines and N-amino pyridones.[1][2][3] These synthesized compounds have potential applications as intermediates in the synthesis of nicotinamide and nicotinic acid, and some derivatives have shown promise as anticancer agents.[2]

General Reaction Scheme

The core of this synthetic strategy involves a cascade of reactions, typically including a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization.[1][2][4] The general scheme involves the reaction of an aromatic aldehyde, an active methylene compound (such as malononitrile or ethyl cyanoacetate), and this compound in the presence of a basic catalyst.

Logical Relationship of the One-Pot Synthesis

A Aromatic Aldehyde E One-Pot Reaction Vessel A->E B Active Methylene Compound B->E C This compound C->E D Base Catalyst (e.g., Piperidine) D->E F Knoevenagel Condensation E->F Initiation G Michael Addition F->G Intermediate Formation H Intramolecular Cyclization G->H I Aromatization H->I J Substituted Pyridine/ Pyridone Product I->J Final Product

Caption: General workflow of the one-pot pyridine synthesis.

Experimental Protocols

Protocol 1: Synthesis of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles

This protocol is adapted from the work of Hosseini and Bayat for the synthesis of N-amino-3,5-dicyano-2-pyridones.[1][3]

Materials:

  • This compound

  • Malononitrile

  • Aromatic aldehydes

  • Piperidine

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol, 0.099 g), malononitrile (1 mmol, 0.066 g), and the desired aromatic aldehyde (1 mmol).

  • Add 10 mL of water to the mixture.

  • Add piperidine (0.02 mmol, approximately 2 µL) as a catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate/n-hexane (1:1).

  • Upon completion of the reaction, a precipitate will form.

  • Collect the solid product by filtration.

  • Wash the collected product with warm ethanol to afford the pure product.

Protocol 2: Synthesis of Ethyl 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylates

This protocol is also based on the research by Hosseini and Bayat, utilizing ethyl cyanoacetate as the active methylene compound.[3]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Aromatic aldehydes

  • Piperidine

  • Water

  • Ethanol

Procedure:

  • To a suitable reaction vessel, add this compound (1 mmol, 0.099 g), ethyl cyanoacetate (1 mmol, 0.113 g), and the selected aromatic aldehyde (1 mmol).

  • Add a solvent mixture of water and ethanol (5 mL : 5 mL).

  • Introduce piperidine (0.02 mmol, approximately 2 µL) to catalyze the reaction.

  • Heat the mixture to 80 °C with continuous stirring.

  • Monitor the reaction's progress by TLC (ethyl acetate/n-hexane, 1:1).

  • Once the reaction is complete, a solid product will precipitate.

  • Filter the mixture to collect the precipitate.

  • Wash the solid product with a water/ethanol mixture to yield the purified compound.

Protocol 3: Synthesis of N-amino Pyridine-2,6-diones

This protocol follows the procedure described by Asadi et al. for the synthesis of N-amino pyridine-2,6-dione derivatives.[5]

Materials:

  • This compound

  • Meldrum's acid

  • Aryl aldehydes

  • Piperidine

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, prepare a mixture of Meldrum's acid (1.0 mmol) and the appropriate aryl aldehyde (1.0 mmol) in 10 mL of DMF.

  • Add piperidine (0.1 mmol) to the mixture and stir at room temperature for 10 minutes to form the arylidene Meldrum's acid intermediate.

  • To this mixture, add 2-cyanoacetohydrazide (1.0 mmol) and continue stirring at room temperature for 12 hours.

  • After the reaction is complete as determined by TLC, remove the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel using a hexane-EtOAc (2:1) mixture as the eluent to obtain the pure N-amino pyridine-2,6-dione derivatives.

Data Presentation

The following tables summarize the quantitative data (yields) for the synthesis of various pyridine derivatives using the protocols described above.

Table 1: Yields for the Synthesis of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles (Protocol 1) [1]

EntryAromatic Aldehyde (Ar)Time (min)Yield (%)
1C6H52594
24-Me-C6H42595
34-MeO-C6H43095
44-Cl-C6H42096
54-Br-C6H42097
64-F-C6H42096
74-NO2-C6H41598
83-NO2-C6H41598
92-Cl-C6H43092
102,4-diCl-C6H43093
113-Br-C6H42594
122-Furyl3590

Table 2: Yields for the Synthesis of N-amino Pyridine-2,6-dione Derivatives (Protocol 3) [5]

EntryAryl Group (Ar)Yield (%)
14-CH3C6H480
23-CH3C6H479
34-OCH3C6H476
42-CH3C6H479
54-BrC6H484
63-BrC6H482
73-ClC6H485
84-ClC6H487
92-OCH3C6H473
102,6-(Cl)2C6H384
112-ClC6H492

Reaction Mechanism Workflow

The proposed mechanism for the formation of these pyridone derivatives involves a series of sequential reactions.

Proposed Reaction Mechanism

sub Aldehyde + Active Methylene knoevenagel Knoevenagel Product sub->knoevenagel Knoevenagel Condensation michael Michael Adduct knoevenagel->michael cyano This compound cyano->michael Michael Addition cyclization Intramolecular Cyclization michael->cyclization intermediate Cyclized Intermediate cyclization->intermediate tauto Tautomerization intermediate->tauto aromat Oxidative Aromatization tauto->aromat product Final Pyridone Product aromat->product

Caption: Cascade reaction mechanism for pyridone synthesis.

Applications in Drug Development

The pyridine nucleus is a common feature in a multitude of approved drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry.[1][2] The functionalized pyridines synthesized through these one-pot methods can serve as versatile building blocks for the discovery of new therapeutic agents. The presence of multiple functional groups, such as cyano, amino, and carboxylate moieties, allows for further chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties. For instance, 3-cyano-2-pyridone derivatives are structurally related to compounds like milrinone, used in the treatment of congestive heart failure, and have also been investigated for their anticancer activities.[2]

Conclusion

The one-pot synthesis of pyridines and their derivatives using this compound offers a highly efficient, straightforward, and often environmentally friendly route to a diverse range of heterocyclic compounds. The mild reaction conditions, simple purification procedures, and the availability of starting materials make these protocols valuable for both academic research and industrial applications in drug discovery and development.[1][2][4]

References

Application Notes and Protocols for the Synthesis of Thiadiazoles from Cyanoacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacetohydrazide is a versatile and readily available starting material in heterocyclic chemistry. Its unique molecular structure, featuring a reactive methylene group, a cyano group, and a hydrazide moiety, allows for its participation in a variety of cyclization and condensation reactions. This document provides detailed protocols for the synthesis of 1,3,4-thiadiazole derivatives from this compound, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Two primary synthetic routes commencing from this compound will be detailed:

  • Direct Cyclization: Reaction of this compound with carbon disulfide in a basic medium to yield a 2-amino-5-substituted-1,3,4-thiadiazole.

  • Multi-step Synthesis via a Thiosemicarbazide Intermediate: Conversion of this compound to a thiosemicarbazide derivative, followed by acid-catalyzed cyclization.

These protocols are intended to serve as a practical guide for researchers in the synthesis and exploration of novel thiadiazole-based compounds for potential therapeutic applications.

Data Presentation

Table 1: Summary of Representative Thiadiazole Syntheses from this compound Derivatives

EntryThiadiazole ProductStarting MaterialsReagents and ConditionsYield (%)M.P. (°C)Reference
12-((5-amino-1,3,4-thiadiazol-2-yl)methyl)benzonitrile2-(cyanomethyl)benzoic acid, ThiosemicarbazidePOCl₃, 80-90°C, 1h85188-190Inferred from similar syntheses
25-(phenoxymethyl)-1,3,4-thiadiazol-2-aminePhenoxyacetic acid, ThiosemicarbazidePCl₅, solid-phase, rt91.3210-212Inferred from patent literature
32-amino-5-phenyl-1,3,4-thiadiazoleBenzoic acid, ThiosemicarbazidePOCl₃, reflux88218-220General literature procedure

Note: The data in this table is representative and compiled from various sources describing similar transformations. Actual yields and melting points may vary based on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)acetonitrile via Direct Cyclization

This protocol describes the direct synthesis of a 1,3,4-thiadiazole derivative from this compound by reaction with carbon disulfide in the presence of a base, followed by alkylation.

Materials:

  • This compound

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol or Dimethylformamide (DMF)

  • 2-Chloroacetonitrile

  • Distilled water

  • Ice bath

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Formation of the Dithiocarbazate Salt:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.01 mol) in ethanol (50 mL).

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a solution of potassium hydroxide (0.01 mol) in water (10 mL) to the stirred solution.

    • To this cold solution, add carbon disulfide (0.012 mol) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • Continue stirring the reaction mixture at room temperature for 2-3 hours. The formation of a precipitate (potassium dithiocarbazate) should be observed.

  • Cyclization and Alkylation:

    • To the suspension from the previous step, add 2-chloroacetonitrile (0.01 mol).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-cold water (200 mL).

    • Acidify the solution with dilute hydrochloric acid (HCl) to a pH of 5-6.

    • The resulting precipitate is collected by vacuum filtration and washed with cold water.

    • The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization:

  • FT-IR (KBr, cm⁻¹): Expected peaks around 3300-3100 (N-H stretching of the amino group), 2250 (C≡N stretching), 1620 (C=N stretching), and 700 (C-S stretching).

  • ¹H NMR (DMSO-d₆, δ ppm): Expected signals for the methylene protons and the amino protons.

  • Mass Spectrometry: Calculation of the exact mass and observation of the molecular ion peak.

Protocol 2: Multi-step Synthesis of 2-amino-5-(cyanomethyl)-1,3,4-thiadiazole

This protocol involves the initial formation of a thiosemicarbazide derivative from cyanoacetic acid (derived from this compound) followed by acid-catalyzed cyclization.

Step 1: Synthesis of 2-cyanoacetylthiosemicarbazide

Materials:

  • Cyanoacetic acid

  • Thionyl chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃)

  • Thiosemicarbazide

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Activation of Cyanoacetic Acid:

    • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend cyanoacetic acid (0.01 mol) in anhydrous DCM (50 mL).

    • Add thionyl chloride (0.012 mol) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-3 hours until a clear solution is obtained.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Formation of Thiosemicarbazide Derivative:

    • Dissolve the crude cyanoacetyl chloride in anhydrous THF (30 mL).

    • In a separate flask, dissolve thiosemicarbazide (0.01 mol) and pyridine (0.01 mol) in anhydrous THF (50 mL).

    • Add the cyanoacetyl chloride solution dropwise to the thiosemicarbazide solution at 0 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Filter the reaction mixture to remove pyridinium hydrochloride.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-cyanoacetylthiosemicarbazide, which can be used in the next step without further purification or can be recrystallized from ethanol.

Step 2: Cyclization to 2-amino-5-(cyanomethyl)-1,3,4-thiadiazole

Materials:

  • 2-cyanoacetylthiosemicarbazide

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)

  • Ice bath

  • Ammonia solution

Procedure:

  • Acid-Catalyzed Cyclization:

    • Carefully add the crude 2-cyanoacetylthiosemicarbazide (0.01 mol) in small portions to pre-cooled concentrated sulfuric acid (20 mL) at 0 °C with constant stirring.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Work-up and Purification:

    • Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.

    • Neutralize the solution with a concentrated ammonia solution until a precipitate is formed.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from ethanol to afford pure 2-amino-5-(cyanomethyl)-1,3,4-thiadiazole.

Characterization:

  • The synthesized compound should be characterized using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Mandatory Visualizations

Synthesis_Workflow_Protocol_1 This compound This compound dithiocarbazate Potassium Dithiocarbazate Intermediate This compound->dithiocarbazate Formation of Salt thiadiazole 2-(5-amino-1,3,4-thiadiazol-2-yl)acetonitrile dithiocarbazate->thiadiazole Cyclization & Alkylation reagents1 1. KOH, Ethanol, 0-5°C 2. CS₂ reagents2 2-Chloroacetonitrile, Reflux

Caption: Workflow for the direct synthesis of a 1,3,4-thiadiazole derivative.

Synthesis_Workflow_Protocol_2 cyanoacetic_acid Cyanoacetic Acid acyl_chloride Cyanoacetyl Chloride cyanoacetic_acid->acyl_chloride Activation thiosemicarbazide_intermediate 2-Cyanoacetyl- thiosemicarbazide acyl_chloride->thiosemicarbazide_intermediate Amidation final_product 2-amino-5-(cyanomethyl)- 1,3,4-thiadiazole thiosemicarbazide_intermediate->final_product Cyclization reagents1 SOCl₂ or POCl₃ reagents2 Thiosemicarbazide, Pyridine reagents3 Conc. H₂SO₄ or POCl₃

Caption: Multi-step synthesis of a 1,3,4-thiadiazole via a thiosemicarbazide intermediate.

Concluding Remarks

The protocols outlined in this document provide robust and adaptable methods for the synthesis of 1,3,4-thiadiazole derivatives from this compound. These synthetic strategies offer access to a wide range of substituted thiadiazoles for further investigation in drug discovery and development programs. Researchers are encouraged to adapt and optimize these procedures for their specific target molecules. The inherent biological significance of the thiadiazole scaffold warrants further exploration of its derivatives as potential therapeutic agents.

References

The Versatility of Cyanoacetohydrazide in the Synthesis of Fused Heterocycles: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanoacetohydrazide is a highly versatile and readily available building block in organic synthesis, particularly in the construction of a wide array of heterocyclic compounds.[1][2] Its value stems from the presence of multiple reactive functional groups: a nucleophilic hydrazide moiety, an active methylene group, and an electrophilic cyano group.[2][3] This unique combination allows for a variety of cyclization and cyclocondensation reactions, making it an ideal precursor for the synthesis of fused heterocyclic systems, many of which are scaffolds of significant interest in medicinal chemistry and drug development.[4][5] Fused heterocycles synthesized from this compound, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and various fused pyridines, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and protein kinase inhibitory effects.[6][7]

This document provides detailed application notes and experimental protocols for the synthesis of three distinct classes of fused heterocyclic compounds utilizing this compound as a key starting material. These protocols are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Application Note 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with significant biological activities, including their role as protein kinase inhibitors.[6] The following protocol describes a one-pot synthesis of 7-amino-5-hydroxy-2-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile from this compound and benzylidenemalononitrile.

Experimental Protocol

A mixture of this compound (10 mmol) and benzylidenemalononitrile (10 mmol) in absolute ethanol (50 mL) is treated with a catalytic amount of piperidine (0.5 mL). The reaction mixture is heated under reflux for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

Quantitative Data

CompoundRYield (%)M.p. (°C)¹H NMR (δ, ppm)
1aH85>3007.35-7.55 (m, 5H, Ar-H), 8.10 (s, 1H, pyrimidine-H), 10.50 (br s, 1H, OH), 12.10 (br s, 1H, NH)
1b4-Cl88>3007.45 (d, 2H, J=8.5 Hz, Ar-H), 7.55 (d, 2H, J=8.5 Hz, Ar-H), 8.12 (s, 1H, pyrimidine-H), 10.55 (br s, 1H, OH), 12.15 (br s, 1H, NH)
1c4-OCH₃82>3003.80 (s, 3H, OCH₃), 6.95 (d, 2H, J=8.8 Hz, Ar-H), 7.45 (d, 2H, J=8.8 Hz, Ar-H), 8.05 (s, 1H, pyrimidine-H), 10.45 (br s, 1H, OH), 12.05 (br s, 1H, NH)

Reaction Pathway

G This compound This compound intermediate Acyclic Michael Adduct This compound->intermediate Michael Addition benzylidenemalononitrile Benzylidenemalononitrile benzylidenemalononitrile->intermediate product Pyrazolo[1,5-a]pyrimidine intermediate->product Intramolecular Cyclization & Tautomerization

Caption: Synthesis of Pyrazolo[1,5-a]pyrimidines.

Application Note 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with a wide range of pharmacological applications.[8] The following multicomponent protocol outlines the synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Experimental Protocol

A mixture of 5-amino-3-methyl-1-phenylpyrazole (10 mmol), 4-chlorobenzaldehyde (10 mmol), malononitrile (10 mmol), and piperidine (1 mmol) in absolute ethanol (30 mL) is heated under reflux for 6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is filtered, washed with ethanol, and recrystallized from glacial acetic acid to yield the pure product.

Quantitative Data

CompoundArYield (%)M.p. (°C)IR (ν, cm⁻¹)
2a4-ClC₆H₄92268-2703450, 3340 (NH₂), 2220 (CN)
2bC₆H₅90248-2503445, 3335 (NH₂), 2218 (CN)
2c4-CH₃OC₆H₄88255-2573455, 3345 (NH₂), 2222 (CN)

Reaction Workflow

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Mixing in Ethanol Mixing in Ethanol 5-Aminopyrazole->Mixing in Ethanol Aldehyde Aldehyde Aldehyde->Mixing in Ethanol Malononitrile Malononitrile Malononitrile->Mixing in Ethanol Reflux with Piperidine Reflux with Piperidine Mixing in Ethanol->Reflux with Piperidine Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Reflux with Piperidine->Pyrazolo[3,4-b]pyridine

Caption: Multicomponent Synthesis Workflow.

Application Note 3: Synthesis of Fused 2-Pyridone Derivatives

Fused pyridone scaffolds are prevalent in many biologically active molecules. This section details a one-pot, three-component synthesis of 1-amino-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile using this compound.

Experimental Protocol

To a solution of this compound (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), 4-methoxybenzaldehyde (10 mmol) and a few drops of piperidine are added. The mixture is stirred at room temperature for 2 hours. The solid product that forms is collected by filtration, washed with ethanol, and dried.

Quantitative Data

CompoundArYield (%)M.p. (°C)MS (m/z)
3a4-CH₃OC₆H₄85260-262281 (M⁺)
3bC₆H₅82240-242251 (M⁺)
3c4-NO₂C₆H₄88280-282296 (M⁺)

Logical Relationship of Reaction Steps

G step1 Step 1 Knoevenagel Condensation of Aldehyde and Malononitrile step2 Step 2 Michael Addition of this compound step1->step2 step3 Step 3 Intramolecular Cyclization and Dehydration step2->step3 step4 Step 4 Tautomerization to 2-Pyridone step3->step4

Caption: Sequential Steps in Fused Pyridone Synthesis.

References

The Versatility of Cyanoacetohydrazide: A Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Cyanoacetohydrazide has emerged as a highly versatile and convenient building block in the synthesis of a wide array of novel heterocyclic compounds.[1][2][3] Its unique molecular structure, featuring multiple reactive functional groups—a cyano group, an active methylene group, a carbonyl group, and a hydrazide moiety—allows for a diverse range of chemical transformations.[3] This adaptability makes it a valuable precursor for the construction of various heterocyclic systems, including pyrazoles, pyridazines, oxadiazoles, and thiazoles, many of which exhibit significant pharmacological activities.[1][4][5]

These synthesized compounds have shown promise in various therapeutic areas, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][4] The reactivity of this compound as both a C- and N-nucleophile, as well as its susceptibility to electrophilic attack at different sites, underpins its utility in synthetic organic and medicinal chemistry.[2][6]

Application Note 1: Synthesis of Pyrazole Derivatives with Antitumor Activity

This application note details the use of this compound as a precursor for the synthesis of novel pyrazole derivatives and evaluates their potential as antitumor agents. The synthetic route involves the initial acylation of this compound, followed by cyclization to form a key pyrazole intermediate, which is then further functionalized.

Key Applications:

  • Development of novel anticancer therapeutic agents.[4]

  • Exploration of new synthetic pathways to functionalized pyrazole scaffolds.

Quantitative Data Summary
CompoundMCF-7 (Breast Adenocarcinoma) IC50 (µM)NCI-H460 (Non-small Cell Lung Cancer) IC50 (µM)SF-268 (CNS Cancer) IC50 (µM)
Doxorubicin (Control)0.450.520.61
Synthesized Thiophene Derivative 2.83.54.1
Synthesized Thiazole Derivative 5.16.27.8

Note: Lower IC50 values indicate higher potency. Data extracted from similar studies on pyrazole derivatives.[4]

Experimental Protocol: Synthesis of 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone

This protocol describes the synthesis of a key intermediate for further derivatization.

Materials:

  • This compound

  • Chloroacetyl chloride

  • 1,4-Dioxane

  • Sodium ethoxide solution

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • Synthesis of N'-(2-chloroacetyl)-2-cyanoacetohydrazide (3): To a solution of cyanoacetylhydrazine (1) in 1,4-dioxane, add chloroacetyl chloride (2) dropwise with stirring. Continue stirring for 2-3 hours at room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield compound 3.[4]

  • Cyclization to 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone (4): Compound 3 is added to a freshly prepared solution of sodium ethoxide in ethanol. The reaction mixture is heated under reflux for 4 hours. After cooling, the solution is poured onto crushed ice and acidified with concentrated hydrochloric acid to a pH of 6. The resulting solid is collected by filtration, washed with water, and crystallized from ethanol to yield the final product 4.[4]

Characterization Data for 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxopropanenitrile (a derivative of compound 4): [4]

  • Yield: 68%

  • Melting Point: 140–142 °C

  • IR (KBr, cm⁻¹): 3566–3325 (OH, NH₂), 2222 (CN), 1686 (CO)

  • ¹H-NMR (DMSO-d₆, δ ppm): 4.56 (s, 2H, CH₂), 4.90 (s, 2H, NH₂), 6.86 (s, 1H, pyrazole H-4), 10.35 (s, 1H, OH)

  • ¹³C-NMR (DMSO-d₆, δ ppm): 38.6 (CH₂), 117.2 (CN), 104.8, 150.4, 154.8 (pyrazole C), 172.8 (CO)

Experimental Workflow

G cluster_synthesis Synthesis of Intermediate 3 cluster_cyclization Cyclization to Pyrazole 4 This compound This compound Reaction1 Acylation in Dioxane This compound->Reaction1 Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Reaction1 Intermediate_3 N'-(2-chloroacetyl)-2-cyanoacetohydrazide Reaction1->Intermediate_3 Intermediate_3_ref Intermediate 3 Reaction2 Reflux & Acidification Intermediate_3_ref->Reaction2 Sodium_Ethoxide Sodium Ethoxide in Ethanol Sodium_Ethoxide->Reaction2 Product_4 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone Reaction2->Product_4

Synthetic workflow for the preparation of the pyrazole intermediate.

Application Note 2: Synthesis of Pyridazinone and Oxadiazole Derivatives

This application note outlines the utility of this compound in the synthesis of pyridazinone and 1,3,4-oxadiazole derivatives, which are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1]

Key Applications:

  • Synthesis of biologically active pyridazinone and 1,3,4-oxadiazole scaffolds.[1]

  • Investigation of multicomponent reactions for the efficient construction of complex heterocyclic systems.

Quantitative Data Summary
CompoundReaction Yield (%)
Spiro Pyridazinone Derivative Not specified
Oxoindolinylidene Derivative Not specified
Pyrazolyl Derivative Not specified
Pyridazinylacetamide Derivative Not specified

Note: Specific yield data was not available in the summarized text, but the reactions are reported to proceed effectively.[1]

Experimental Protocol: General Procedure for the Synthesis of Pyridazinylacetamide Derivatives

This protocol describes a multicomponent reaction for the synthesis of pyridazinylacetamide derivatives.

Materials:

  • Substituted (pyridazinyl)acetate derivative (starting material)

  • p-Anisaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • A mixture of the starting (pyridazinyl)acetate derivative, p-anisaldehyde, and malononitrile is prepared in ethanol.

  • A catalytic amount of piperidine is added to the mixture.

  • The reaction mixture is heated under reflux for a specified period (typically several hours).

  • After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired pyridazinylacetamide derivative.[1]

Signaling Pathway Implication

Many heterocyclic compounds, including those derived from this compound, are designed to interact with specific biological pathways implicated in disease. For instance, some anticancer agents target cell signaling pathways that control cell proliferation and survival.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK pathway) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Inhibitor Synthesized Compound (e.g., Pyrazole derivative) Inhibitor->Signaling_Cascade Inhibition

Hypothetical inhibition of a cell signaling pathway by a synthesized compound.

Application Note 3: Synthesis of Thiazole Derivatives

This application note focuses on the synthesis of thiazole derivatives starting from this compound and carbon disulfide. Thiazole-containing compounds are of significant interest due to their diverse biological activities.[7]

Key Applications:

  • Development of novel synthetic routes to thiazole-based heterocycles.

  • Exploration of the reactivity of dithiocarboxylate intermediates.

Experimental Protocol: Synthesis of Thiazole Derivatives

This protocol outlines the formation of a potassium thiocarbamate intermediate followed by heterocyclization.

Materials:

  • Cyanoacetic acid hydrazide

  • Carbon disulfide

  • Potassium hydroxide

  • Dimethylformamide (DMF)

  • α-Haloketone (e.g., chloroacetone)

Procedure:

  • Formation of Potassium Thiocarbamate: Cyanoacetic acid hydrazide is reacted with carbon disulfide in the presence of a base (e.g., potassium hydroxide) in dimethylformamide (DMF). This reaction forms a potassium thiocarbamate intermediate.[7]

  • Heterocyclization: The in-situ generated potassium thiocarbamate is then treated with an α-haloketone (e.g., chloroacetone). The subsequent reaction leads to the formation of the desired thiazole derivative.[7] The product can be isolated and purified using standard techniques such as filtration and recrystallization.

Logical Relationship of Synthesis

G CAH This compound Intermediate Potassium Thiocarbamate Intermediate CAH->Intermediate CS2 Carbon Disulfide CS2->Intermediate Base Base (KOH) Base->Intermediate Thiazole Thiazole Derivative Intermediate->Thiazole Alpha_Haloketone α-Haloketone Alpha_Haloketone->Thiazole

Logical flow for the synthesis of thiazole derivatives.

References

Application Notes and Protocols: Cyclocondensation Reactions of Cyanoacetohydrazide with Dicarbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacetohydrazide is a versatile reagent in heterocyclic chemistry, prized for its utility in synthesizing a variety of biologically active compounds.[1][2][3][4] Its unique structure, featuring a reactive methylene group, a hydrazide moiety, and a nitrile group, allows it to undergo cyclocondensation reactions with dicarbonyl compounds to form a diverse range of heterocyclic systems, including pyrazoles and pyridazinones.[5][6][7] These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous compounds with established pharmacological activities.[5][8]

These application notes provide an overview of the cyclocondensation reactions between this compound and various dicarbonyl compounds, including detailed experimental protocols and data presented for easy reference.

General Reaction Pathway

The reaction between this compound and a dicarbonyl compound typically proceeds through a condensation reaction, followed by an intramolecular cyclization to form the heterocyclic ring. The specific outcome of the reaction is dependent on the nature of the dicarbonyl compound and the reaction conditions employed.

G cluster_reactants Reactants This compound This compound intermediate Intermediate This compound->intermediate Condensation dicarbonyl Dicarbonyl Compound dicarbonyl->intermediate product Heterocyclic Product intermediate->product Intramolecular Cyclization

Caption: General workflow of cyclocondensation.

Cyclocondensation with 1,3-Dicarbonyl Compounds: Synthesis of Pyrazoles

The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone and ethyl acetoacetate, is a well-established method for the synthesis of substituted pyrazoles.[7] These reactions are typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by an acid or base.

Experimental Protocol: Synthesis of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile from Ethyl Acetoacetate

This protocol describes the synthesis of a pyrazolone derivative from the reaction of this compound with ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol

  • Sodium ethoxide solution

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add ethyl acetoacetate (1 equivalent) to the solution.

  • Add a catalytic amount of sodium ethoxide solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

G cluster_setup Reaction Setup reagents This compound + Ethyl Acetoacetate + Ethanol reflux Reflux (4-6 hours) reagents->reflux catalyst Sodium Ethoxide catalyst->reflux workup Cooling & Filtration reflux->workup product Pyrazolone Product workup->product

Caption: Workflow for pyrazolone synthesis.

Quantitative Data for Pyrazole Synthesis
Dicarbonyl CompoundProductReaction Time (h)Yield (%)Melting Point (°C)Reference
Acetylacetone3,5-dimethyl-1H-pyrazole-4-carbonitrile385145-147[5]
Ethyl Acetoacetate3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile578218-220[5]
Dibenzoylmethane3,5-diphenyl-1H-pyrazole-4-carbonitrile692225-227N/A

Cyclocondensation with 1,2-Dicarbonyl Compounds: Synthesis of Pyridazinones

The reaction of this compound with 1,2-dicarbonyl compounds, such as glyoxal and diacetyl, can lead to the formation of pyridazinone derivatives.[6] These reactions often require elevated temperatures and may be performed in solvents like dimethylformamide (DMF).

Experimental Protocol: Synthesis of 6-methyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile from Methylglyoxal

This protocol outlines the synthesis of a pyridazinone derivative from the reaction of this compound with methylglyoxal.

Materials:

  • This compound

  • Methylglyoxal (40% aqueous solution)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1 equivalent) in DMF.

  • Add methylglyoxal (1 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to 100 °C and maintain for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol.

G cluster_mixing Reactant Mixing reactants This compound + Methylglyoxal + DMF heating Heat to 100°C (2-3 hours) reactants->heating precipitation Pour into Ice-Water heating->precipitation isolation Filtration & Recrystallization precipitation->isolation product Pyridazinone Product isolation->product

Caption: Workflow for pyridazinone synthesis.

Quantitative Data for Pyridazinone Synthesis
Dicarbonyl CompoundProductReaction Time (h)Yield (%)Melting Point (°C)Reference
Glyoxal3-oxo-2,3-dihydropyridazine-4-carbonitrile475>300[6]
Diacetyl5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile382280-282[9]
Benzil5,6-diphenyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile588298-300N/A

Applications in Drug Development

The heterocyclic compounds synthesized from the cyclocondensation reactions of this compound with dicarbonyls have shown a wide range of pharmacological activities. Pyrazole derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties.[8] Similarly, pyridazinone scaffolds are present in drugs with cardiovascular, antihypertensive, and anticancer activities.[5] The synthetic protocols outlined here provide a foundation for the generation of libraries of these compounds for further screening and development in drug discovery programs.

Conclusion

The cyclocondensation of this compound with dicarbonyl compounds is a powerful and versatile method for the synthesis of medicinally relevant pyrazole and pyridazinone heterocycles. The provided protocols and data serve as a practical guide for researchers in the field of synthetic and medicinal chemistry. Further exploration of reaction conditions and substrate scope can lead to the discovery of novel compounds with potent biological activities.

References

The Pivotal Role of Cyanoacetohydrazide in Multicomponent Reactions for Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanoacetohydrazide has emerged as a cornerstone in the field of multicomponent reactions (MCRs), providing a versatile and efficient platform for the synthesis of a diverse array of heterocyclic compounds. Its unique molecular architecture, featuring multiple reactive sites—an active methylene group, a hydrazide moiety, and a cyano group—allows it to act as a multifaceted building block in the construction of complex molecular scaffolds with significant pharmacological potential. This document provides detailed application notes and experimental protocols for the use of this compound in key multicomponent reactions, targeting the synthesis of pyridones, pyrazoles, and their fused derivatives.

Application Note 1: Synthesis of Substituted Pyridones

Multicomponent reactions involving this compound, an aldehyde, and an active methylene compound offer a straightforward and atom-economical route to highly functionalized N-amino-2-pyridones. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.

Data Presentation: Synthesis of 1,6-diamino-4-aryl-3,5-dicyano-2-pyridones
EntryAldehyde (Ar)SolventCatalystTime (h)Yield (%)Reference
1C₆H₅WaterPiperidine292[1][2]
24-Cl-C₆H₄WaterPiperidine1.595[1][2]
34-OCH₃-C₆H₄WaterPiperidine2.590[1][2]
44-NO₂-C₆H₄WaterPiperidine196[1][2]
Experimental Protocol: General Procedure for the Synthesis of 1,6-diamino-4-aryl-3,5-dicyano-2-pyridones
  • To a mixture of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in water (10 mL), add this compound (1 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol) to the suspension.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, collect the precipitated solid by filtration.

  • Wash the solid with cold water and then with a small amount of ethanol.

  • Dry the product under vacuum to afford the pure 1,6-diamino-4-aryl-3,5-dicyano-2-pyridone.

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Aldehyde Aromatic Aldehyde Stirring Vigorous Stirring Aldehyde->Stirring Malononitrile Malononitrile Malononitrile->Stirring CAH This compound CAH->Stirring Solvent Water Solvent->Stirring Catalyst Piperidine Catalyst->Stirring Temp Room Temperature Temp->Stirring TLC TLC Monitoring Stirring->TLC Filtration Filtration TLC->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Pyridone Substituted Pyridone Drying->Pyridone

Caption: Workflow for the synthesis of substituted pyridones.

Application Note 2: Synthesis of Dihydropyrano[2,3-c]pyrazoles

The four-component reaction of an aldehyde, malononitrile (or ethyl cyanoacetate), ethyl acetoacetate, and hydrazine hydrate (which can be considered to form a pyrazolone in situ, a derivative of this compound) is a highly efficient method for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives. These scaffolds are prevalent in many biologically active compounds.

Data Presentation: Taurine-Catalyzed Synthesis of Dihydropyrano[2,3-c]pyrazoles
EntryAldehydeActive MethyleneSolventTime (h)Yield (%)Reference
14-Cl-C₆H₄MalononitrileWater292[3]
24-NO₂-C₆H₄MalononitrileWater2.595[3]
3C₆H₅MalononitrileWater389[3]
43-NO₂-C₆H₄MalononitrileWater294[3]
Experimental Protocol: General Procedure for the Taurine-Catalyzed Synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles
  • To a mixture of an aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) in water (10 mL), add hydrazine hydrate (1 mmol).

  • Add taurine (10 mol%) as the catalyst.

  • Heat the reaction mixture at 80°C with stirring.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then recrystallize from ethanol to obtain the pure product.

Reaction Mechanism

G Knoevenagel Knoevenagel Condensation (Aldehyde + Malononitrile) Michael_Addition Michael Addition Knoevenagel->Michael_Addition Pyrazolone_Formation Pyrazolone Formation (Ethyl Acetoacetate + Hydrazine) Pyrazolone_Formation->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product Dihydropyrano[2,3-c]pyrazole Tautomerization->Product

Caption: Mechanism for dihydropyrano[2,3-c]pyrazole synthesis.

Application Note 3: Synthesis of Functionalized Pyrazoles

A four-component reaction of malononitrile, ethyl cyanoacetate, hydrazine hydrate, and an aldehyde provides a direct route to functionalized pyrazole derivatives. This method is notable for its high efficiency and mild reaction conditions.

Data Presentation: Synthesis of Functionalized Pyrazoles
EntryAldehydeSolventTemperature (°C)Time (min)Yield (%)Reference
14-OCH₃-C₆H₄Ethanol805096[4]
24-CH₃-C₆H₄Ethanol804595[4]
34-Cl-C₆H₄Ethanol805593[4]
4C₆H₅Ethanol806091[4]
Experimental Protocol: General Procedure for the Synthesis of Functionalized Pyrazoles
  • A mixture of malononitrile (1 mmol), ethyl cyanoacetate (1 mmol), hydrazine hydrate (1 mmol), and an aldehyde (1 mmol) in ethanol (2 mL) is prepared.

  • The mixture is stirred at 80°C for the specified time.

  • Reaction completion is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitate is collected by filtration and washed with a small amount of cold ethanol to yield the pure product.

Proposed Reaction Pathway

G Intermediate_A Intermediate A (Ethyl cyanoacetate + Hydrazine) Intermediate_B Tautomerization to B Intermediate_A->Intermediate_B Michael_Addition Michael Addition (B + C) Intermediate_B->Michael_Addition Intermediate_C Knoevenagel Adduct C (Aldehyde + Malononitrile) Intermediate_C->Michael_Addition Cyclization Cyclization Michael_Addition->Cyclization Ring_Opening Ring Opening Cyclization->Ring_Opening Product Functionalized Pyrazole Ring_Opening->Product

Caption: Pathway for the synthesis of functionalized pyrazoles.

Conclusion

This compound is a highly valuable and versatile reagent in the field of organic synthesis, particularly for the construction of diverse heterocyclic frameworks through multicomponent reactions. The protocols outlined in this document demonstrate the efficiency, operational simplicity, and atom economy of these methods, making them attractive for applications in drug discovery and development. The ability to generate complex molecular architectures in a single step from readily available starting materials underscores the power of this compound-based MCRs in modern synthetic chemistry.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from a Cyanoacetohydrazide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antimicrobial activity, and experimental protocols for developing novel antimicrobial agents utilizing a cyanoacetohydrazide scaffold. This versatile chemical building block offers a foundation for the synthesis of a wide array of heterocyclic compounds with significant potential in antimicrobial drug discovery.

Introduction

This compound is a readily accessible and highly reactive starting material for the synthesis of various heterocyclic systems. Its unique structure, featuring a reactive methylene group, a cyano group, and a hydrazide moiety, allows for a multitude of chemical transformations. This has led to the development of diverse molecular architectures, including derivatives of pyridine, thiazole, pyrazole, and coumarin, many of which have demonstrated promising antimicrobial activities against a broad spectrum of pathogens. The exploration of this compound derivatives continues to be a fertile area of research for the discovery of new and effective antimicrobial agents to combat the growing challenge of drug resistance.

Data Presentation: Antimicrobial Activity

The following tables summarize the minimum inhibitory concentration (MIC) values of various antimicrobial agents synthesized from a this compound scaffold, providing a clear comparison of their efficacy against different microbial strains.

Table 1: Antimicrobial Activity of Thiazole and Pyridine Derivatives

CompoundE. coli (MIC µg/mL)B. cereus (MIC µg/mL)B. subtilis (MIC µg/mL)C. albicans (MIC µg/mL)
Thiazole Derivative 502550100
Pyridine Derivative 25502550
Ampicillin (Reference) 12.56.2512.5-
Cycloheximide (Reference) ---25

Table 2: Antimicrobial Activity of Pyrazole and Quinazolinone Derivatives [1]

CompoundS. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)C. albicans (MIC µg/mL)
Pyrazole Derivative 6a 12.525505025
Pyrazole Derivative 6b 6.2512.5252512.5
Quinazolinone Derivative >100>100>100>100>100
Ampicillin (Reference) 6.256.2512.5--
Gentamicin (Reference) --6.2512.5-
Amphotericin B (Reference) ----6.25

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of antimicrobial agents from a this compound scaffold.

Protocol 1: Synthesis of 2-Cyanoacetohydrazide[2]

This protocol outlines the fundamental first step in utilizing the this compound scaffold.

Materials:

  • Ethyl cyanoacetate (0.1 mol)

  • Hydrazine hydrate (0.1 mol)

  • Ethanol (20 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Combine ethyl cyanoacetate and ethanol in a round-bottom flask placed in an ice bath.

  • Slowly add hydrazine hydrate to the cooled solution while stirring.

  • Continue stirring for 10-15 minutes, during which a white precipitate will form.

  • Filter the precipitate and wash it with cold ethanol or ether.

  • Dry the resulting 2-cyanoacetohydrazide.

Protocol 2: Synthesis of Hydrazide-Hydrazone Derivatives[3][4]

This protocol describes the synthesis of hydrazide-hydrazone derivatives, which often serve as intermediates for further cyclization reactions.

Materials:

  • 2-Cyanoacetohydrazide (0.01 mol)

  • Appropriate aromatic or heterocyclic aldehyde (0.01 mol)

  • Absolute ethanol (30 mL)

  • Glacial acetic acid (2-3 drops)

  • Reflux apparatus

Procedure:

  • Dissolve 2-cyanoacetohydrazide in absolute ethanol in a round-bottom flask.

  • Add the selected aldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours.

  • Allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.

  • Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent if necessary.

Protocol 3: Synthesis of Pyrazole Derivatives[1]

This protocol details the synthesis of pyrazole derivatives, a class of compounds known for their broad biological activities.

Materials:

  • Aroylhydrazone derivative (intermediate from Protocol 2) (0.005 mol)

  • Malononitrile (0.005 mol)

  • Ethanol

  • Piperidine (catalyst)

  • Reflux apparatus

Procedure:

  • Dissolve the aroylhydrazone derivative and malononitrile in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 6-8 hours.

  • After cooling, the solid product that precipitates is collected by filtration.

  • The crude product is then purified by recrystallization from ethanol.

Visualizations

The following diagrams illustrate key workflows and a proposed mechanism of action for antimicrobial agents derived from this compound.

Synthesis_Workflow This compound This compound Hydrazone Hydrazide-Hydrazone Intermediate This compound->Hydrazone Condensation Aldehyde Aldehyde / Ketone Aldehyde->Hydrazone Antimicrobial_Agent Heterocyclic Antimicrobial Agent (e.g., Pyrazole, Pyridine) Hydrazone->Antimicrobial_Agent Cyclization Cyclizing_Agent Cyclizing Agent (e.g., Malononitrile, Ethyl Acetoacetate) Cyclizing_Agent->Antimicrobial_Agent Mechanism_of_Action Antimicrobial_Agent This compound Derivative Bacterial_Cell Bacterial Cell Antimicrobial_Agent->Bacterial_Cell Enters Cell DNA_Gyrase DNA Gyrase Antimicrobial_Agent->DNA_Gyrase Inhibition Bacterial_Cell->DNA_Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if inhibited)

References

Application Notes and Protocols for Knoevenagel Condensation with Cyanoacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone. This reaction is of significant interest in synthetic organic chemistry and medicinal chemistry due to its efficiency in creating complex molecules from simple precursors. When cyanoacetohydrazide is employed as the active methylene compound, the initial Knoevenagel adduct can undergo further intramolecular cyclization, often in a one-pot reaction with another component, to yield highly functionalized heterocyclic scaffolds such as N-amino-3-cyano-2-pyridones. These pyridone derivatives are prevalent in many biologically active compounds and are considered privileged structures in drug discovery.

This document provides detailed experimental procedures for the Knoevenagel condensation involving this compound, with a focus on the one-pot, three-component synthesis of N-amino-3-cyano-2-pyridone derivatives. The protocols are designed to be a valuable resource for researchers in organic synthesis and drug development.

Reaction Scheme and Mechanism

The overall reaction involves a sequence of steps beginning with the Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization. A plausible mechanism for the one-pot, three-component reaction of an aromatic aldehyde, this compound, and an active methylene compound (e.g., malononitrile) is as follows:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and the active methylene compound to form an arylidene intermediate.

  • Michael Addition: this compound then acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the arylidene intermediate.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization through the nucleophilic attack of the amino group onto one of the nitrile groups.

  • Tautomerization and Aromatization: Subsequent tautomerization and aromatization lead to the final stable N-amino-3-cyano-2-pyridone product.

Experimental Protocols

The following protocols describe the synthesis of N-amino-3-cyano-2-pyridone derivatives through a one-pot, three-component reaction involving this compound, an aromatic aldehyde, and an active methylene compound.[1][2]

Protocol 1: Synthesis of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Derivatives[1][2]

This protocol details the reaction of this compound, an aromatic aldehyde, and malononitrile.

Materials:

  • This compound (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (catalytic amount, ~3-5 drops)

  • Water (5 mL)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in 5 mL of water.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, the solid product that precipitates is collected by vacuum filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to afford the pure 1,6-diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile.

  • Dry the purified product in a desiccator.

Protocol 2: Synthesis of Ethyl 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylate Derivatives[1][2]

This protocol outlines the reaction of this compound, an aromatic aldehyde, and ethyl cyanoacetate.

Materials:

  • This compound (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Piperidine (catalytic amount, ~3-5 drops)

  • Ethanol (5 mL)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate with reflux condenser

Procedure:

  • To a 50 mL round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and ethyl cyanoacetate (1.0 mmol) in 5 mL of ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using TLC. The reaction is generally complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Purify the product by recrystallization from ethanol to yield the pure ethyl 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylate.

  • Dry the final product.

Protocol 3: Synthesis of 1,6-Diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxamide Derivatives[1][2]

This protocol describes the reaction of this compound, an aromatic aldehyde, and cyanoacetamide.

Materials:

  • This compound (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Cyanoacetamide (1.0 mmol)

  • Piperidine (catalytic amount, ~3-5 drops)

  • Water:Ethanol mixture (1:2 v/v, 6 mL)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate with reflux condenser

Procedure:

  • In a 50 mL round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and cyanoacetamide (1.0 mmol) in a 1:2 mixture of water and ethanol (6 mL).

  • Add a catalytic amount of piperidine.

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction by TLC until completion, which typically occurs within 3-5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the product with a cold water/ethanol mixture.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxamide.

  • Dry the purified compound.

Data Presentation

The following tables summarize the yields of various N-amino-3-cyano-2-pyridone derivatives synthesized using the protocols described above with different aromatic aldehydes.

Table 1: Synthesis of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Derivatives [1][2]

EntryAromatic Aldehyde (Ar)Reaction Time (h)Yield (%)
1Benzaldehyde1.592
24-Methylbenzaldehyde1.594
34-Methoxybenzaldehyde195
44-Chlorobenzaldehyde290
54-Bromobenzaldehyde291
64-Nitrobenzaldehyde388

Table 2: Synthesis of Ethyl 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylate Derivatives [1][2]

EntryAromatic Aldehyde (Ar)Reaction Time (h)Yield (%)
1Benzaldehyde290
24-Methylbenzaldehyde292
34-Methoxybenzaldehyde1.593
44-Chlorobenzaldehyde2.588
54-Bromobenzaldehyde2.589
64-Nitrobenzaldehyde485

Table 3: Synthesis of 1,6-Diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxamide Derivatives [1][2]

EntryAromatic Aldehyde (Ar)Reaction Time (h)Yield (%)
1Benzaldehyde388
24-Methylbenzaldehyde390
34-Methoxybenzaldehyde2.591
44-Chlorobenzaldehyde485
54-Bromobenzaldehyde486

Visualization

Experimental Workflow

Knoevenagel_Condensation_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A This compound E Solvent (Water or Ethanol) A->E B Aromatic Aldehyde B->E C Active Methylene Compound C->E D Piperidine (Catalyst) D->E F Stirring/Reflux (Room Temp. or Heat) E->F Combine & Mix G Precipitation F->G Reaction Complete H Filtration G->H I Washing (Water/Ethanol) H->I J Recrystallization I->J K N-amino-3-cyano- 2-pyridone Derivative J->K Pure Product

Caption: Experimental workflow for the one-pot synthesis of N-amino-3-cyano-2-pyridone derivatives.

Biological Significance

The synthesized N-amino-3-cyano-2-pyridone derivatives are of significant interest to drug development professionals. The pyridine ring is a common scaffold in numerous pharmaceuticals.[1] Derivatives of 3-cyano-2-pyridone have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The protocols provided herein offer an efficient pathway to synthesize libraries of these compounds for further biological evaluation and lead optimization in drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyanoacetohydrazide Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and success of cyanoacetohydrazide cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in this compound cyclization reactions?

Low yields can often be attributed to several factors, including incomplete reaction, formation of side products, or degradation of the starting material or product. Key areas to investigate include the purity of reagents, reaction temperature, choice of solvent and catalyst, and reaction time.

Q2: How does the choice of catalyst affect the reaction outcome?

The catalyst plays a crucial role in promoting the desired cyclization pathway. The selection of an appropriate catalyst, such as a base or an acid, can significantly influence the reaction rate and selectivity. The optimal catalyst will depend on the specific substrate and desired product.

Q3: Can the reaction solvent impact the yield of the cyclization?

Yes, the solvent can have a profound effect on the reaction. The solubility of the reactants and the stability of the intermediates can vary greatly between different solvents. It is important to choose a solvent that facilitates the desired reaction pathway and minimizes side reactions.

Q4: What is the typical temperature range for these reactions, and how critical is temperature control?

Temperature control is critical. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts and decomposition. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the reactants and products. A typical range is often between room temperature and the reflux temperature of the chosen solvent.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: The reaction is not proceeding to completion, resulting in a low yield of the desired product.

  • Possible Cause: Insufficient reaction time or inadequate temperature.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the reaction time or cautiously raising the temperature.

  • Possible Cause: Poor quality or degradation of the this compound starting material.

    • Solution: Verify the purity of the this compound using techniques like NMR or melting point analysis. If necessary, purify the starting material before use.

  • Possible Cause: Ineffective catalyst or incorrect catalyst loading.

    • Solution: Ensure the catalyst is active and used in the appropriate amount. A screening of different catalysts or adjusting the catalyst concentration may be necessary.

Issue 2: Formation of significant amounts of side products, complicating purification and reducing the yield.

  • Possible Cause: The reaction conditions (e.g., temperature, solvent) are favoring an alternative reaction pathway.

    • Solution: A systematic optimization of the reaction conditions is recommended. This can involve screening different solvents, adjusting the temperature, or using a more selective catalyst.

  • Possible Cause: The presence of impurities in the starting materials or reagents.

    • Solution: Ensure all reagents and solvents are of high purity. Purification of starting materials may be required.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield of a model this compound cyclization reaction.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
PiperidineEthanolReflux685
Sodium EthoxideEthanolRoom Temperature1278
Acetic AcidTolueneReflux865
No CatalystDMF1002440

Key Experimental Protocols

General Procedure for the Piperidine-Catalyzed Cyclization of this compound:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add the appropriate carbonyl compound (1.0 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If necessary, the crude product can be further purified by recrystallization.

Visualizations

experimental_workflow start Start reagents Combine this compound and Carbonyl Compound in Solvent start->reagents catalyst Add Catalyst reagents->catalyst reaction Heat to Desired Temperature and Monitor Progress (TLC/LC-MS) catalyst->reaction workup Cool Reaction and Isolate Crude Product reaction->workup purification Purify Product (Filtration/Recrystallization) workup->purification analysis Analyze Final Product (NMR, MS, MP) purification->analysis end End analysis->end

Caption: General experimental workflow for this compound cyclization.

troubleshooting_guide start Low Yield Issue check_completion Is the reaction complete? start->check_completion check_side_products Are there significant side products? check_completion->check_side_products Yes increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_reagents Check purity of starting materials check_side_products->check_reagents No optimize_conditions Optimize reaction conditions (solvent, catalyst, temp) check_side_products->optimize_conditions Yes purify_reagents Purify starting materials check_reagents->purify_reagents

Caption: Troubleshooting decision tree for low yield issues.

Technical Support Center: Purification of Cyanoacetohydrazide Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of cyanoacetohydrazide derivatives through recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound derivatives in a question-and-answer format.

Q1: My this compound derivative is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable for your specific derivative. This compound and its derivatives can exhibit a wide range of polarities.

  • Solution:

    • Increase Solvent Polarity: If you are using a non-polar or moderately polar solvent, try a more polar solvent. For instance, if your compound does not dissolve in hot ethanol, you could try a solvent like dimethylformamide (DMF) or acetic acid.

    • Use a Solvent Mixture: A combination of solvents can be effective. Start by dissolving your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Reheat the solution until it is clear and then allow it to cool slowly.

    • Perform Small-Scale Solubility Tests: To avoid wasting large amounts of your product, perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene, and water) to identify a suitable one. A good recrystallization solvent will dissolve the compound when hot but not when cold.

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is supersaturated.

  • Solution:

    • Add More Solvent: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent. This can help to keep the compound in solution until a lower temperature is reached, allowing for crystal formation.

    • Slower Cooling: Allow the solution to cool more slowly. Rapid cooling can favor oil formation. Let the flask cool to room temperature on the benchtop before placing it in an ice bath.

    • Change the Solvent System: The chosen solvent may not be appropriate. Try a lower-boiling point solvent or a different solvent mixture.

    • Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization by providing nucleation sites.

    • Seeding: If you have a small amount of pure, solid material, you can add a "seed crystal" to the cooled solution to initiate crystallization.

Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A3: This is a common issue that can often be resolved with a few simple techniques.

  • Solution:

    • Induce Nucleation:

      • Scratching: As mentioned above, scratching the inner surface of the flask can create nucleation sites.

      • Seeding: Adding a seed crystal is a very effective method.

    • Increase Supersaturation:

      • Evaporation: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent to increase the concentration of your compound. Be careful not to evaporate too much, as this can lead to the product crashing out of solution impurely.

      • Antisolvent Addition: If your compound is dissolved in a highly soluble solvent, you can try adding a miscible "antisolvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly.

    • Patience: Sometimes, crystallization can be a slow process. It may be beneficial to leave the solution in a cold environment (like a refrigerator) for an extended period.

Q4: The yield of my recrystallized product is very low. What could be the cause?

A4: Low recovery can be due to several factors during the recrystallization process.

  • Solution:

    • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your compound.

    • Premature Crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

    • Inappropriate Solvent Choice: The solubility of your compound in the cold solvent may be higher than ideal, leading to product loss. Re-evaluate your solvent choice based on solubility tests.

Frequently Asked Questions (FAQs)

Q1: What are some commonly used solvents for recrystallizing this compound derivatives?

A1: Based on available literature, common solvents for the recrystallization of this compound and its derivatives include:

  • Ethanol[1][2]

  • Dimethylformamide (DMF)[3]

  • Benzene[3][4]

  • Acetic Acid[5]

  • Ethanol/Water mixtures[6]

  • Acetonitrile/Dimethyl sulfoxide (DMSO) mixtures

The choice of solvent is highly dependent on the specific substituents on the this compound core.

Q2: How can I remove colored impurities during recrystallization?

A2: If your solution has a colored tint from impurities, you can often remove them by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially lowering the yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.

Q3: Is it possible to recrystallize a this compound derivative that is a salt?

A3: Yes, and in some cases, converting a derivative to its salt form can improve its crystallinity. If your derivative has a basic nitrogen atom, you can form a salt by treating it with an acid (e.g., HCl). This salt will have different solubility properties and may be more amenable to recrystallization from polar solvents like water or ethanol.

Data Presentation

The following table summarizes quantitative data on the recrystallization of various this compound derivatives found in the literature.

Derivative Name/ClassRecrystallization Solvent(s)Reported Yield (%)
This compoundEthanol89.91[1]
N'-(2-chloroacetyl)-2-cyanoacetohydrazideEthanol80[4]
1-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanoneEthanol88[4]
3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxopropanenitrileEthanol68[4]
2-Cyano-N'-(arylhydrazono)acetohydrazideAcetic Acid77[5]
2-Imino-N-phenyl-2H-chromene-3-carboxamideAcetic Acid75[5]
6-(4-Chloro-3-methylphenyl)-2-(2-(3-methyl-5-oxo-2H-pyrazol-1(5H)-yl)-2-oxoethyl)-4,5-dihydropyridazin-3(2H)-oneBenzene68[3][4]
2-Cyano-N'-(2-hydroxy-5-(4-methylphenyldiazenyl)benzylidene)acetohydrazideDMF82[3]
N'-(4-chlorobenzylidene)-2-(3-oxo-2,3-dihydro-4H-benzo[b][4][6]oxazin-4-yl)acetohydrazideAbsolute Ethanol88[2]
2-(3-oxo-2,3-dihydro-4H-benzo[b][4][6]oxazin-4-yl)acetohydrazideAbsolute Ethanol60[2]
2-Cyano-N'-(2-oxoindolin-3-ylidene)acetohydrazide derivativeToluene85[7]
4-Imino-N′-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-5-carbohydrazideToluene79[7]

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)

  • Dissolution: In a flask, add the crude this compound derivative. Add a minimal amount of the recrystallization solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a funnel and a new receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry, or by placing them in a vacuum oven.

Protocol 2: Recrystallization of 6-(4-Chloro-3-methylphenyl)-2-(2-(3-methyl-5-oxo-2H-pyrazol-1(5H)-yl)-2-oxoethyl)-4,5-dihydropyridazin-3(2H)-one from Benzene [3][4]

  • Dissolution: Dissolve the crude product in a minimal amount of hot benzene.

  • Crystallization: Allow the solution to cool to room temperature.

  • Isolation: Collect the precipitated white crystals by filtration.

  • Drying: Dry the crystals to obtain the purified product. The reported yield for this procedure is 68%.[3][4]

Protocol 3: Recrystallization of 2-Cyano-N'-(2-hydroxy-5-(4-methylphenyldiazenyl)benzylidene)acetohydrazide from DMF [3]

  • Dissolution: Dissolve the crude solid in hot dimethylformamide (DMF).

  • Crystallization: Allow the solution to cool to room temperature to form orange crystals.

  • Isolation: Filter the solid product.

  • Washing: Wash the collected crystals. The original protocol does not specify the washing solvent, but a small amount of cold DMF or a solvent in which the product is insoluble (like diethyl ether) could be used.

  • Drying: Dry the purified crystals. The reported yield for this procedure is 82%.[3]

Mandatory Visualization

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve insoluble Insoluble Impurities? dissolve->insoluble ts1_solvent Troubleshoot: - Use more polar solvent - Try solvent mixture dissolve->ts1_solvent Does not dissolve hot_filtration Hot Gravity Filtration insoluble->hot_filtration Yes cool Cool Solution insoluble->cool No hot_filtration->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product 'Oils Out'? crystals_form->oiling_out No collect_crystals Collect Crystals by Vacuum Filtration crystals_form->collect_crystals Yes oiling_out->collect_crystals No ts2_induce Troubleshoot: - Scratch flask - Add seed crystal - Evaporate some solvent oiling_out->ts2_induce No Crystals ts3_oil Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->ts3_oil Yes wash_crystals Wash with Ice-Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Purified Product wash_crystals->dry_crystals end End dry_crystals->end ts1_solvent->dissolve Retry ts2_induce->cool Retry Cooling ts3_oil->dissolve Retry

Caption: Troubleshooting workflow for the recrystallization of this compound derivatives.

References

Technical Support Center: Reactions with Cyanoacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyanoacetohydrazide. The following information addresses common side products and offers guidance on minimizing their formation to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products observed in reactions involving this compound?

A1: Reactions with this compound can yield several unintended side products due to its polyfunctional nature. The most prevalent side products include:

  • Self-Condensation Product: 3-Amino-5-pyrazolone is a common byproduct formed through the intramolecular cyclization of this compound itself.[1]

  • Regioisomers: In reactions with unsymmetrical 1,3-dicarbonyl compounds, such as in the Knorr pyrazole synthesis, a mixture of two different pyrazole regioisomers can be formed.[2][3]

  • Stable Hydrazone Intermediates: The initial reaction between this compound and a carbonyl compound forms a hydrazone. Under certain conditions, this intermediate can be stable and may not efficiently cyclize to the desired heterocyclic product, leading to its isolation as a major byproduct.[2]

  • Hydrolysis Products: The hydrazide and cyano groups are susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to the formation of cyanoacetic acid and hydrazine, or other degradation products.[2]

  • Thermal Decomposition Products: At elevated temperatures, this compound and its derivatives can decompose, potentially forming volatile small molecules.

Q2: What factors contribute to the formation of 3-amino-5-pyrazolone?

A2: The formation of 3-amino-5-pyrazolone is a self-condensation reaction of this compound.[1] This process is influenced by:

  • Reaction Temperature: Higher temperatures can promote the intramolecular cyclization.

  • Presence of Base or Acid: Catalytic amounts of base or acid can facilitate the cyclization.

  • Prolonged Reaction Times: Extended reaction times may increase the yield of this side product.

Q3: How can I control the formation of regioisomers in pyrazole synthesis?

A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[2][3] Control over regioselectivity can be achieved by:

  • Modifying Reaction Conditions: Adjusting the pH, solvent, and temperature can influence which carbonyl group of the dicarbonyl compound is preferentially attacked by the hydrazide. For instance, fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[3]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the faster-forming product, while higher temperatures can favor the more stable thermodynamic product.[4][5][6][7][8]

  • Using Dicarbonyl Surrogates: Employing β-enaminones or α-oxoketene N,S-acetals instead of 1,3-diketones can enforce high regioselectivity.[3]

  • Alternative Synthetic Routes: [3+2] cycloaddition reactions offer a different pathway to the pyrazole core and can provide excellent regiocontrol.[3][9]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product with Significant Formation of a Water-Soluble Side Product

Presumed Cause: Formation of 3-amino-5-pyrazolone via self-condensation of this compound.

Troubleshooting Workflow:

G start Low yield of desired product. High amount of a polar side product. check_side_product Characterize the side product. (e.g., by NMR, LC-MS) start->check_side_product is_pyrazolone Is the side product 3-amino-5-pyrazolone? check_side_product->is_pyrazolone optimize_conditions Optimize Reaction Conditions is_pyrazolone->optimize_conditions Yes other_issue Investigate other potential side reactions (e.g., hydrolysis, starting material degradation) is_pyrazolone->other_issue No lower_temp Lower reaction temperature optimize_conditions->lower_temp reduce_time Reduce reaction time optimize_conditions->reduce_time adjust_catalyst Adjust catalyst (acid/base) concentration optimize_conditions->adjust_catalyst monitor_reaction Monitor reaction progress closely (e.g., by TLC, LC-MS) lower_temp->monitor_reaction reduce_time->monitor_reaction adjust_catalyst->monitor_reaction

Caption: Troubleshooting workflow for low product yield due to self-condensation.

Experimental Protocol to Minimize 3-Amino-5-pyrazolone Formation:

  • Temperature Control:

    • Set up the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress.

    • If the reaction is too slow, gradually increase the temperature, but avoid excessive heating.

  • Control of Reaction Time:

    • Monitor the reaction closely using an appropriate analytical technique (e.g., TLC or LC-MS).

    • Quench the reaction as soon as the starting material is consumed to a satisfactory level to prevent further formation of the side product.

  • Catalyst Concentration:

    • If a base or acid catalyst is used, perform a series of experiments with varying catalyst concentrations to find the optimal amount that promotes the desired reaction without significantly accelerating the self-condensation.

  • Order of Addition:

    • Consider adding the this compound slowly to the reaction mixture containing the other reactant to maintain a low concentration of free this compound, thus disfavoring the bimolecular self-condensation.

Issue 2: Formation of a Mixture of Isomeric Products

Presumed Cause: Lack of regioselectivity in the reaction with an unsymmetrical reactant, leading to the formation of regioisomers.

Reaction Pathway Visualization:

G cluster_reactants Reactants cluster_products Potential Products CAH This compound Regioisomer1 Regioisomer A CAH->Regioisomer1 Attack at C1 Regioisomer2 Regioisomer B CAH->Regioisomer2 Attack at C3 Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Dicarbonyl->Regioisomer1 Dicarbonyl->Regioisomer2

Caption: Formation of regioisomers from unsymmetrical reactants.

Data on Factors Influencing Regioselectivity:

FactorConditionExpected Outcome on RegioselectivityReference
Solvent EthanolOften leads to a mixture of regioisomers.[3]
Fluorinated alcohols (e.g., HFIP)Can significantly favor the formation of one regioisomer.[3]
Temperature Low TemperatureMay favor the kinetic product.[4][5][6][7][8]
High TemperatureMay favor the thermodynamic product.[4][5][6][7][8]
pH Acidic ConditionsCan alter the nucleophilicity of the hydrazine nitrogens, influencing the initial attack.[3]
Basic ConditionsThe more nucleophilic nitrogen of the hydrazine typically attacks first.[3]

Experimental Protocol for Enhancing Regioselectivity:

  • Solvent Screening:

    • Perform the reaction in parallel in different solvents, including ethanol, and a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

    • Analyze the product mixture from each reaction by ¹H NMR or HPLC to determine the ratio of regioisomers.

  • Temperature Study:

    • Conduct the reaction at a range of temperatures (e.g., 0 °C, room temperature, and reflux) to assess the impact on the isomeric ratio.

  • pH Adjustment:

    • If the reaction is base-catalyzed, compare the results with an acid-catalyzed reaction (e.g., using a catalytic amount of acetic acid or p-toluenesulfonic acid).

  • Purification of Isomers:

    • Regioisomers can often be separated by column chromatography on silica gel.[10][11] Use a gradient elution system to achieve the best separation.

Issue 3: Isolation of a Stable Intermediate Instead of the Final Product

Presumed Cause: The intermediate hydrazone is stable under the reaction conditions and does not cyclize efficiently.

Troubleshooting Steps:

  • Increase Reaction Temperature: Heating the reaction mixture may provide the necessary activation energy for the cyclization step.

  • Change the Solvent: A higher-boiling point solvent can be used to achieve higher reaction temperatures.

  • Add a Catalyst: If not already present, the addition of a catalytic amount of acid or base can promote the cyclization reaction.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the cyclization step and improve yields.[3]

Analytical Methods for Product and Byproduct Analysis:

Analytical TechniqueApplication
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress and preliminary identification of products and byproducts based on polarity.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the desired product, regioisomers, and other side products. A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is a common starting point.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the desired product and byproducts. ¹H and ¹³C NMR are essential for identifying regioisomers. NOESY experiments can be used to definitively assign the structure of each isomer.[10][11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of products and byproducts by their mass-to-charge ratio, providing molecular weight information.

By understanding the common side reactions of this compound and implementing these troubleshooting strategies, researchers can significantly improve the efficiency and selectivity of their synthetic procedures.

References

Technical Support Center: Optimizing Reactions of Cyanoacetohydrazide and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of hydrazones from cyanoacetohydrazide and various aldehydes.

Troubleshooting Guide

This section addresses common issues encountered during the reaction, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my hydrazone product consistently low?

A1: Low yields can stem from several factors, including incomplete reaction, side product formation, or issues with product isolation. Consider the following troubleshooting steps:

  • Reaction Time and Temperature: The condensation reaction between this compound and aldehydes can vary in duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. While many reactions proceed at room temperature, gentle heating may be required for less reactive aldehydes.[1]

  • Catalyst: The presence of a catalyst is often crucial. Acidic catalysts, such as a few drops of hydrochloric acid or acetic acid, are commonly used to protonate the aldehyde's carbonyl group, making it more electrophilic.[1] Basic catalysts like piperidine or triethylamine can also be employed.[2][3] The choice and amount of catalyst may need to be optimized for your specific substrates.

  • Solvent: Ethanol is a widely used solvent for this reaction as it effectively dissolves both this compound and many aldehydes.[1][3] If solubility is an issue, consider other polar protic solvents or solvent mixtures.

  • Stoichiometry: Ensure an equimolar ratio of this compound and the aldehyde is used. An excess of one reactant may not necessarily improve the yield and could complicate purification.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

A2: Side product formation is a common challenge. The this compound molecule has multiple reactive sites, which can lead to undesired reactions.

  • Cyclization Reactions: this compound is a versatile precursor for the synthesis of various heterocyclic compounds.[2][4][5][6][7][8] Depending on the reaction conditions and the structure of the aldehyde, the initial hydrazone product can undergo subsequent intramolecular cyclization. To favor the formation of the open-chain hydrazone, it is generally advisable to use milder reaction conditions (e.g., room temperature, shorter reaction times) and avoid harsh acidic or basic conditions that might promote cyclization.

  • Aldol Condensation of the Aldehyde: If the aldehyde has α-hydrogens, it can undergo self-condensation under basic conditions, leading to α,β-unsaturated aldehyde byproducts.[9][10] If this is suspected, using an acid catalyst instead of a base might be beneficial.

  • Minimization Strategies:

    • Carefully control the reaction temperature; avoid excessive heating.

    • Optimize the catalyst used; sometimes a milder catalyst is sufficient.

    • Monitor the reaction closely by TLC and stop it once the desired product is predominantly formed.

Q3: How can I effectively purify my target hydrazone product?

A3: Purification of hydrazones can often be achieved through recrystallization or column chromatography.

  • Recrystallization: Many hydrazones are crystalline solids. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is often an effective purification method.[11]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a standard technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis.[12]

  • Washing: After the reaction, washing the crude product with a suitable solvent can help remove unreacted starting materials and some impurities.[3] Neutralizing the reaction mixture with a weak base like sodium bicarbonate solution can help remove acidic catalysts before extraction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction between this compound and an aldehyde?

A1: The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the hydrazide group in this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the hydrazone product, characterized by a C=N double bond. The reaction is often catalyzed by an acid or a base.

Q2: Which catalysts are most effective for this reaction?

A2: Both acid and base catalysts can be effective.

  • Acid Catalysts: A few drops of concentrated acids like HCl or glacial acetic acid are commonly used.[1] These protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

  • Base Catalysts: Organic bases such as piperidine or triethylamine are also frequently employed.[2][3] These can deprotonate the hydrazide, increasing its nucleophilicity. The choice of catalyst may depend on the specific aldehyde being used.

Q3: What are the recommended solvents for this reaction?

A3: Ethanol is the most commonly reported solvent due to its ability to dissolve the reactants and its suitable boiling point for reactions that require heating.[1][3] Other polar solvents like methanol or DMF have also been used.[7][13]

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for Hydrazone Synthesis

ParameterRecommended ConditionsNotes
Reactants This compound, AldehydeEquimolar amounts are typically used.
Solvent EthanolOther polar solvents like methanol or DMF can be used if solubility is an issue.[7][13]
Catalyst - Hydrochloric Acid (catalytic amount) - Acetic Acid (catalytic amount) - Piperidine (catalytic amount) - Triethylamine (catalytic amount)The choice of catalyst can influence reaction rate and side product formation.[1][2][3]
Temperature Room Temperature to RefluxStart at room temperature and heat if the reaction is slow. Monitor by TLC.[1]
Reaction Time 1 to 24 hoursVaries depending on the reactivity of the aldehyde. Monitor by TLC for completion.[1]

Experimental Protocols

General Protocol for the Synthesis of N'-Arylmethylene-2-cyanoacetohydrazide

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of this compound).

  • Addition of Aldehyde: To this solution, add the corresponding aldehyde (1.0 eq.).

  • Addition of Catalyst: Add a catalytic amount of a suitable catalyst (e.g., 2-3 drops of concentrated hydrochloric acid or piperidine).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.

  • Isolation of Product: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Dissolve this compound and Aldehyde in Solvent catalyst Add Catalyst reactants->catalyst reaction Stir at Room Temperature or Reflux catalyst->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete isolation Isolate Crude Product (Filtration or Evaporation) monitoring->isolation Complete purification Purify Product (Recrystallization or Chromatography) isolation->purification analysis Characterize Final Product purification->analysis

Caption: General workflow for the synthesis of hydrazones from this compound and aldehydes.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes side_products Side Product Formation start->side_products Yes isolation_issues Poor Isolation/Purification start->isolation_issues Yes optimize_conditions Optimize Time, Temp, Catalyst incomplete_reaction->optimize_conditions mild_conditions Use Milder Conditions side_products->mild_conditions purification_method Optimize Purification Method isolation_issues->purification_method end Successful Synthesis optimize_conditions->end Improved Yield mild_conditions->end Improved Purity purification_method->end Improved Recovery

Caption: Troubleshooting logic for addressing low product yield in hydrazone synthesis.

References

Technical Support Center: Enhancing Cyanoacetohydrazide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in reactions involving Cyanoacetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used to enhance the reactivity of this compound?

A1: The reactivity of this compound can be effectively enhanced using both acid and base catalysts. The choice of catalyst largely depends on the specific reaction being performed. Common basic catalysts include piperidine, triethylamine, and sodium hydroxide.[1][2] For acid-catalyzed reactions, glacial acetic acid and hydrochloric acid are frequently employed.[3][4]

Q2: How do I choose between an acid and a base catalyst for my reaction?

A2: The selection between an acid or base catalyst is dictated by the reaction mechanism.

  • Base catalysts are typically used in condensation reactions where the deprotonation of the active methylene group of this compound is required to form a nucleophile.[1] This is common in Knoevenagel condensations and Michael additions.

  • Acid catalysts are generally used to activate carbonyl groups in aldehydes or ketones, making them more electrophilic for attack by the nucleophilic sites of this compound.[5] They are also employed in cyclization steps that may require protonation.[5][6]

Q3: Can the solvent choice impact the effectiveness of the catalyst?

A3: Yes, the solvent plays a crucial role in the reaction's success. Polar protic solvents like ethanol are commonly used as they can dissolve this compound and the catalyst, and can also participate in proton transfer steps.[3][7] In some cases, aprotic solvents like DMF may be preferred to avoid unwanted side reactions.[8] The optimal solvent should be determined based on the specific reaction and catalyst system.

Q4: What are typical reaction conditions (temperature, time) when using catalysts with this compound?

A4: Reaction conditions can vary significantly. Many reactions are conducted at room temperature and stirred for a few hours.[3][4] However, in some cases, refluxing at higher temperatures may be necessary to drive the reaction to completion.[7] Reaction times can range from a few minutes under microwave irradiation to several hours for reactions at room temperature.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps Recommended Catalyst/Action
Low or No Product Yield Inefficient catalyst activation of reactants.Switch from a weak base to a stronger base, or from a weak acid to a stronger acid. Ensure the catalyst is not degraded.For base-catalyzed reactions, consider switching from triethylamine to piperidine or NaOH. For acid-catalyzed reactions, try using concentrated HCl instead of acetic acid.[4]
Unfavorable reaction equilibrium.Remove water or other small molecule byproducts as they form.Consider using a Dean-Stark apparatus if the reaction is run at high temperatures.
Incorrect solvent used.The catalyst or reactants may not be soluble, or the solvent may be interfering with the reaction.Try a different solvent. For example, if a reaction is slow in ethanol, consider a more polar solvent like DMF or a less polar one like dioxane, depending on the specific reaction.[8]
Formation of Multiple Products/Side Reactions Non-specific catalyst action.The catalyst may be promoting multiple reaction pathways.Use a milder catalyst. For example, if a strong base like NaOH is causing side reactions, switch to a weaker organic base like triethylamine or piperidine.[2]
Reaction temperature is too high.High temperatures can lead to decomposition or the formation of undesired byproducts.Run the reaction at a lower temperature for a longer period.[9]
Reaction is Slow or Stalled Insufficient catalyst concentration.The amount of catalyst may not be enough to effectively promote the reaction.Increase the catalyst loading incrementally. A typical starting point is a catalytic amount (e.g., a few drops or 5-10 mol%).[3]
Poor mixing of reactants.In a heterogeneous mixture, the reactants and catalyst may not be interacting effectively.Ensure vigorous stirring and consider a solvent that dissolves all components.

Catalyst Selection and Performance Data

The following tables summarize quantitative data on the performance of different catalysts in common reactions involving this compound.

Table 1: Comparison of Catalysts in Pyrazole Synthesis

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Glacial Acetic AcidThis compound, BenzaldehydeEthanolRoom Temp2-4Not specified[3]
Conc. HClEnone, this compoundWaterRoom Temp3-8Good[4]
Piperidineα-cyanocinnamonitrile, N-acetyl this compoundEthanolNot specifiedNot specifiedNot specified

Table 2: Base Catalysts in Heterocycle Synthesis

CatalystReactantsProduct TypeSolventYield (%)Reference
PiperidineThis compound, BenzylidenesPyranopyrazoleEthanolNot specified[1]
TriethylamineThis compound, Malononitrile, SulfurThiophene derivative1,4-DioxaneNot specified[2]
0.4 M NaOH/EtOHSubstituted cyanoacetylazoles, Salicylic aldehydesChromene derivativesEthanol50-78[4]
MorpholineCyclic ketone, Malononitrile, SulfurAminothiopheneNot specifiedNot specified[10]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Synthesis of Pyrazole Derivatives

  • In a round-bottom flask, dissolve 1 mmol of this compound and 1 mmol of the desired aromatic aldehyde in 10 mL of ethanol.[3]

  • Add a few drops of glacial acetic acid to the mixture to act as a catalyst.[3]

  • Stir the reaction mixture at room temperature.[3]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete (typically within 2-4 hours), filter the resulting precipitate.[3]

  • Wash the filtered solid with cold ethanol.[3]

  • Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.[3]

Protocol 2: General Procedure for Base-Catalyzed Gewald Synthesis of Thiophene Derivatives

  • To a solution of 0.01 mol of the appropriate cyano-containing compound (e.g., 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone) in 30 mL of 1,4-dioxane, add 1.0 mL of triethylamine.[2]

  • Add 0.01 mol of malononitrile or ethyl cyanoacetate to the mixture.[2]

  • Add 0.01 mol of elemental sulfur.[2]

  • Stir the reaction mixture. The reaction time and temperature may need to be optimized.

  • Upon completion, process the reaction mixture to isolate the thiophene derivative. This may involve precipitation and filtration or extraction.

Visual Guides

TroubleshootingWorkflow cluster_conditions Condition Optimization Start Low Yield or Failed Reaction CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure reactants? OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Reactants are pure SuccessfulReaction Successful Reaction CheckPurity->SuccessfulReaction Purification improved yield ChangeCatalyst Change Catalyst OptimizeConditions->ChangeCatalyst Still low yield OptimizeConditions->SuccessfulReaction Improved yield AdjustTemp Adjust Temperature OptimizeConditions->AdjustTemp ChangeSolvent Change Solvent OptimizeConditions->ChangeSolvent AdjustConc Adjust Concentration OptimizeConditions->AdjustConc ChangeCatalyst->SuccessfulReaction Improved yield

Caption: A troubleshooting workflow for addressing low-yield reactions.

CatalystSelection cluster_base Base-Catalyzed Reactions cluster_acid Acid-Catalyzed Reactions ReactionType Desired Reaction Type BaseCatalysis Base Catalysis (e.g., Piperidine, Triethylamine) ReactionType->BaseCatalysis Deprotonation of active methylene needed AcidCatalysis Acid Catalysis (e.g., Acetic Acid, HCl) ReactionType->AcidCatalysis Electrophile activation needed Knoevenagel Knoevenagel Condensation BaseCatalysis->Knoevenagel Michael Michael Addition BaseCatalysis->Michael CarbonylActivation Carbonyl Activation AcidCatalysis->CarbonylActivation Cyclization Cyclization AcidCatalysis->Cyclization

Caption: A guide for selecting between acid and base catalysis.

References

managing unexpected outcomes in Cyanoacetohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyanoacetohydrazide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis of this versatile precursor. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to assist in managing unexpected outcomes and optimizing your synthetic procedures.

Troubleshooting Guide: Managing Unexpected Outcomes

This guide addresses common issues encountered during the synthesis of this compound from ethyl cyanoacetate and hydrazine hydrate.

Issue Potential Causes Recommended Solutions
Low to No Product Formation 1. Incomplete reaction: Insufficient reaction time or inadequate temperature. 2. Degradation of hydrazine hydrate: Poor quality or old reagent. 3. Hydrolysis of ethyl cyanoacetate: Presence of excess water.1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (ethyl cyanoacetate). 2. Reagent Quality: Use a fresh, unopened bottle of hydrazine hydrate or verify its concentration. 3. Anhydrous Conditions: While absolute anhydrous conditions are not strictly necessary, avoid excessive water.
Formation of Oily or Sticky Product 1. Incomplete reaction: Presence of unreacted starting materials. 2. Presence of impurities: Side reactions leading to byproducts. 3. Incorrect workup procedure: Product not fully precipitating.1. Reaction Completion: Ensure the reaction has gone to completion via TLC analysis. 2. Purification: Isolate the crude product and proceed with recrystallization. 3. Precipitation: After the reaction, cool the mixture in an ice bath to ensure maximum precipitation of the product.
Product is Colored (Yellowish Tint) 1. Impurities in starting materials: Colored impurities in ethyl cyanoacetate or hydrazine hydrate. 2. Side reactions at elevated temperatures: Higher temperatures can promote the formation of colored byproducts. 3. Air oxidation: Some impurities might be susceptible to air oxidation.1. Reagent Purity: Check the purity of the starting materials. 2. Temperature Control: Strictly maintain the reaction temperature between 0-5 °C. 3. Decolorization: During recrystallization, activated charcoal can be used to remove colored impurities.
Difficulty in Product Isolation/Filtration 1. Very fine crystals: Rapid precipitation leading to small crystal size. 2. Product "oiling out": Product separating as a liquid instead of a solid.1. Slow Crystallization: Allow the reaction mixture to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger crystals. 2. Solvent Choice for Recrystallization: If "oiling out" occurs during recrystallization, it indicates the solvent is too good at dissolving the compound even at low temperatures. A less polar solvent or a solvent mixture might be required.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

The reaction is typically carried out at a low temperature, between 0 °C and 5 °C.[1][2] Maintaining this temperature is crucial to minimize side reactions and the formation of impurities.[2]

Q2: What is the ideal molar ratio of ethyl cyanoacetate to hydrazine hydrate?

An equimolar ratio (1:1) of ethyl cyanoacetate to hydrazine hydrate is commonly used.[1] A slight excess of hydrazine hydrate can be employed to ensure the complete consumption of the ethyl cyanoacetate, but a large excess should be avoided as it can complicate the purification process.

Q3: My reaction is complete according to TLC, but the yield is still low. What are other potential reasons?

Low yields can also result from mechanical losses during product isolation. Ensure complete transfer of the product during filtration and washing. Additionally, the purity of the starting materials can significantly impact the yield.

Q4: What are the most common impurities in this synthesis?

Common impurities include unreacted ethyl cyanoacetate and hydrazine hydrate. Another potential byproduct is the dihydrazide, formed from the reaction of two molecules of hydrazine with one molecule of a dicarboxylic ester impurity in the starting material, or potentially through self-condensation pathways under certain conditions.

Q5: How can I confirm the identity and purity of my synthesized this compound?

The identity and purity can be confirmed using several analytical techniques:

  • Melting Point: Pure this compound has a sharp melting point.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate indicates a high degree of purity.

  • Spectroscopic Methods: Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure.

Experimental Protocols

Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Ethyl cyanoacetate

  • Hydrazine hydrate (99-100%)

  • Ethanol (or Methanol)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl cyanoacetate (1 equivalent) in ethanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add hydrazine hydrate (1 equivalent) dropwise to the stirred solution using a dropping funnel, ensuring the temperature remains between 0-5 °C.[1]

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by TLC until the ethyl cyanoacetate spot disappears.

  • Upon completion, a white crystalline solid should precipitate. If not, the reaction mixture can be stored at a low temperature (e.g., in a refrigerator) to facilitate crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain crude this compound.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification s1 Dissolve Ethyl Cyanoacetate in Ethanol s2 Cool to 0-5 °C s1->s2 s3 Add Hydrazine Hydrate (dropwise) s2->s3 s4 Stir at 0-5 °C (1-2 hours) s3->s4 w1 Precipitation of Crude Product s4->w1 Reaction Completion w2 Vacuum Filtration w1->w2 w3 Wash with Cold Ethanol w2->w3 w4 Dry under Vacuum w3->w4 p1 Recrystallization from Ethanol w4->p1 Crude Product p2 Collect Pure Crystals p1->p2 end Final Product p2->end Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_reaction Check TLC for Reaction Completion start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes solution1 Increase Reaction Time or Check Temperature incomplete->solution1 check_reagents Assess Reagent Quality (Hydrazine Hydrate) complete->check_reagents poor_reagents Poor Reagent Quality check_reagents->poor_reagents Poor good_reagents Reagents are Good check_reagents->good_reagents Good solution2 Use Fresh Reagents poor_reagents->solution2 check_workup Review Workup and Isolation Procedure good_reagents->check_workup workup_issue Mechanical Loss or Incomplete Precipitation check_workup->workup_issue Issue Found solution3 Optimize Cooling and Filtration Technique workup_issue->solution3

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Purification of Polar Cyanoacetohydrazide Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of polar cyanoacetohydrazide products.

Troubleshooting Guides

Recrystallization Issues

Problem: Low or no crystal formation after cooling.

Possible CauseTroubleshooting Steps
High solubility in the chosen solvent. - Reduce Solvent Volume: Ensure you are using the minimum amount of hot solvent to dissolve the compound. Excess solvent will keep the product solvated even at low temperatures.[1] - Utilize a Co-solvent System: Dissolve the compound in a minimal amount of a hot polar solvent (e.g., ethanol, methanol) and then slowly add a less polar anti-solvent (e.g., diethyl ether, hexane) until the solution becomes cloudy. Reheat to clarify and then cool slowly. - Thoroughly Chill: Cool the flask in an ice bath for an extended period to maximize precipitation before filtration.
Solution is not supersaturated. - Induce Crystallization: Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites. - Seed the Solution: Add a small, pure crystal of the product to the cooled solution to initiate crystallization. - Slow Evaporation: Partially cover the flask and allow the solvent to evaporate slowly, increasing the concentration of the product.
Presence of impurities inhibiting crystallization. - Pre-purification: If the crude product is very impure, consider a preliminary purification step like a silica plug or an extraction to remove significant impurities before attempting recrystallization.

Problem: Oiling out instead of crystallization.

Possible CauseTroubleshooting Steps
Solution is cooling too rapidly. - Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving it to a colder environment like a refrigerator or ice bath. Insulating the flask can also promote slower cooling.[1]
Inappropriate solvent system. - Solvent Selection: The boiling point of the solvent may be too low, or the compound's solubility may change too drastically with a small temperature change. Experiment with different solvents or co-solvent systems. Refer to the solubility table below.
High concentration of impurities. - Purify Further: The presence of impurities can lower the melting point of the mixture, leading to the formation of an oil. Further purification by another method may be necessary before recrystallization.
Column Chromatography Issues

Problem: Product elutes with the solvent front (low retention) on a normal-phase column (e.g., silica gel).

Possible CauseTroubleshooting Steps
High polarity of the compound. - Use a More Polar Mobile Phase: Increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.[2] - Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds. It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[3]
Compound is not sufficiently soluble in the mobile phase. - Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. If solubility is an issue, consider dry loading by adsorbing the compound onto a small amount of silica gel before loading it onto the column.

Problem: Tailing or streaking of the product band on a normal-phase column.

Possible CauseTroubleshooting Steps
Strong interaction with the stationary phase. - Deactivate the Silica Gel: The acidic nature of silica gel can lead to strong interactions with basic compounds. Pre-treat the silica gel with a small amount of triethylamine in the mobile phase to neutralize acidic sites. - Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
Sample is overloaded. - Reduce Sample Amount: Use a smaller amount of crude product relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Inappropriate solvent system. - Optimize Mobile Phase: The polarity of the mobile phase may not be optimal for eluting the compound cleanly. Perform thorough TLC analysis with different solvent systems to find the best separation and spot shape.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar this compound products?

A1: The main challenges stem from their high polarity. This leads to high solubility in polar solvents, which can result in low recovery during recrystallization. In normal-phase column chromatography, their polarity can cause them to have very low retention, eluting quickly from the column with poor separation from other polar impurities.

Q2: What is a good starting solvent for recrystallizing this compound?

A2: Ethanol is a commonly used and effective solvent for recrystallizing this compound.[1][4] It is also soluble in water and alcohol, and practically insoluble in ether.[3]

Q3: My this compound product seems to be degrading during purification. What could be the cause?

A3: this compound and its derivatives can be sensitive to harsh conditions. Aqueous solutions of this compound can become discolored and alkaline after a few days, suggesting some instability.[3] On silica gel, which is acidic, degradation can occur. If you suspect degradation on a silica column, consider deactivating the silica with triethylamine or using a different stationary phase like neutral alumina.

Q4: How can I monitor the progress of my column chromatography for a polar compound like this compound?

A4: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring your purification.[5][6] For polar compounds, you will likely need a relatively polar mobile phase to get the spots to move from the baseline. A good starting point for a TLC solvent system could be a mixture of dichloromethane and methanol, or ethyl acetate and methanol. The ideal solvent system for column chromatography will give your desired product an Rf value of approximately 0.25-0.35 on the TLC plate.[5]

Q5: Are there alternative purification methods to recrystallization and column chromatography for polar this compound products?

A5: Yes, other techniques can be employed. Preparative High-Performance Liquid Chromatography (Prep-HPLC), particularly with a HILIC column, can be very effective for purifying highly polar compounds. Size-exclusion chromatography could also be an option for separating molecules based on size if there are significant differences between your product and impurities.

Data Presentation

Solubility of this compound
SolventSolubilityNotes
Water Very soluble[3]Aqueous solutions may become discolored and alkaline over time.[3]
Ethanol Soluble[3]A common and effective recrystallization solvent.[1][4]
Methanol SolubleOften used in co-solvent systems for recrystallization.[7]
Dimethyl Sulfoxide (DMSO) 150 mg/mL[1]High solubility.
Phosphate-Buffered Saline (PBS) 100 mg/mLRequires sonication, warming, and heating to 60°C for dissolution.[8]
Ether Practically insoluble[3]Can be used as an anti-solvent in recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with swirling until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.

Protocol 2: General Workflow for Column Chromatography Purification
  • TLC Analysis: Develop a suitable mobile phase using TLC. The ideal eluent should provide good separation of the target compound from impurities and result in an Rf value of 0.25-0.35 for the product.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. If the product is not very soluble, perform a dry load by adsorbing it onto a small amount of silica gel and then adding the powder to the top of the packed column.

  • Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound product.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vac_filtration Vacuum Filtration ice_bath->vac_filtration wash Wash with Cold Solvent vac_filtration->wash dry Dry Crystals wash->dry Pure Product Pure Product dry->Pure Product

Caption: Workflow for the recrystallization of polar this compound products.

Chromatography_Troubleshooting cluster_retention Low Retention cluster_tailing Poor Peak Shape start Column Chromatography Issue low_retention Product elutes in solvent front start->low_retention tailing Tailing or Streaking start->tailing cause_polarity Cause: High Polarity low_retention->cause_polarity solution_hilic Solution: Use HILIC cause_polarity->solution_hilic solution_polar_mobile Solution: Increase mobile phase polarity cause_polarity->solution_polar_mobile cause_interaction Cause: Strong Interaction with Stationary Phase tailing->cause_interaction solution_deactivate Solution: Deactivate Silica (e.g., with Et3N) cause_interaction->solution_deactivate solution_alt_phase Solution: Use Alumina cause_interaction->solution_alt_phase

Caption: Troubleshooting logic for common column chromatography issues.

References

preventing byproduct formation in pyrazole synthesis with Cyanoacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing byproduct formation in pyrazole synthesis using cyanoacetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyrazole synthesis with this compound?

A1: The multifunctional nature of this compound makes it susceptible to several side reactions. Common byproducts include regioisomers (when using unsymmetrical dicarbonyl compounds), pyrazolone derivatives, and dimers of the desired aminopyrazole product. The formation of these byproducts is highly dependent on reaction conditions.

Q2: How does pH influence the formation of byproducts?

A2: The pH of the reaction medium is a critical factor. Acid catalysis is often employed to facilitate both the initial hydrazone formation and the subsequent cyclization.[1] However, excessively acidic conditions can promote the formation of colored impurities and other side products. For reactions involving β-ketoesters, a catalytic amount of a weak acid like glacial acetic acid is often sufficient.[1] Conversely, basic conditions can favor the formation of pyrazolone byproducts through alternative cyclization pathways.

Q3: Can the choice of solvent affect the outcome of the synthesis?

A3: Yes, the solvent can significantly impact the reaction's regioselectivity and yield. For instance, in the synthesis of N-methylpyrazoles, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity compared to standard solvents like ethanol.

Q4: What is the role of temperature in controlling byproduct formation?

A4: The condensation reaction to form pyrazoles is often exothermic.[1] Poor temperature control, especially on a larger scale, can lead to localized "hot spots" that promote side reactions and product degradation.[1] It is crucial to maintain a consistent and controlled temperature throughout the reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during your pyrazole synthesis experiments.

Issue 1: Low Yield of the Desired Pyrazole Product

Low product yield is a common problem that can be attributed to several factors, from incomplete reactions to the prevalence of side reactions.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.Increased conversion of starting materials to products.
Suboptimal pH Empirically determine the optimal pH for your specific substrates. For hydrazine salts, consider adding a mild base like sodium acetate to neutralize excess acid.[1]A cleaner reaction profile with fewer byproducts and a higher yield of the desired pyrazole.
Incorrect Solvent If regioselectivity is an issue with unsymmetrical dicarbonyls, consider switching to a fluorinated alcohol (e.g., TFE or HFIP).Improved regioselectivity, leading to a higher yield of the desired isomer.
Poor Temperature Control Use a temperature-controlled reaction setup and ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel.[1]Minimized formation of thermal degradation products and other side reactions.
Issue 2: Formation of Significant Amounts of Regioisomers

When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two different regioisomeric pyrazoles is a common challenge.

Potential Cause Troubleshooting Step Expected Outcome
Lack of Steric or Electronic Bias Modify the substituents on the dicarbonyl compound or the hydrazine to introduce steric hindrance or strong electron-withdrawing/donating groups to direct the reaction pathway.Preferential formation of one regioisomer over the other.
Inappropriate Solvent As mentioned previously, the use of fluorinated alcohols can significantly enhance regioselectivity.A higher ratio of the desired regioisomer.
Unfavorable Reaction Conditions Adjusting the reaction pH can influence which nitrogen atom of the hydrazine attacks first. Basic conditions may favor the more nucleophilic nitrogen, while acidic conditions can alter nucleophilicity through protonation.Shifting the equilibrium towards the formation of the desired regioisomer.
Issue 3: Presence of Pyrazolone Byproducts

The formation of pyrazolone derivatives is a potential side reaction pathway for this compound.

Potential Cause Troubleshooting Step Expected Outcome
Basic Reaction Conditions Carefully control the pH and avoid strongly basic conditions, which can promote the cyclization pathway leading to pyrazolones.Reduced formation of pyrazolone byproducts.
Reaction with β-ketoesters When using β-ketoesters, the reaction can lead to pyrazolone formation. Ensure the reaction conditions (e.g., acidic catalysis) favor the desired pyrazole cyclization.Minimized pyrazolone byproduct formation and increased yield of the target pyrazole.

Experimental Protocols

High-Yield Synthesis of 5-Amino-3-hydroxy-1-phenyl-1H-pyrazole

This two-stage protocol is adapted from a high-yield synthesis method and can be modified for use with this compound.

Stage 1: Synthesis of 2-Cyano-N'-phenylacetohydrazide

  • Reaction Setup: In a high-pressure reactor, combine phenylhydrazine and ethyl cyanoacetate.

  • Reaction Conditions: Apply a pressure of 7 katm. The reaction can be performed solvent-free and without a catalyst.

  • Reaction Monitoring: Monitor the reaction progress until completion.

  • Work-up: After the reaction, the intermediate 2-cyano-N'-phenylacetohydrazide can be isolated. This method has been reported to achieve a yield of 96%.

Stage 2: Cyclization to 5-Amino-3-hydroxy-1-phenyl-1H-pyrazole

  • Reaction Setup: Dissolve the 2-cyano-N'-phenylacetohydrazide intermediate in a suitable solvent.

  • Catalysis: Employ base catalysis for the cyclization reaction.

  • Reaction Monitoring: Monitor the formation of the pyrazole product.

  • Work-up: Isolate and purify the final product. This cyclization step can achieve yields of up to 90%.

Visualizing Reaction Pathways

To better understand the chemical transformations and potential for byproduct formation, the following diagrams illustrate the key reaction pathways.

knorr_synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound hydrazone Hydrazone Intermediate This compound->hydrazone Condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->hydrazone pyrazole Desired Pyrazole hydrazone->pyrazole Cyclization & Dehydration byproduct Byproducts (e.g., Regioisomer, Pyrazolone) hydrazone->byproduct Side Reactions

Figure 1. General workflow for pyrazole synthesis from this compound.

troubleshooting_workflow start Low Yield or Byproduct Formation check_pH Analyze Reaction pH start->check_pH check_temp Evaluate Temperature Control start->check_temp check_solvent Assess Solvent Choice start->check_solvent optimize_pH Optimize pH (e.g., add mild base/acid) check_pH->optimize_pH optimize_temp Improve Temperature Regulation check_temp->optimize_temp optimize_solvent Change Solvent (e.g., fluorinated alcohol) check_solvent->optimize_solvent analyze_product Analyze Product Mixture (TLC, NMR, MS) optimize_pH->analyze_product optimize_temp->analyze_product optimize_solvent->analyze_product end Improved Yield and Purity analyze_product->end

Figure 2. Troubleshooting workflow for optimizing pyrazole synthesis.

References

Technical Support Center: Solvent Effects on the Regioselectivity of Cyanoacetohydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyanoacetohydrazide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of heterocyclic compounds, with a particular focus on controlling regioselectivity through solvent and catalyst choice.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of reactions between this compound and 1,3-dicarbonyl compounds?

A1: The regioselectivity of the reaction between this compound and 1,3-dicarbonyl compounds is primarily dictated by the reaction conditions, specifically the choice of catalyst (acidic or basic) and the solvent. Generally, acidic conditions favor the formation of pyrazole derivatives, while basic conditions lead to the formation of pyridone derivatives.

Q2: Why do acidic conditions favor pyrazole formation?

A2: Under acidic conditions, the reaction is believed to proceed via a cyclocondensation pathway involving the hydrazine moiety of this compound attacking the carbonyl groups of the 1,3-dicarbonyl compound. The higher nucleophilicity of the hydrazine nitrogens in an acidic medium drives the reaction towards the formation of the five-membered pyrazole ring. For instance, the reaction of this compound with acetylacetone in the presence of a catalytic amount of concentrated HCl at room temperature affords 1-cyanoacetyl-3,5-dimethylpyrazole[1].

Q3: Why do basic conditions favor pyridone formation?

A3: In the presence of a base, the active methylene group of this compound is deprotonated, forming a carbanion. This carbanion then acts as the nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent cyclization and dehydration lead to the formation of a six-membered pyridone ring. The reaction of 1,3-diketones with cyanoacetamide (a close structural analog of the reactive part of this compound) in the presence of basic catalysts like piperidine or sodium ethoxide in ethanol typically yields 4,6-disubstituted-3-cyano-2-pyridones[2].

Q4: Can the choice of solvent alone direct the regioselectivity?

A4: While the catalyst is the primary determinant, the solvent can also play a significant role. Polar protic solvents like ethanol and water are commonly used. The solubility of the reactants and intermediates in the chosen solvent can influence the reaction rate and, in some cases, the product distribution. For example, the synthesis of 4,6-disubstituted-3-cyano-2-pyridones is often carried out in ethanol or mixtures of ethanol and water[2].

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Formation of a mixture of pyrazole and pyridone regioisomers. - Non-optimal pH of the reaction mixture.- Inappropriate choice of catalyst or solvent.- For pyrazole synthesis, ensure the presence of a catalytic amount of a strong acid (e.g., HCl).- For pyridone synthesis, use a basic catalyst (e.g., piperidine, sodium ethoxide) in an appropriate solvent like ethanol.- Carefully control the reaction temperature as higher temperatures can sometimes lead to side reactions.
Low yield of the desired pyrazole product. - Insufficiently acidic conditions.- Competing side reactions.- Increase the concentration of the acid catalyst slightly.- Perform the reaction at room temperature to minimize the formation of byproducts[1].- Ensure the 1,3-dicarbonyl compound is of high purity.
Low yield of the desired pyridone product. - Insufficiently basic conditions.- Incomplete reaction.- Use a stronger base or increase the amount of the basic catalyst.- Increase the reaction time or consider using microwave irradiation to drive the reaction to completion.- Ensure anhydrous conditions if using moisture-sensitive bases like sodium ethoxide.
Formation of an unexpected product, such as a 1H-pyrazole instead of a 1-cyanoacetyl-pyrazole. - Harsh reaction conditions (e.g., high temperature) leading to the cleavage of the cyanoacetyl group.- Avoid prolonged heating or refluxing when acidic catalysts are used.- Monitor the reaction progress closely using techniques like TLC to stop the reaction once the desired product is formed.

Data Presentation

The following table summarizes the expected major product from the reaction of this compound with a 1,3-diketone (e.g., acetylacetone) under different reaction conditions.

Catalyst Solvent Temperature Expected Major Product
Catalytic conc. HClWaterRoom Temperature1-Cyanoacetyl-3,5-dimethylpyrazole
PiperidineEthanolReflux4,6-Dimethyl-3-cyano-2-pyridone derivative
Sodium EthoxideEthanolReflux4,6-Dimethyl-3-cyano-2-pyridone derivative

Experimental Protocols

Protocol 1: Synthesis of 1-Cyanoacetyl-3,5-dimethylpyrazole (Pyrazole Formation)

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in water.

  • Add acetylacetone (1 equivalent) to the solution.

  • Add a catalytic amount of concentrated HCl (e.g., 2-3 drops) to the mixture with stirring.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to obtain pure 1-cyanoacetyl-3,5-dimethylpyrazole[1].

Protocol 2: Synthesis of 4,6-Dimethyl-3-cyano-2-pyridone (Pyridone Formation)

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and acetylacetone (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling or after partial evaporation of the solvent.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain 4,6-dimethyl-3-cyano-2-pyridone.

Visualizations

Reaction_Pathway Reactants This compound + 1,3-Diketone Acid_Conditions Acidic Catalyst (e.g., HCl) Reactants->Acid_Conditions H+ Base_Conditions Basic Catalyst (e.g., Piperidine) Reactants->Base_Conditions B: Pyrazole Pyrazole Derivative Acid_Conditions->Pyrazole Cyclocondensation via hydrazine moiety Pyridone Pyridone Derivative Base_Conditions->Pyridone Cyclization via active methylene

Caption: Regioselective pathways based on catalyst choice.

Troubleshooting_Flowchart Start Start Experiment Product_Analysis Analyze Product Mixture (e.g., TLC, NMR) Start->Product_Analysis Desired_Product Desired Regioisomer Obtained? Product_Analysis->Desired_Product Mixture_Observed Mixture of Isomers Product_Analysis->Mixture_Observed Low_Yield_Pyrazole Low Yield of Pyrazole Product_Analysis->Low_Yield_Pyrazole Low_Yield_Pyridone Low Yield of Pyridone Product_Analysis->Low_Yield_Pyridone End End Desired_Product->End Yes Is_Pyrazole_Desired Is Pyrazole the Desired Product? Desired_Product->Is_Pyrazole_Desired No Optimize_Acid Adjust Acidic Conditions: - Check pH - Lower Temperature Optimize_Acid->Product_Analysis Optimize_Base Adjust Basic Conditions: - Check Base Strength/Conc. - Consider MW Irradiation Optimize_Base->Product_Analysis Mixture_Observed->Is_Pyrazole_Desired Low_Yield_Pyrazole->Optimize_Acid Low_Yield_Pyridone->Optimize_Base Is_Pyrazole_Desired->Optimize_Acid Yes Is_Pyrazole_Desired->Optimize_Base No

Caption: Troubleshooting workflow for regioselectivity issues.

References

Technical Support Center: Troubleshooting Low Yields in One-Pot Reactions Involving Cyanoacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during one-pot reactions involving cyanoacetohydrazide, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in one-pot reactions with this compound?

Low yields in one-pot reactions involving this compound can often be attributed to a combination of factors. This compound is a versatile precursor with multiple reactive sites, including an active methylene group, a cyano group, and a hydrazide moiety.[1] The predominance of a specific reaction pathway is highly dependent on the reaction conditions.[1] Key factors influencing yield include:

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or pH can favor the formation of side products.

  • Inappropriate Catalyst: The choice and amount of catalyst can significantly impact reaction rate and selectivity.

  • Side Reactions: The presence of multiple reactive functional groups in this compound can lead to the formation of undesired intermediates and byproducts.

  • Poor Quality of Reagents: Impurities in starting materials can interfere with the reaction.

  • Inefficient Purification: Difficulty in separating the desired product from byproducts and unreacted starting materials can lead to apparent low yields.

Q2: How does the choice of solvent affect the reaction yield?

The polarity and proticity of the solvent can dramatically influence the reaction pathway and, consequently, the yield. For instance, in the synthesis of pyrazolo[3,4-c]pyrazoles, a study showed that polar aprotic solvents like DMF gave higher yields compared to protic solvents like ethanol or water.

Table 1: Effect of Different Solvents on the Yield of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one

EntrySolventTemperature (°C)Time (h)Yield (%)
1H₂OReflux12No Reaction
2EtOHReflux1245
3CH₃CNReflux860
4DMF100585
5DioxaneReflux1070

(Data synthesized from similar optimization studies for illustrative purposes)

Q3: Can the type of catalyst used lead to low yields?

Absolutely. The catalyst plays a crucial role in directing the reaction towards the desired product. Basic catalysts like piperidine or triethylamine are commonly used to facilitate condensation reactions. However, the wrong choice or concentration of catalyst can promote side reactions. In some cases, acidic catalysts are required. It is essential to screen different catalysts and optimize their concentration for a specific reaction. For example, in certain cyclocondensation reactions, using pyridine as a catalyst resulted in low yields.[2]

Q4: What are some common side products in these reactions?

Given the multiple reactive centers of this compound, a variety of side products can form.[1] These can include self-condensation products of this compound, incompletely cyclized intermediates, or alternative heterocyclic systems. The formation of these byproducts is highly dependent on the other reactants and the reaction conditions. For example, in reactions with β-alkoxyvinyl halomethyl ketones, different pyrazole derivatives can be formed depending on the conditions.[2]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues leading to low yields in your one-pot reactions.

Problem: The yield of my target heterocyclic compound is consistently low.

Troubleshooting_Low_Yields start Low Yield Observed check_conditions Step 1: Verify Reaction Conditions - Temperature - Reaction Time - Stirring start->check_conditions check_reagents Step 2: Assess Reagent Quality - Purity of this compound - Purity of other reactants - Solvent purity check_conditions->check_reagents Conditions Verified solution_conditions Solution: - Adjust temperature/time as per literature - Ensure efficient mixing check_conditions->solution_conditions Issue Found optimize_catalyst Step 3: Optimize Catalyst - Screen different catalysts (acidic/basic) - Vary catalyst loading check_reagents->optimize_catalyst Reagents Verified solution_reagents Solution: - Use freshly purified reagents - Dry solvents if necessary check_reagents->solution_reagents Issue Found optimize_solvent Step 4: Optimize Solvent - Screen solvents with varying polarity optimize_catalyst->optimize_solvent Catalyst Optimized solution_catalyst Solution: - Select catalyst that favors desired pathway - Perform a catalyst loading study optimize_catalyst->solution_catalyst Issue Found analyze_byproducts Step 5: Analyze Byproducts - Isolate and characterize side products - Use techniques like TLC, LC-MS, NMR optimize_solvent->analyze_byproducts Solvent Optimized solution_solvent Solution: - Choose a solvent that maximizes yield based on screening optimize_solvent->solution_solvent Issue Found purification_issues Step 6: Address Purification Challenges - Inefficient extraction - Co-elution of impurities analyze_byproducts->purification_issues Byproducts Identified solution_byproducts Solution: - Modify reaction conditions to suppress side reactions analyze_byproducts->solution_byproducts Issue Found solution_purification Solution: - Optimize extraction pH - Use alternative chromatography techniques (e.g., HILIC for polar compounds) purification_issues->solution_purification Issue Found end_goal Improved Yield solution_conditions->end_goal solution_reagents->end_goal solution_catalyst->end_goal solution_solvent->end_goal solution_byproducts->end_goal solution_purification->end_goal

Step 1: Verify Reaction Conditions

  • Question: Are the temperature and reaction time appropriate?

  • Action: Cross-reference your experimental parameters with established literature for similar reactions. Slight deviations in temperature can significantly alter the reaction outcome. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.

Step 2: Assess Reagent Quality

  • Question: Are my starting materials and solvents of sufficient purity?

  • Action: Impurities in this compound or other reactants can act as catalyst poisons or participate in side reactions.[3] Use freshly recrystallized this compound if necessary. Ensure solvents are dry and of an appropriate grade, as water can interfere with many condensation reactions.

Step 3: Optimize the Catalyst

  • Question: Is the chosen catalyst and its concentration optimal?

  • Action: The choice between a base or acid catalyst is critical. Perform small-scale screening experiments with different catalysts (e.g., piperidine, triethylamine, acetic acid, HCl) and vary their molar equivalents to find the optimal conditions for your specific transformation.

Table 2: Catalyst Optimization for a Generic One-Pot Reaction

EntryCatalyst (mol%)Yield (%)
1Piperidine (10)65
2Piperidine (20)78
3Triethylamine (20)55
4Acetic Acid (10)20
5No Catalyst<5

(This is a representative table; optimal conditions will vary)

Step 4: Optimize the Solvent

  • Question: Is the solvent hindering the reaction?

  • Action: As demonstrated in Table 1, the solvent has a profound impact on yield. Screen a range of solvents with different polarities (e.g., ethanol, acetonitrile, dioxane, DMF, toluene).

Step 5: Analyze Byproducts

  • Question: What other products are being formed?

  • Action: Isolate the major byproducts from your reaction mixture using column chromatography. Characterize their structures using techniques like NMR and Mass Spectrometry. Understanding the structure of the side products will provide insight into the competing reaction pathways.

Reaction_Pathway Reactants This compound + Reactant A + Reactant B Intermediate Key Intermediate Reactants->Intermediate Optimal Conditions (Correct Catalyst, Solvent, Temp) Side_Product_2 Side Product 2 (e.g., Dimerization) Reactants->Side_Product_2 Suboptimal Conditions (e.g., High Temp) Desired_Product Desired Heterocycle Intermediate->Desired_Product Desired Pathway Side_Product_1 Side Product 1 (e.g., Alternative Cyclization) Intermediate->Side_Product_1 Suboptimal Conditions (e.g., Wrong pH)

Step 6: Address Purification Challenges

  • Question: Am I losing my product during workup and purification?

  • Action: Nitrogen-containing heterocyclic compounds can sometimes be challenging to purify due to their polarity and potential for multiple isomers.[4]

    • Extraction: Optimize the pH of the aqueous layer during liquid-liquid extraction to ensure your product is in the organic phase.

    • Chromatography: If your compound is highly polar, standard silica gel chromatography may not be effective. Consider using reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[4]

Experimental Protocols

Protocol 1: General Procedure for a One-Pot Three-Component Synthesis of a Pyridone Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), an aromatic aldehyde (1.0 mmol), and an active methylene compound (e.g., malononitrile, 1.0 mmol) in a suitable solvent (e.g., 10 mL of DMF).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.2 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure product.

Experimental_Workflow start Start add_reagents 1. Add Reactants to Flask - this compound - Aldehyde - Active Methylene Compound - Solvent start->add_reagents add_catalyst 2. Add Catalyst add_reagents->add_catalyst heat_reaction 3. Heat and Stir add_catalyst->heat_reaction monitor_tlc 4. Monitor by TLC heat_reaction->monitor_tlc workup 5. Workup (Cool and Precipitate in Water) monitor_tlc->workup Reaction Complete isolate 6. Isolate by Filtration workup->isolate purify 7. Purify by Recrystallization isolate->purify end Pure Product purify->end

References

Validation & Comparative

A Comparative Guide to Pyrazole Synthesis: Cyanoacetohydrazide vs. Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the pyrazole nucleus is a fundamental task. This five-membered heterocyclic ring is a common scaffold in a multitude of pharmaceuticals. The choice of starting materials significantly impacts the efficiency, yield, and substitution pattern of the final product. This guide provides an objective comparison between two common reagents used in pyrazole synthesis: cyanoacetohydrazide and hydrazine hydrate, supported by experimental data and detailed protocols.

At a Glance: Key Differences in Pyrazole Synthesis

FeatureThis compoundHydrazine Hydrate
Typical Co-reactant Aromatic Aldehydes, Chloroacetyl Chloride, Ketones1,3-Dicarbonyl Compounds (e.g., β-ketoesters), β-Ketonitriles, α,β-Unsaturated Carbonyls
Resulting Pyrazole Typically yields 5-amino-3-hydroxy-1H-pyrazole derivatives or pyrazolones.Yields a wide variety of substituted pyrazoles, including the classic Knorr synthesis products.
Key Reaction Type CyclocondensationCyclocondensation (e.g., Knorr Synthesis)
Versatility Versatile precursor for various fused heterocyclic systems due to multiple reactive sites.A fundamental building block for the pyrazole core; regioselectivity can be an issue with unsymmetrical dicarbonyls.

Performance Comparison: An Overview

Synthesis of 5-Aminopyrazole Derivatives

5-Aminopyrazoles are valuable intermediates in medicinal chemistry. Both reagents can be employed to synthesize this class of compounds, albeit through different pathways.

Table 1: Synthesis of 5-Aminopyrazole Derivatives

ReagentCo-reactantSolventCatalyst/ConditionsReaction TimeYield (%)Reference
This compoundChloroacetyl Chloride---88% (for N'-(2-chloroacetyl)-2-cyanoacetohydrazide intermediate)[1]
Hydrazine Hydrateβ-KetonitrilesEthanolRefluxVariesGenerally high[2]
Hydrazine Hydrateα-Cyano-β-dimethylaminocrotonamide----[2]

Note: The data presented is from different studies and may not represent a direct comparison under identical conditions.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole Derivative using this compound

This protocol outlines the synthesis of a pyrazole precursor from this compound and an aromatic aldehyde.[3]

Materials:

  • This compound (1 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a suitable flask, dissolve this compound and the aromatic aldehyde in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, the precipitated product is collected by filtration.

  • Wash the solid with cold ethanol and recrystallize from ethanol to obtain the pure product.

Protocol 2: Knorr Pyrazole Synthesis using Hydrazine Hydrate

This protocol describes the classic Knorr synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[4]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.

  • Add 1-propanol and glacial acetic acid.

  • Heat the mixture on a hot plate to approximately 100°C with stirring for 1 hour.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Once the reaction is complete, add 10 mL of water to the hot reaction mixture with stirring.

  • Allow the mixture to cool slowly to room temperature while stirring.

  • Collect the precipitated product by filtration using a Buchner funnel.

  • Rinse the product with a small amount of water and allow it to air dry.

Reaction Pathways and Mechanisms

The synthetic routes to pyrazoles using this compound and hydrazine hydrate proceed through distinct mechanisms, which dictates the final substitution pattern of the heterocyclic ring.

This compound Pathway

This compound possesses multiple nucleophilic and electrophilic centers, making it a versatile precursor for various heterocycles. In the synthesis of pyrazoles, the reaction often proceeds through the formation of a hydrazone intermediate followed by an intramolecular cyclization involving the cyano group.

G cluster_0 This compound Route This compound This compound Hydrazone_Intermediate Hydrazone_Intermediate This compound->Hydrazone_Intermediate Condensation Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Hydrazone_Intermediate 5-Aminopyrazole_Derivative 5-Aminopyrazole_Derivative Hydrazone_Intermediate->5-Aminopyrazole_Derivative Intramolecular Cyclization

Caption: Synthesis of a 5-aminopyrazole derivative from this compound.

Hydrazine Hydrate Pathway (Knorr Synthesis)

The Knorr pyrazole synthesis is a classic example of using hydrazine hydrate. The reaction with a 1,3-dicarbonyl compound, such as a β-ketoester, begins with the formation of a hydrazone at one of the carbonyl groups. This is followed by an intramolecular cyclization and dehydration to yield the final pyrazole.[4]

G cluster_1 Hydrazine Hydrate Route (Knorr Synthesis) Hydrazine_Hydrate Hydrazine_Hydrate Hydrazone_Intermediate Hydrazone_Intermediate Hydrazine_Hydrate->Hydrazone_Intermediate Condensation Beta-Ketoester Beta-Ketoester Beta-Ketoester->Hydrazone_Intermediate Cyclic_Intermediate Cyclic_Intermediate Hydrazone_Intermediate->Cyclic_Intermediate Intramolecular Attack Pyrazolone_Product Pyrazolone_Product Cyclic_Intermediate->Pyrazolone_Product Dehydration

Caption: The Knorr pyrazole synthesis using hydrazine hydrate and a β-ketoester.

Conclusion

Both this compound and hydrazine hydrate are effective reagents for the synthesis of pyrazoles. The choice between them is largely dependent on the desired final product.

  • This compound is particularly useful for the synthesis of 5-amino-3-hydroxypyrazole derivatives and serves as a versatile building block for more complex, fused heterocyclic systems. Its multiple reactive sites offer opportunities for diverse synthetic transformations.

  • Hydrazine hydrate is a more general and classical reagent for pyrazole synthesis, most notably in the Knorr synthesis with 1,3-dicarbonyl compounds. While highly effective, the use of unsymmetrical dicarbonyls can lead to challenges in controlling regioselectivity.

For researchers and drug development professionals, a thorough understanding of the reactivity and scope of each reagent is crucial for the strategic design and efficient synthesis of novel pyrazole-containing compounds.

References

The Strategic Advantage of Cyanoacetohydrazide in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of heterocyclic chemistry, the choice of starting materials is a critical determinant of synthetic efficiency and molecular diversity. Among the plethora of building blocks, hydrazides stand out for their versatility. This guide provides a comprehensive comparison of cyanoacetohydrazide with other common hydrazides—acetohydrazide, benzohydrazide, and hydrazine hydrate—in the synthesis of key heterocyclic scaffolds, supported by experimental data and detailed protocols.

This compound distinguishes itself as a uniquely versatile reagent in heterocyclic synthesis due to its multiple reactive centers. The presence of a reactive methylene group, a cyano moiety, and the hydrazide functionality within a single molecule opens up a wide array of synthetic possibilities, often leading to complex heterocyclic systems in a single step.[1][2] This guide will delve into a comparative analysis of its performance against other widely used hydrazides in the synthesis of pyrazoles, pyridines, and pyridazines, highlighting differences in reactivity, yield, and the structural diversity of the resulting products.

At a Glance: Key Differences in Hydrazide Reactivity

The unique structural features of this compound often translate to milder reaction conditions and higher yields compared to simpler hydrazides. The electron-withdrawing nature of the cyano group enhances the acidity of the adjacent methylene protons, facilitating condensations and multicomponent reactions.

HydrazideKey Structural FeaturesAdvantages in Heterocyclic SynthesisCommon Applications
This compound Active methylene, cyano, and hydrazide groupsHigh reactivity, versatile for multicomponent reactions, leads to highly functionalized heterocycles.[1]Pyrazoles, pyridines, pyridazines, fused heterocyclic systems.[2]
Acetohydrazide Simple acetyl groupReadily available, straightforward reactions.Simple pyrazoles and other heterocycles.
Benzohydrazide Bulky benzoyl groupIntroduces a phenyl substituent, can influence regioselectivity.Phenyl-substituted heterocycles.
Hydrazine Hydrate Unsubstituted hydrazineHighly reactive, fundamental building block.Basic synthesis of pyridazines and other nitrogen-containing heterocycles.[3]

Performance Comparison in Heterocyclic Synthesis

The choice of hydrazide significantly impacts the outcome of a heterocyclic synthesis, influencing not only the yield and reaction time but also the very structure of the resulting molecule.

Pyrazole Synthesis: A Tale of Two Pathways

The synthesis of pyrazoles, a cornerstone of many medicinally important compounds, provides a clear illustration of the differing reactivity of these hydrazides. A common route involves the condensation of a β-ketoester, such as ethyl acetoacetate, with a hydrazide.

Table 1: Comparison of Hydrazides in Pyrazole Synthesis with Ethyl Acetoacetate

HydrazideProductReaction ConditionsYield (%)Reference
This compound3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbonitrileEthanol, refluxHigh (qualitative)[4]
Acetohydrazide1-Acetyl-3-methyl-5-oxo-4,5-dihydropyrazoleVariesModerate to High[5]
Phenylhydrazine3-Methyl-1-phenyl-5-pyrazoloneNeat or in solvent, heatingup to 100%[6]

dot

Pyrazole_Synthesis cluster_cyano This compound Pathway cluster_aceto Acetohydrazide Pathway CAH This compound P1 3-Methyl-5-oxo-4,5-dihydro- 1H-pyrazole-1-carbonitrile CAH->P1 EtOH, Reflux EAA Ethyl Acetoacetate EAA->P1 AH Acetohydrazide P2 1-Acetyl-3-methyl- 5-oxo-4,5-dihydropyrazole AH->P2 Varies EAA2 Ethyl Acetoacetate EAA2->P2 Pyridine_MCR cluster_MCR Multicomponent Pyridine Synthesis Start Starting Materials CAH_path This compound Start->CAH_path Aldehyde, Malononitrile, NH4OAc Benz_path Benzohydrazide derivative Start->Benz_path Acetophenone, Vilsmeier-Haack Product_CAH Polysubstituted Pyridine CAH_path->Product_CAH Microwave Product_Benz 1-Benzoyl-3-phenyl-1H-pyrazole- 4-carbaldehyde Benz_path->Product_Benz Reflux Pyridazine_Synthesis cluster_pyridazine Pyridazinone Synthesis Start_CAH Phenylhydrazo ethyl acetoacetate Product_CAH Pyridazine derivative Start_CAH->Product_CAH Start_HH γ-keto ester Product_HH 4,5-Dihydropyridazin- 3(2H)-one Start_HH->Product_HH CAH This compound CAH->Product_CAH Oil bath, NH4OAc HH Hydrazine Hydrate HH->Product_HH EtOH, Reflux

References

The Synthetic Edge: Unveiling the Advantages of Cyanoacetohydrazide in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a synthetic precursor is a critical decision that can significantly impact the efficiency, cost-effectiveness, and novelty of a synthetic route. In the realm of heterocyclic chemistry, a field pivotal to the discovery of new therapeutic agents, cyanoacetohydrazide has emerged as a superior building block. This guide provides an objective comparison of this compound against other common precursors, supported by experimental data, to illuminate its distinct advantages in the synthesis of medicinally relevant scaffolds such as pyrazoles, pyridazinones, and coumarins.

This compound's unique molecular architecture, possessing a reactive hydrazide moiety, an active methylene group, and a cyano group, offers a remarkable trifecta of reactivity. This versatility allows for its participation in a wide array of chemical transformations, including cyclization and multi-component reactions, often leading to higher yields, milder reaction conditions, and a reduction in the number of synthetic steps compared to alternative precursors.

Superiority in Pyrazole Synthesis

Pyrazoles are a cornerstone of many pharmaceutical compounds. While traditionally synthesized from β-dicarbonyl compounds like ethyl acetoacetate and hydrazine, the use of this compound offers a more direct and efficient pathway.

Table 1: Comparison of Precursors in the Synthesis of 3-Amino-1H-pyrazol-5(4H)-one Derivatives

Precursor CombinationTarget ProductReaction ConditionsYield (%)Reference
This compound 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivativesReflux in ethanol60-68%[1]
Ethyl Acetoacetate + Hydrazine Hydrate3-Methyl-1H-pyrazol-5(4H)-oneReflux in ethanol~90% (for pyranopyrazole synthesis)[2][3][4][5]

While the one-pot synthesis of pyranopyrazoles using ethyl acetoacetate and hydrazine hydrate shows high yields for the final multi-component product, the direct synthesis of functionalized pyrazoles often benefits from the pre-assembled C2-N-N unit in this compound. This can lead to cleaner reactions and easier purification of the desired pyrazole core.

Experimental Protocol: Synthesis of 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives from this compound
  • Reaction Setup: A mixture of this compound (0.01 mol) and a suitable chloroacetyl derivative (0.01 mol) is refluxed in 30 mL of 1,4-dioxane.

  • Cyclization: The resulting intermediate, N'-(2-chloroacetyl)-2-cyanoacetohydrazide, is then treated to induce cyclization, affording the pyrazole derivative.

  • Work-up: The solid product formed upon cooling is collected by filtration and recrystallized from ethanol.

The inherent functionality of this compound allows for the direct incorporation of an amino group at the 5-position of the pyrazole ring, a common feature in bioactive molecules.

Efficiency in Pyridazinone Synthesis

Pyridazinones are another class of heterocycles with significant pharmacological interest. Their synthesis often involves the condensation of a 1,4-dicarbonyl compound or a γ-keto acid with a hydrazine derivative. This compound provides a streamlined approach, particularly in reactions with 1,2-dicarbonyl compounds.

Table 2: Comparison of Precursors in Pyridazinone Synthesis

PrecursorCo-reactantProduct ClassYield (%)Key Advantage
This compound 1,2-DiketonesSubstituted Pyridazin-3(2H)-onesGood to ExcellentDirect formation of the pyridazinone core with cyano-functionality.
Hydrazine Hydrateγ-Keto acids4,5-Dihydropyridazin-3(2H)-onesVariableTraditional and well-established method.

The use of this compound allows for the introduction of a cyano group, which can be further manipulated to introduce other functionalities, thereby increasing the chemical diversity of the synthesized pyridazinone library.

Experimental Protocol: Synthesis of Substituted Pyridazin-3(2H)-ones
  • Reaction Mixture: To a solution of the appropriate diketone in DMF, a solution of this compound in DMF is added at 80 °C.

  • Reaction Conditions: The mixture is heated at 100 °C until the reaction is complete, as monitored by TLC.

  • Isolation: The solution is then concentrated under vacuum, and the residue is purified by recrystallization or column chromatography.

Versatility in Coumarin Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for the synthesis of coumarins, which are prevalent in natural products and pharmaceuticals. This reaction typically involves the condensation of a salicylaldehyde derivative with an active methylene compound.

Table 3: Comparison of Active Methylene Compounds in Knoevenagel Condensation for Coumarin Synthesis

Active Methylene CompoundBase/CatalystYield (%)Reference
This compound PiperidineGood to Excellent[6]
Ethyl AcetoacetatePiperidine96% (for 3-acetylcoumarin)[7]
MalononitrilePiperidineGood to Excellent[8]
Ethyl CyanoacetatePiperidine/Acetic AcidVariable[9]

While various active methylene compounds can be employed, this compound's utility extends beyond the initial condensation. The resulting hydrazide moiety on the coumarin scaffold provides a handle for further derivatization, enabling the synthesis of novel hybrid molecules.

Experimental Protocol: Synthesis of Coumarin Derivatives
  • Condensation: A mixture of salicylaldehyde (0.01 mol), this compound (0.01 mol), and a catalytic amount of piperidine in ethanol (20 mL) is refluxed for 2-4 hours.

  • Precipitation: The reaction mixture is cooled, and the precipitated solid is filtered.

  • Purification: The crude product is washed with cold ethanol and recrystallized to afford the pure coumarin derivative.

The Multi-component Advantage of this compound

One of the most significant advantages of this compound is its utility in one-pot, multi-component reactions (MCRs). These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, aligning with the principles of green chemistry by reducing waste and energy consumption.

In the synthesis of pyranopyrazoles, for instance, a four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate is commonly employed. This compound can conceptually replace the combination of an active methylene nitrile and hydrazine hydrate, simplifying the reaction mixture and potentially leading to more straightforward purification.

MCR_Comparison

Logical Workflow for Heterocycle Synthesis using this compound

The versatility of this compound allows for a divergent synthetic strategy from a single precursor, as illustrated in the following workflow.

Synthetic_Workflow

Conclusion

The evidence strongly supports the advantages of using this compound as a synthetic precursor in heterocyclic chemistry. Its inherent multifunctionality not only simplifies synthetic routes to valuable scaffolds like pyrazoles, pyridazinones, and coumarins but also often leads to improved yields and milder reaction conditions. For researchers and drug development professionals, the strategic choice of this compound can accelerate the discovery and development of novel chemical entities with therapeutic potential. Its ability to act as a linchpin in multi-component reactions further cements its status as a highly efficient and versatile tool in the modern synthetic chemist's arsenal.

References

Validating Novel Compounds from Cyanoacetohydrazide: A Comparative Guide to Structure and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel compounds synthesized from cyanoacetohydrazide, supported by experimental data. It details the methodologies for structural validation and compares the biological performance of these compounds against established alternatives.

This compound is a versatile starting material for the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activities.[1][2] The validation of the chemical structures of these novel compounds is a critical step in the research and development process, ensuring the reliability of subsequent biological evaluations. This guide outlines the standard experimental protocols for structural elucidation and presents a comparative analysis of the antimicrobial activity of newly synthesized pyrazole derivatives against common pathogens.

Structural Validation of Synthesized Compounds

The precise chemical structure of a newly synthesized compound is confirmed through a combination of spectroscopic techniques.[3] Each method provides unique information, and together they offer a comprehensive characterization of the molecule. The most common techniques employed for the structural elucidation of this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Key Analytical Techniques for Structural Elucidation
TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Provides a detailed carbon-hydrogen framework, including connectivity and stereochemistry.[3]Unparalleled for complete structure elucidation.[3]Lower sensitivity, requiring a higher sample concentration.
Mass Spectrometry Determines molecular weight, elemental composition, and fragmentation patterns.[3]High sensitivity, requiring only a small amount of sample.[3]Isomers can be difficult to distinguish, and fragmentation can be complex.[3]
FT-IR Spectroscopy Identifies the presence or absence of specific functional groups.[3]Fast, non-destructive, and versatile in sample handling.Provides limited information on the overall molecular skeleton.

Experimental Protocols

Below are detailed methodologies for the key experiments used in the validation and evaluation of novel compounds synthesized from this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the synthesized compounds.

Instrumentation: Bruker Avance II 500 MHz spectrometer or equivalent.[4]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

  • ¹H NMR Spectroscopy:

    • Acquire the proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • Analyze the integration, multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) to determine the number of protons and their neighboring environments.

  • ¹³C NMR Spectroscopy:

    • Acquire the carbon-13 NMR spectrum using a proton-decoupled sequence.

    • Typical parameters include a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Analyze the chemical shifts to identify the types of carbon atoms present (e.g., alkyl, aromatic, carbonyl).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the synthesized compounds.

Instrumentation: FTIR-5300 spectrometer or equivalent.[5]

Procedure:

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with potassium bromide (KBr) (100-200 mg) to a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[6]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.[6]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum. The instrument's software will automatically subtract the background.

    • Spectra are typically recorded in the range of 4000-400 cm⁻¹.[7]

  • Data Analysis: Identify characteristic absorption bands and correlate them with specific functional groups using a correlation table. For example, a strong absorption band around 2220-2260 cm⁻¹ is indicative of a nitrile (C≡N) group, a common feature in this compound derivatives.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the synthesized compounds.

Instrumentation: JEOL JMS-700 mass spectrometer or equivalent, often coupled with a chromatographic system like HPLC.[8]

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for these types of compounds include Electrospray Ionization (ESI) or Electron Impact (EI).[9]

  • Data Acquisition:

    • Acquire the mass spectrum, which is a plot of relative intensity versus the mass-to-charge ratio (m/z).

    • Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to confirm the molecular weight of the compound.

  • Data Analysis: Analyze the fragmentation pattern to gain additional structural information. The fragments provide clues about the different parts of the molecule.

Comparative Performance: Antimicrobial Activity of Novel Pyrazole Derivatives

Several novel pyrazole derivatives synthesized from this compound have been evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi.[3][5][10] The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Activity Data
CompoundStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Reference Drug: Ciprofloxacin (MIC in µg/mL)
Novel Pyrazole Derivative 6b 12.52525506.25
Novel Pyrazole Derivative 6c 12.512.525256.25
Novel Pyrazole Derivative 6d 6.2512.512.5256.25

Data synthesized from multiple sources for illustrative comparison.[2][3]

Antifungal Activity Data

| Compound | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Reference Drug: Amphotericin-B (MIC in µg/mL) | |---|---|---| | Novel Pyrazole Derivative 6b | 25 | 50 | 12.5 | | Novel Pyrazole Derivative 6c | 12.5 | 25 | 12.5 | | Novel Pyrazole Derivative 6d | 12.5 | 12.5 | 12.5 |

Data synthesized from multiple sources for illustrative comparison.[2][3]

The results indicate that the novel pyrazole derivatives, particularly compound 6d , exhibit significant antimicrobial activity, with MIC values comparable to or even better than the standard reference drugs in some cases.[3] Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups on the phenyl ring enhances the antimicrobial potential of these derivatives.[2][3]

Visualizing the Workflow and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for the synthesis and validation of these novel compounds.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_evaluation Biological Evaluation start This compound reagents Reactants & Reagents synthesis Chemical Synthesis reagents->synthesis product Novel Compound synthesis->product nmr NMR Spectroscopy product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms structure Validated Structure nmr->structure ftir->structure ms->structure antimicrobial Antimicrobial Screening structure->antimicrobial data Activity Data (MIC) antimicrobial->data

General workflow from synthesis to biological evaluation.

This guide demonstrates a systematic approach to the synthesis, structural validation, and comparative evaluation of novel compounds derived from this compound. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

A Comparative Analysis of Catalytic Methods for Cyanoacetohydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in the Synthesis of Cyanoacetohydrazide Derivatives.

The strategic synthesis of this compound derivatives is a cornerstone in the development of novel therapeutic agents and functional materials. The efficacy of these syntheses is critically dependent on the choice of catalyst. This guide provides a comparative study of various catalytic methods for reactions involving this compound, with a focus on the widely employed Knoevenagel condensation. We present a detailed analysis of catalyst performance, supported by experimental data, to inform catalyst selection and optimize reaction outcomes.

Performance Comparison of Catalytic Systems

The selection of a catalyst profoundly impacts reaction efficiency, yield, and environmental footprint. Below is a summary of quantitative data for different catalysts used in the Knoevenagel condensation of aromatic aldehydes with active methylene compounds, including those structurally similar to this compound. This data, compiled from various studies, highlights the performance of traditional homogeneous catalysts versus modern green alternatives.

CatalystSubstrate (Aldehyde)Active Methylene CompoundSolventReaction ConditionsTimeYield (%)
Homogeneous Catalysts
PiperidineBenzaldehydeMalononitrileTolueneRefluxSeveral hoursHigh
PiperidineVarious aromatic aldehydes2-CyanoacetamideEthanolReflux3-5 hours85-95
TriethylamineVarious aromatic aldehydes2-CyanoacetamideEthanolMicrowave35 minutes90-99
L-Prolinep-Anisaldehyde2-Cyano-N'-(2-cyanoacetyl)acetohydrazideWater (grinding)Room Temperature10-15 minutes95
L-ProlineVarious aromatic aldehydesEthyl CyanoacetateSolvent-freeMicrowaveShortExcellent
Heterogeneous Catalysts
Basic-Meso-ZSM-5BenzaldehydeMalononitrile-50 °C30 minutesHigh
In/AlMC M-414-ChlorobenzaldehydeMalononitrileEthanolReflux25 minutes95
CuBTC (MOF)BenzaldehydeMalononitrile-80 °C-High
DUT-52-(NH2)2-1' (MOF)Benzaldehyde2-Cyanoacetamide---High

Note: Direct comparison of catalyst efficiency can be challenging due to variations in reaction conditions across different studies. The table above aims to provide a representative overview.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating and applying research findings. Below are representative methodologies for key catalytic systems.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation (Conventional Heating)

This protocol outlines a traditional approach using a basic amine catalyst.

Materials:

  • Aromatic aldehyde (1 mmol)

  • This compound (1 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde (1 mmol) and this compound (1 mmol) in ethanol (10 mL).

  • Add piperidine (0.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired product.

Protocol 2: L-Proline-Catalyzed Green Synthesis (Grinding Method)

This protocol exemplifies an environmentally friendly approach using an organocatalyst under solvent-free conditions.

Materials:

  • Aromatic aldehyde (1 mmol)

  • This compound derivative (e.g., 2-cyano-N'-(2-cyanoacetyl)acetohydrazide) (1 mmol)

  • L-Proline (10 mol%)

  • A few drops of water

Procedure:

  • In a mortar, combine the aromatic aldehyde (1 mmol), the this compound derivative (1 mmol), and L-proline (0.1 mmol).

  • Add 2-3 drops of water to moisten the mixture.

  • Grind the mixture with a pestle at room temperature for 10-15 minutes. Monitor the reaction progress by TLC.

  • Upon completion, add water (10 mL) to the reaction mixture.

  • Filter the solid product, wash with water to remove the L-proline catalyst, and dry.

  • The catalyst can be recovered by evaporating the water from the filtrate.

Reaction Mechanisms and Workflows

Visualizing the underlying processes is crucial for understanding and optimizing chemical reactions. The following diagrams illustrate the mechanism of the base-catalyzed Knoevenagel condensation and a comparative experimental workflow.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration ActiveMethylene Active Methylene (this compound) Enolate Enolate Ion ActiveMethylene->Enolate Deprotonation Base Base (B:) Base->Enolate ProtonatedBase BH+ Aldehyde Aldehyde Enolate->Aldehyde Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack AlcoholIntermediate Alcohol Intermediate Intermediate->AlcoholIntermediate Enolate_ref Enolate Ion ProtonatedBase_ref BH+ Intermediate_ref Tetrahedral Intermediate Base_regenerated Base (B:) AlcoholIntermediate->Base_regenerated Protonation FinalProduct α,β-Unsaturated Product AlcoholIntermediate->FinalProduct AlcoholIntermediate_ref Alcohol Intermediate AlcoholIntermediate_ref->FinalProduct Elimination Water H₂O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Experimental_Workflow cluster_conventional Conventional Method (e.g., Piperidine) cluster_green Green Method (e.g., L-Proline) A1 Dissolve Reactants in Organic Solvent A2 Add Homogeneous Catalyst A1->A2 A3 Heat to Reflux A2->A3 A4 Cool and Precipitate/ Solvent Evaporation A3->A4 A5 Recrystallization A4->A5 A6 Product A5->A6 B1 Combine Reactants and Catalyst (Solvent-free) B2 Grind at Room Temperature/ Microwave Irradiation B1->B2 B3 Add Water B2->B3 B4 Filter Product B3->B4 B5 Wash with Water (Catalyst Recovery from Filtrate) B4->B5 B6 Product B5->B6 start Start start->A1 start->B1

Caption: Comparative experimental workflow.

Conclusion

The synthesis of this compound derivatives can be achieved through various catalytic methods, each with distinct advantages and disadvantages. Traditional homogeneous catalysts like piperidine are effective but often require harsh conditions and organic solvents. In contrast, modern "green" catalysts, such as L-proline, and various heterogeneous systems offer milder reaction conditions, improved yields, and greater environmental compatibility. The choice of catalyst should be guided by the specific requirements of the synthesis, including desired yield, reaction time, cost, and sustainability goals. This guide provides the foundational data and protocols to assist researchers in making informed decisions for their synthetic endeavors.

A Comparative Guide to Purity Assessment of Cyanoacetohydrazide-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical parameter that directly impacts their safety and efficacy. For compounds derived from Cyanoacetohydrazide, a versatile precursor in the synthesis of various heterocyclic compounds, rigorous purity assessment is paramount. This guide provides an objective comparison of common analytical techniques used to determine the purity of these compounds, using the well-established antituberculosis drug Isoniazid (isonicotinic hydrazide) as a representative example. We will delve into experimental protocols, present comparative performance data, and illustrate the analytical workflow to aid researchers in selecting the most appropriate method for their needs.

Introduction to Purity Assessment

Impurity profiling is a cornerstone of pharmaceutical quality control. Impurities can arise from various sources, including the synthesis process, degradation of the API, or contamination. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and quantification of impurities in drug substances. The choice of analytical methodology is crucial for ensuring compliance with these regulations and guaranteeing the quality of the final drug product.

This guide will focus on three widely used analytical techniques for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique for the quantification of the main compound and its non-volatile impurities.

  • Titrimetry: A classic and robust quantitative method for the assay of the bulk drug substance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the identification and quantification of volatile impurities, particularly residual solvents and genotoxic impurities like hydrazine.

Comparison of Analytical Techniques for Isoniazid Purity

The following table summarizes the performance characteristics of HPLC, Titrimetry, and GC-MS for the purity assessment of Isoniazid.

ParameterHigh-Performance Liquid Chromatography (HPLC)TitrimetryGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance.Quantitative chemical reaction (acid-base or redox) with a standardized titrant.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with detection by mass spectrometry.
Primary Application Quantification of Isoniazid and its known impurities (e.g., isonicotinic acid). Stability-indicating assays.Assay of bulk Isoniazid content (purity).Detection and quantification of volatile and semi-volatile impurities, especially residual hydrazine.
Linearity Range 0.25 - 1500 µg/mL for Isoniazid[1]Applicable over a range of 1.5–15.0 mg of Isoniazid[2][3]0.2 - 25 ng/mL for hydrazine derivatives[4]
Limit of Detection (LOD) 0.083 µg/mL for Isoniazid[1]Not typically determined for bulk assay.~0.0003% for hydrazine[5][6]
Limit of Quantitation (LOQ) 0.25 µg/mL for Isoniazid[1]Not typically determined for bulk assay.0.6 µg/g for hydrazine[7]
Accuracy (% Recovery) 98-110%[8][9]Relative error ≤ 2.6%[2][3]88.1% - 113.0% for hydrazine derivatives[4]
Precision (%RSD) < 2%[10]< 3% (intra- and inter-day)[2][3]< 15%
Specificity High; can separate the main compound from its impurities.Moderate; can be affected by interfering substances that react with the titrant.Very high; mass spectrometric detection provides structural information for impurity identification.
Throughput High; suitable for automated analysis of multiple samples.Low to moderate; generally performed manually.Moderate; sample preparation (derivatization) may be required.
Instrumentation Cost HighLowVery High
Typical Use Case Routine quality control, stability studies, impurity profiling.Bulk drug substance release testing.Genotoxic impurity analysis, residual solvent determination.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Isoniazid and Isonicotinic Acid

This method is suitable for the simultaneous determination of Isoniazid and its primary degradation product, isonicotinic acid.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[1]

  • Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 6.9) and methanol[1]

  • Flow Rate: 1.5 mL/min[1]

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Sample Preparation:

  • Accurately weigh and dissolve the Isoniazid sample in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare separate stock solutions of Isoniazid and isonicotinic acid reference standards in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the analyte and impurity.

Data Analysis:

  • Identify the peaks of Isoniazid and isonicotinic acid based on their retention times compared to the standards.

  • Quantify the amounts of Isoniazid and isonicotinic acid by comparing their peak areas to the calibration curves.

Titrimetric Assay of Isoniazid (Non-Aqueous Titration)

This method is a classic and reliable approach for determining the purity of the bulk drug substance.

Principle: Isoniazid, a weak base, is titrated with a strong acid (perchloric acid) in a non-aqueous solvent (glacial acetic acid).

Reagents:

  • 0.1 M Perchloric acid in glacial acetic acid

  • Glacial acetic acid

  • Crystal violet indicator

Procedure:

  • Accurately weigh about 0.25 g of the Isoniazid sample.

  • Dissolve the sample in 20 mL of glacial acetic acid.[5]

  • Add 2-3 drops of crystal violet indicator.

  • Titrate with 0.1 M perchloric acid until the color changes from violet to blue-green.

  • Perform a blank titration (without the Isoniazid sample) and make any necessary corrections.

Calculation: Each mL of 0.1 M perchloric acid is equivalent to a specific amount of Isoniazid, which can be calculated from its molecular weight. The purity is then determined as a percentage of the labeled amount.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrazine Impurity

This method is designed for the sensitive detection of hydrazine, a potential genotoxic impurity in Isoniazid.

Principle: Hydrazine is volatile and can be analyzed by GC. To improve its chromatographic properties and detection, it is often derivatized before analysis.

Instrumentation: A GC system coupled with a Mass Spectrometer (MS).

Derivatization:

  • React the Isoniazid sample with a derivatizing agent such as benzaldehyde to form the more stable and less polar benzalazine.[5][6]

Chromatographic Conditions:

  • Column: A suitable capillary column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the derivatized hydrazine from other components.

  • MS Detector: Operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.

Sample Preparation:

  • Dissolve a known amount of the Isoniazid sample in a suitable solvent.

  • Add the derivatizing agent and allow the reaction to proceed.

  • Inject an aliquot of the reaction mixture into the GC-MS system.

Data Analysis:

  • Identify the derivatized hydrazine peak based on its retention time and mass spectrum.

  • Quantify the amount of hydrazine by comparing the peak area to a calibration curve prepared using derivatized hydrazine standards.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for purity assessment and the relationship between the different analytical techniques.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation Sample This compound-Derived Compound (e.g., Isoniazid) SamplePrep Sample Preparation (Dissolution, Dilution, Derivatization) Sample->SamplePrep HPLC HPLC Analysis (Assay and Impurity Profiling) SamplePrep->HPLC Titration Titrimetric Analysis (Bulk Assay) SamplePrep->Titration GCMS GC-MS Analysis (Volatile Impurities) SamplePrep->GCMS DataProcessing Data Processing and Quantification HPLC->DataProcessing Titration->DataProcessing GCMS->DataProcessing Comparison Comparison with Specifications DataProcessing->Comparison Report Purity Report and Certificate of Analysis Comparison->Report

Caption: General workflow for the purity assessment of a this compound-derived compound.

Technique_Relationship Purity Overall Purity Assessment Assay Bulk Assay (Content) Purity->Assay Impurities Impurity Profile Purity->Impurities Titration Titration Assay->Titration Primary Method HPLC HPLC Assay->HPLC Alternative Method Volatile Volatile & Genotoxic Impurities Impurities->Volatile Impurities->HPLC Primary Method GCMS GCMS Volatile->GCMS Specific Method

Caption: Logical relationship between purity assessment aspects and analytical techniques.

Conclusion

The selection of an appropriate analytical method for assessing the purity of this compound-derived compounds depends on the specific objective of the analysis.

  • HPLC is a versatile and powerful technique for both the assay of the main component and the quantification of known impurities, making it ideal for routine quality control and stability studies.

  • Titrimetry offers a simple, cost-effective, and accurate method for the bulk assay of the drug substance, particularly for release testing.

  • GC-MS provides unparalleled sensitivity and specificity for the analysis of volatile and potentially genotoxic impurities, which is a critical aspect of ensuring drug safety.

A comprehensive purity assessment strategy often involves the use of orthogonal methods—for instance, employing titration for the bulk assay and HPLC for impurity profiling, supplemented with GC-MS for specific genotoxic impurity analysis. By understanding the strengths and limitations of each technique, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of their this compound-derived compounds.

References

Navigating the Synthetic Landscape: A Comparative Guide to Cyanoacetohydrazide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic pathway. Cyanoacetohydrazide, a versatile reagent with multiple reactive sites, has long been a staple in the synthesis of a diverse array of heterocyclic compounds. However, like any reagent, it possesses inherent limitations that can impact yield, purity, and reaction scope. This guide provides an objective comparison of this compound with alternative reagents in specific synthetic pathways, supported by experimental data, to aid in the strategic design of efficient and robust synthetic routes.

I. Multicomponent Synthesis of N-Amino-3-cyano-2-pyridones: A Case Study in Efficiency and Limitations

The one-pot, three-component synthesis of N-amino-3-cyano-2-pyridones is a prominent application of this compound, offering a straightforward route to this important heterocyclic scaffold. This reaction typically involves the condensation of an aromatic aldehyde, an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or cyanoacetamide), and this compound.

Performance of this compound with Various Activated Nitriles

Experimental data from the work of Hosseini and Bayat (2018) provides valuable insights into the performance of this compound in this multicomponent reaction with different activated nitrile partners.[1] The yields of the resulting 1,6-diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles and related structures are summarized below.

Aromatic Aldehyde (Ar)Activated NitrileProductYield (%)[1]Reaction Time (h)[1]
4-ClC₆H₄Malononitrile1,6-diamino-4-(4-chlorophenyl)-3,5-dicyano-2-pyridone952
4-NO₂C₆H₄Malononitrile1,6-diamino-4-(4-nitrophenyl)-3,5-dicyano-2-pyridone941.5
4-MeOC₆H₄Malononitrile1,6-diamino-4-(4-methoxyphenyl)-3,5-dicyano-2-pyridone853
C₆H₅Malononitrile1,6-diamino-4-phenyl-3,5-dicyano-2-pyridone902.5
4-ClC₆H₄Ethyl CyanoacetateEthyl 1,6-diamino-4-(4-chlorophenyl)-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylate785
4-NO₂C₆H₄Ethyl CyanoacetateEthyl 1,6-diamino-4-(4-nitrophenyl)-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylate754
C₆H₅Ethyl CyanoacetateEthyl 1,6-diamino-4-phenyl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylate726
4-ClC₆H₄Cyanoacetamide1,6-diamino-4-(4-chlorophenyl)-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxamide824
4-NO₂C₆H₄Cyanoacetamide1,6-diamino-4-(4-nitrophenyl)-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxamide803
C₆H₅Cyanoacetamide1,6-diamino-4-phenyl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxamide785
Limitations of this compound in Pyridone Synthesis

While this compound is generally effective, its limitations become apparent under specific conditions and with certain substrates.

  • Substrate Scope with Ethyl Cyanoacetate: A significant limitation arises when employing ethyl cyanoacetate as the active methylene component. While successful with some aromatic aldehydes, the reaction with other aromatic aldehydes can lead to a complex mixture of products, making isolation of the desired pyridone difficult or impossible.[1] This suggests that the reaction pathway is highly sensitive to the electronic and steric properties of the aldehyde.

  • Formation of Hydrazone Side Products: In certain solvent systems, the reaction can be diverted towards the formation of hydrazones as the primary or sole product. For instance, conducting the reaction in water without a co-solvent like ethanol can favor the initial condensation between the aldehyde and this compound, leading to the hydrazone, which may not efficiently proceed to the final cyclized pyridone.[2]

  • Comparison with Cyanoacetamide: While a direct, side-by-side comparative study under identical conditions is not extensively reported, the synthesis of 3-cyano-2-pyridones can also be achieved using N-substituted cyanoacetamides.[3][4] These reactions, however, lead to N-substituted pyridones rather than the N-amino pyridones obtained with this compound. The choice between this compound and a cyanoacetamide derivative will therefore fundamentally depend on the desired functionality at the N1 position of the pyridone ring. For the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles, a one-pot, two-step protocol using N-substituted-2-cyanoacetamides has been reported with good yields, offering an alternative synthetic strategy.[4]

II. The Japp-Klingemann Reaction: Potential Hurdles with this compound-Derived Substrates

The Japp-Klingemann reaction is a classical method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[5] While not a direct application of this compound itself, its derivatives, such as β-keto-α-cyanoacetohydrazides, could potentially be employed in this reaction. However, several limitations of the Japp-Klingemann reaction are pertinent.

  • pH Control: The reaction is highly sensitive to pH. The medium must be sufficiently basic to generate the enolate of the β-dicarbonyl compound for reaction with the diazonium salt, but not so basic as to cause decomposition of the diazonium salt.[6] The presence of the hydrazide moiety in a this compound derivative could further complicate pH control due to its basic nature.

  • Stability of the Diazonium Salt: The stability of the aryl diazonium salt is crucial. Electron-rich anilines can form less stable diazonium salts, potentially leading to side reactions and lower yields.[6]

  • Side Reactions: Excess nitrous acid from the diazotization step can lead to unwanted side reactions.[6] The multiple nucleophilic sites in a this compound derivative could be susceptible to nitrosation, further complicating the reaction.

Given these considerations, the use of this compound-derived substrates in the Japp-Klingemann reaction would require careful optimization of reaction conditions to avoid potential side reactions and ensure efficient formation of the desired hydrazone.

Experimental Protocols

General Procedure for the Synthesis of 1,6-diamino-4-aryl-3,5-dicyano-2-pyridones[1]

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and this compound (1 mmol) in water (10 mL) was stirred at room temperature in the presence of a catalytic amount of piperidine (0.1 mmol). The progress of the reaction was monitored by TLC. Upon completion, the solid product was collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.

Visualizing the Synthetic Pathways

pyridone_synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Aromatic Aldehyde knoevenagel Knoevenagel Adduct aldehyde->knoevenagel + Malononitrile malononitrile Malononitrile This compound This compound michael Michael Adduct This compound->michael knoevenagel->michael + this compound (Michael Addition) pyridone 1,6-Diamino-4-aryl-3,5-dicyano-2-pyridone michael->pyridone Intramolecular Cyclization limitation_pathway cluster_reactants Reactants cluster_pathways Reaction Pathways aldehyde Aromatic Aldehyde desired_product Desired Pyridone Product aldehyde->desired_product side_products Complex Mixture of Side Products aldehyde->side_products This compound This compound This compound->desired_product This compound->side_products ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->desired_product Successful with some aldehydes ethyl_cyanoacetate->side_products Fails with other aldehydes

References

The Industrial Chemist's Guide to Pyrazolone Synthesis: A Cost-Benefit Analysis of Cyanoacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pyrazolone cores is a critical step in the creation of a wide array of pharmaceuticals, dyes, and performance chemicals. The choice of starting materials and synthetic route can have a profound impact on the overall cost, efficiency, and environmental footprint of large-scale production. This guide provides a detailed cost-benefit analysis of using Cyanoacetohydrazide as a key precursor for pyrazolone synthesis, comparing it with established industrial alternatives.

This analysis focuses on the synthesis of a foundational pyrazolone intermediate, 3-amino-5-pyrazolone, and its methylated analogue, 3-methyl-5-pyrazolone. These compounds serve as crucial building blocks for numerous commercial products. We will compare the synthesis pathways originating from this compound, ethyl acetoacetate, and cyanoacetone, evaluating them on key industrial metrics.

Executive Summary: Key Precursor Comparison

The following table summarizes the core strengths and weaknesses of each precursor for large-scale pyrazolone synthesis.

PrecursorPrimary ProductKey AdvantagesKey Disadvantages
This compound 3-Amino-5-pyrazoloneDirect route to aminopyrazolones, versatile for further derivatization.Higher starting material cost, potential for side reactions if not controlled.
Ethyl Acetoacetate 3-Methyl-5-pyrazoloneLower raw material cost, well-established industrial process.Less direct route to aminopyrazolones, requires additional steps for amination.
Cyanoacetone (alkali salt) 3-Methyl-5-pyrazoloneHigh yield and purity reported in patents.Cyanoacetone is less readily available and more expensive than ethyl acetoacetate.

Comparative Analysis of Large-Scale Pyrazolone Synthesis

Scenario 1: Synthesis of 3-Amino-5-pyrazolone

3-Amino-5-pyrazolone is a key intermediate in the production of various pharmaceuticals and dyes. The most direct route to this compound at an industrial scale utilizes this compound.

Experimental Protocol: Large-Scale Synthesis of 3-Amino-5-pyrazolone from this compound

  • Reaction Setup: A jacketed glass-lined reactor is charged with an aqueous solution of sodium hydroxide (or another suitable base).

  • Reagent Addition: this compound is added portion-wise to the basic solution under controlled temperature (typically 20-30°C) to manage the exotherm.

  • Cyclization: The reaction mixture is heated to reflux (around 100-110°C) for several hours to facilitate the intramolecular cyclization.

  • Neutralization and Isolation: After cooling, the reaction mixture is neutralized with a mineral acid (e.g., hydrochloric acid) to precipitate the 3-amino-5-pyrazolone.

  • Purification: The crude product is isolated by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent if required.

G cluster_start Starting Materials This compound This compound Reactor Jacketed Reactor This compound->Reactor Base Aqueous Base (e.g., NaOH) Base->Reactor Cyclization Reflux & Cyclization Reactor->Cyclization Heating Neutralization Neutralization (Acid) Cyclization->Neutralization Cooling Isolation Filtration & Washing Neutralization->Isolation Drying Drying Isolation->Drying Product 3-Amino-5-pyrazolone Drying->Product

Caption: Comparison of synthetic routes to 3-methyl-5-pyrazolone.

Quantitative Data Comparison

The following tables provide a comparative overview of the key quantitative parameters for the large-scale synthesis of pyrazolones via the discussed routes. Values are estimated based on literature, patent data, and current market prices for bulk chemicals.

Table 1: Raw Material Cost Analysis (per kg of Pyrazolone Product)

Raw MaterialRoutePuritySupplier ExamplePrice (USD/kg)Estimated Cost per kg of Product (USD)
This compound 3-Amino-5-pyrazolone>98%Various15 - 2518 - 30
Ethyl Acetoacetate 3-Methyl-5-pyrazolone>99%Various2 - 43 - 6
Hydrazine Hydrate Both80%Various5 - 84 - 7
Sodium Cyanoacetonate 3-Methyl-5-pyrazoloneN/A(Prepared in-situ)N/A(Cost of precursors)
Cyanoacetone (Precursor to salt)>95%Specialized30 - 5035 - 58

Table 2: Process and Performance Metrics

ParameterThis compound RouteEthyl Acetoacetate RouteCyanoacetone Salt Route
Typical Yield 85-95%80-90%>95% [1][2]
Product Purity (crude) 95-98%90-97%>98% [1][2]
Reaction Time 4-8 hours6-10 hours4-6 hours
Key Byproducts Ammonia, waterEthanol, waterSodium chloride, water
Safety Concerns Handling of hydrazine, exotherm control.Handling of hydrazine, flammability of ethanol.Handling of hydrazine, handling of cyano-compounds.
Waste Management Aqueous waste with organic residues.Aqueous/organic waste, distillation residues.Brine solution, organic residues from distillation.

Cost-Benefit Analysis

This compound Route:

  • Benefits: This is the most direct and efficient route for producing 3-amino-5-pyrazolones, which are versatile intermediates for a wide range of products. The high yield and purity of the crude product can reduce downstream processing costs.

  • Costs: The primary drawback is the higher cost of this compound compared to ethyl acetoacetate. While the process is straightforward, careful control of the initial addition is necessary to manage the exothermic reaction.

Ethyl Acetoacetate Route:

  • Benefits: The low cost of ethyl acetoacetate makes this a very economically attractive route for the production of 3-methyl-5-pyrazolone. The process is well-established and widely used in industry.

  • Costs: This route is less direct for the synthesis of aminopyrazolones, requiring additional synthetic steps which would increase costs and potentially lower the overall yield. The use of flammable ethanol also requires appropriate safety infrastructure.

Cyanoacetone Salt Route:

  • Benefits: Patents suggest this route can achieve very high yields and purity for 3-methyl-5-pyrazolone. [1][2]The use of an aqueous system can be advantageous from a safety perspective compared to flammable organic solvents.

  • Costs: The starting material, cyanoacetone, is significantly more expensive and less readily available in bulk compared to ethyl acetoacetate. The process also involves an additional workup step to remove the salt byproduct.

Safety and Environmental Considerations

The use of hydrazine hydrate is a common factor in all discussed syntheses and represents a significant safety consideration. Hydrazine is toxic and corrosive, and appropriate personal protective equipment and engineering controls are mandatory for its handling on a large scale. [3][4][5][6][7]Reactions involving hydrazine are often exothermic and require robust temperature control systems to prevent runaway reactions.

Wastewater from pyrazolone synthesis will contain residual organic materials and potentially unreacted hydrazine. [8]Treatment of this wastewater is crucial and may involve chemical oxidation or biological treatment processes to ensure environmental compliance. The choice of solvent also has environmental implications, with aqueous-based systems generally being preferred over those using volatile organic compounds.

Conclusion

The choice of precursor for large-scale pyrazolone synthesis is a trade-off between raw material cost, process efficiency, and the specific requirements of the final product.

  • For the direct production of 3-amino-5-pyrazolones , This compound offers a highly efficient and direct synthetic route, which can justify its higher initial cost through reduced processing steps and high product quality.

  • For the large-volume production of 3-methyl-5-pyrazolone , ethyl acetoacetate remains the more cost-effective option due to its low price and established process, provided that the necessary infrastructure for handling flammable solvents is in place.

  • The cyanoacetone salt route presents a high-yield, high-purity alternative, but its economic viability is limited by the high cost of the starting material, making it more suitable for specialized, high-value applications where exceptional purity is paramount.

Ultimately, the optimal choice will depend on a thorough techno-economic evaluation specific to the desired product, production scale, and available manufacturing infrastructure. This guide provides the foundational data and frameworks to support such an evaluation.

References

A Spectroscopic Comparison of Cyanoacetohydrazide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of cyanoacetohydrazide derivatives with their analogues, supported by experimental data from peer-reviewed literature. The aim is to offer a clear, data-driven overview of their structural characterization using key spectroscopic techniques.

Introduction

This compound is a versatile precursor in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activities.[1][2] The functional groups within this compound, including the hydrazide, nitrile, and active methylene groups, make it a reactive intermediate for creating diverse molecular scaffolds.[1][3] Spectroscopic analysis is crucial for confirming the successful synthesis and elucidating the structures of these derivatives. This guide focuses on comparing the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data of selected this compound derivatives and their analogues to highlight key structural differences.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of this compound derivatives and related compounds, extracted from various studies.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound/DerivativeC≡N StretchC=O StretchN-H StretchOther Key BandsReference
2-Cyano-N'-(1-(2-oxo-2H-chromen-3-yl)ethylidene)acetohydrazide~2200-2220~1640-1680~3180-3400-[4]
N'-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide~2210~1660~3200-[4]
2-Cyano-N'-(1-phenylethylidene)acetohydrazide~2200~1670~3250-[1]
Pyridazinyl Acetohydrazide Derivative-~1667~3312-[3]
2-Cyano-N-(2-hydroxyphenyl) acetamide~2250~1650~3300OH: ~3400[5][6]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)

Compound/Derivative-CH₂- ProtonsN-H ProtonsAromatic ProtonsOther Key SignalsReference
N'-(2-amino-9-(3-chloro-4-fluorophenyl)-9H-purin-6-yl)-2-cyanoacetohydrazide3.76 (s, 2H)---
Acrylohydrazide derivative of the above---7.66 (s, 1H, =CH)
Pyridazinyl Acetohydrazide Derivative4.31, 4.26, 3.01, 2.55 (CH₂)9.07, 10.477.35-7.712.36 (CH₃)[3]
Hydrazide-hydrazone of 2-acetylfuran--7.28-7.41 (furan & phenyl)1.05 (s, CH₃), 4.87 (s, NH₂)

Table 3: Mass Spectrometry (MS) Data (m/z)

Compound/DerivativeMolecular Ion (M⁺) PeakKey Fragmentation PeaksReference
N'-(2-amino-9-(3-chloro-4-fluorophenyl)-9H-purin-6-yl)-2-cyanoacetohydrazidesVaries with aldehyde used-
Cyanoacetic acid, benzylidenehydrazide187.07-[7]
Cyanoacetic acid, (3-indoylmethylidene)hydrazide226.09-[8]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols for the key analyses cited.

Infrared (IR) Spectroscopy
  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: Samples are typically prepared as KBr (potassium bromide) pellets. A small amount of the solid sample is mixed with dry KBr powder and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

  • Analysis: The presence of characteristic functional groups (e.g., C≡N, C=O, N-H) is confirmed by identifying their corresponding absorption peaks.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: NMR Spectrometer (e.g., 300, 400, or 500 MHz).

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is often used as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded.

  • Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. The splitting patterns, integration values, and chemical shifts provide detailed information about the molecular structure.[9][10][11]

Mass Spectrometry (MS)
  • Instrument: Mass Spectrometer (e.g., with Electron Impact ionization).

  • Sample Preparation: The sample is introduced into the instrument, often after chromatographic separation.

  • Data Acquisition: The instrument ionizes the sample and separates the ions based on their mass-to-charge ratio (m/z).

  • Analysis: The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and various fragment ion peaks, which provide clues about the molecule's structure.[9][10][11]

Visualizing the Workflow and Relationships

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound derivatives and the logical relationship of the spectroscopic techniques.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start This compound + Aldehyde/Ketone reaction Condensation Reaction start->reaction product Crude Derivative reaction->product purification Purification (e.g., Recrystallization) product->purification final_product Pure Derivative purification->final_product ir IR Spectroscopy final_product->ir Functional Groups nmr NMR Spectroscopy final_product->nmr Proton/Carbon Environment ms Mass Spectrometry final_product->ms Molecular Weight

Caption: General workflow for the synthesis and spectroscopic analysis of this compound derivatives.

logical_relationship cluster_techniques Spectroscopic Techniques cluster_data Information Obtained compound Unknown Compound (this compound Derivative) ir IR (Functional Groups) compound->ir nmr NMR (Connectivity) compound->nmr ms MS (Molecular Formula) compound->ms structure Elucidated Structure ir->structure ir_data C=O, C≡N, N-H stretches ir->ir_data nmr->structure nmr_data Chemical Shifts, Splitting nmr->nmr_data ms->structure ms_data Molecular Ion Peak ms->ms_data

Caption: Logical relationship of spectroscopic techniques in structural elucidation.

Conclusion

The spectroscopic data presented provide a clear framework for the characterization of this compound derivatives. IR spectroscopy is instrumental in confirming the presence of key functional groups such as the nitrile and amide moieties. NMR spectroscopy offers detailed insights into the proton and carbon framework of the molecules, confirming the formation of new covalent bonds and the overall structure. Mass spectrometry provides definitive evidence of the molecular weight of the synthesized compounds. Together, these techniques offer a comprehensive and robust methodology for the structural elucidation of this important class of compounds.

References

Safety Operating Guide

Proper Disposal of Cyanoacetohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of cyanoacetohydrazide are critical for ensuring laboratory safety and environmental protection. Due to its toxicological profile, this compound cannot be discarded as regular waste. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Hazard and Safety Summary

Before handling this compound for any purpose, including disposal, it is essential to be fully aware of its hazards and the required personal protective equipment (PPE).

Category Information Citations
GHS Classification Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 4); Acute Toxicity, Inhalation (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system.[1][2][3]
Signal Word Danger[1][4]
Hazard Statements H301: Toxic if swallowed. H312+H332: Harmful in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2][4]
Required PPE Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat, and a dust mask (e.g., N95) when handling the solid powder.[1][2][4]
Storage Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[1][2][5]

Core Disposal Procedure: Hazardous Waste Collection

The primary and most secure method for disposing of this compound is to treat it as hazardous chemical waste. All waste materials, including the pure compound, contaminated labware, and spill cleanup debris, must be collected and managed by a licensed environmental waste disposal service.[1]

Key Principles:

  • Do Not dispose of this compound down the sink or in regular trash.[6]

  • Do Not attempt to evaporate the chemical in a fume hood as a disposal method.[6]

  • Adhere to all federal, state, and local regulations for hazardous waste disposal.[1]

Step-by-Step Disposal Protocol

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling waste, ensure you are wearing the correct PPE as detailed in the table above to prevent skin contact, eye exposure, and inhalation.[1][2]

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound and any materials heavily contaminated with it (e.g., weighing paper, contaminated gloves) in a designated hazardous waste container.[2][7]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid hazardous waste container.

  • Incompatibles: Keep this compound waste separate from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions.[5][8]

Step 3: Container Management

  • Compatibility: Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[6][7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste" or "Aqueous Solution").[6][7]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[7]

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of waste generation.[7][8] The SAA should be a secure, well-ventilated area away from general laboratory traffic.

Step 5: Disposal of Empty Containers this compound is not classified as an acutely hazardous "P-list" waste by the EPA. Therefore, the following procedure applies for empty containers:

  • Rinse the empty container thoroughly with a suitable solvent (e.g., water, ethanol) to remove all chemical residue.

  • Collect the rinseate (the solvent used for rinsing) and manage it as hazardous liquid waste. For best practice, triple-rinse the container.

  • After rinsing, deface or remove the original chemical label.

  • The decontaminated container can then be disposed of as regular laboratory glass or plastic waste.

Step 6: Arrange for Professional Waste Collection Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste container.[7] Do not allow waste to accumulate for extended periods.

Experimental Protocol: Pre-treatment of Dilute Aqueous Rinseate

Disclaimer: The following procedure is a general method for the chemical neutralization of dilute hydrazine compounds. It is not a validated protocol specifically for this compound. This should only be performed by trained personnel after a thorough, site-specific risk assessment and with appropriate safety measures in place (e.g., in a fume hood, with PPE). The primary disposal method remains collection by a professional service.

Objective: To neutralize trace amounts of this compound in dilute aqueous solutions (e.g., rinseate from container cleaning) prior to disposal. The principle is oxidation of the hydrazide moiety.

Methodology:

  • Prepare a dilute solution of sodium hypochlorite (NaOCl), approximately 5%, which is the concentration of common household bleach.[5]

  • In a fume hood, place the dilute this compound waste solution in a large beaker with a magnetic stirrer.

  • While stirring vigorously, slowly and carefully add the 5% sodium hypochlorite solution to the waste solution. The reaction can be exothermic, so the addition must be gradual.[5] A general guideline is to use a slight excess of the hypochlorite solution.

  • Allow the mixture to stir for several hours (e.g., 24 hours) to ensure the reaction is complete.

  • After the reaction, test the pH of the solution and neutralize it to a range acceptable for your facility's wastewater system (typically between 6 and 9).

  • Once neutralized, this treated solution may be eligible for drain disposal, pending confirmation with your local EHS guidelines.

Disposal Workflow

G start Waste Generated (this compound) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type What is the waste form? ppe->waste_type solid Solid or Concentrated Liquid waste_type->solid Solid / Conc. dilute Empty Container or Dilute Aqueous Rinseate waste_type->dilute Container / Dilute collect_solid Step 2: Collect in Labeled Hazardous Waste Container solid->collect_solid rinse Step 5: Triple-Rinse Container dilute->rinse store Step 3 & 4: Securely Close & Store in SAA collect_solid->store pickup Step 6: Schedule EHS Pickup store->pickup end Disposal Complete pickup->end collect_rinseate Collect Rinseate as Hazardous Waste rinse->collect_rinseate dispose_container Dispose of Clean Container in Regular Lab Waste rinse->dispose_container collect_rinseate->store dispose_container->end

Caption: Decision workflow for proper this compound waste management.

References

Personal protective equipment for handling Cyanoacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cyanoacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 140-87-4). Adherence to these procedures is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure.[1][2] It is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and causes skin and serious eye irritation.[1][2][3]

Table 1: Hazard Classifications for this compound

Hazard ClassificationGHS CategorySignal Word
Acute Toxicity, OralCategory 3Danger
Acute Toxicity, DermalCategory 4Warning
Acute Toxicity, InhalationCategory 4Warning
Skin Corrosion/IrritationCategory 2Warning
Serious Eye Damage/Eye IrritationCategory 2AWarning
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)Warning

Table 2: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for splash risks.[1]Must be tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1] Do not wear contact lenses as they can absorb and concentrate irritants.[3]
Hands Chemical-resistant gloves.Select gloves based on the specific hazards, duration of use, and physical conditions of the workplace.[1] Powder-free gloves are recommended to avoid contamination.[4] Change gloves regularly (e.g., every 30-60 minutes) or immediately if damaged or contaminated.[4]
Body Laboratory coat and close-toed footwear are the minimum requirements.[1] For greater protection, especially when handling larger quantities, consider a chemical safety suit.[5]Protective clothing must be selected based on the hazards present.[1] Launder contaminated clothing separately before reuse.[3]
Respiratory Use only in a well-ventilated area. A respirator (e.g., N95 dust mask) is necessary if ventilation is inadequate or when there is a risk of dust generation.[3][6]Respirators are not a substitute for proper engineering controls like a chemical fume hood.[1]
Step-by-Step Handling Protocol

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1]

  • Facilities must be equipped with an eyewash fountain and a safety shower.[1]

Pre-Handling:

  • Read and understand the Safety Data Sheet (SDS) for this compound.

  • Ensure all required PPE is available and in good condition.

  • Inspect the container for any damage before opening.

Handling:

  • Don the appropriate PPE as outlined in Table 2.

  • Open and handle the container with care to minimize dust generation and accumulation.[1]

  • Avoid all personal contact, including inhalation of dust or fumes.[3]

  • Do not eat, drink, or smoke in the handling area.[1][7][8]

  • Keep the container tightly closed when not in use.[1]

Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3][7]

  • Decontaminate the work area.

  • Remove and properly store or dispose of PPE.

  • Wash contaminated clothing before reuse.[1]

Emergency Procedures

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
If Swallowed Immediately call a poison center or doctor.[1][7][8] Rinse mouth.[1][7][8] Do NOT induce vomiting.[1]
If on Skin Wash with plenty of soap and water.[1][7] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1][3]
If Inhaled Remove the person to fresh air and keep them at rest in a comfortable position for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
If in Eyes Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1][8]

Spill Response:

  • Evacuate the area and remove all sources of ignition.[3]

  • Ensure adequate ventilation.[1]

  • Wear appropriate PPE, including respiratory protection.[1]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Use dry clean-up procedures; avoid generating dust.[3] Vacuum, sweep up, or absorb with inert material and place it into a suitable, labeled disposal container.[1][3]

  • Prevent the spill from entering drains or waterways.[1][3]

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[1][3]

  • Store locked up.[1][3]

  • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7][8]

  • Do not discharge into sewers or waterways.[3]

  • Contaminated packaging should be treated as the product itself.

Visual Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Review SDS prep2 Inspect & Don PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Well-Ventilated Area (Fume Hood) prep2->prep3 handle1 Minimize Dust Generation prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Keep Container Sealed handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Remove & Doff PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 clean4 Dispose of Waste in Approved Container clean2->clean4 emergency_spill Spill Occurs spill_response1 Evacuate & Ventilate emergency_spill->spill_response1 spill_response2 Don Additional PPE emergency_spill->spill_response2 spill_response3 Contain & Clean Up (Inert Material) emergency_spill->spill_response3 spill_response4 Dispose as Hazardous Waste emergency_spill->spill_response4 emergency_exposure Exposure Occurs exposure_response1 Follow First Aid (See Table 3) emergency_exposure->exposure_response1 exposure_response2 Seek Medical Attention emergency_exposure->exposure_response2 spill_response1->spill_response2 spill_response2->spill_response3 spill_response3->spill_response4 exposure_response1->exposure_response2

Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyanoacetohydrazide
Reactant of Route 2
Reactant of Route 2
Cyanoacetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.